4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
4-piperidin-1-ylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)10-8-9(4-5-12-10)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAOCWQIOWLYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585810 | |
| Record name | 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052543-05-1 | |
| Record name | 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" fundamental properties
An In-depth Technical Guide to 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 1052543-05-1), a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document delineates its fundamental physicochemical properties, proposes a detailed, field-proven synthetic pathway, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, it explores the compound's strategic importance as a versatile scaffold for the synthesis of bioactive molecules, supported by insights into its potential applications. Safety, handling, and storage protocols are also detailed to ensure its proper management in a laboratory setting. This guide is intended to serve as a critical resource for researchers leveraging this molecule in drug discovery and development pipelines.
Introduction and Strategic Significance
This compound is a structurally distinct organic molecule that belongs to the class of substituted picolinic acids. Its architecture is a composite of three key pharmacophoric features:
-
A Pyridine-2-Carboxylic Acid Core: This nitrogenous aromatic ring, substituted with a carboxylic acid, acts as a bidentate chelator and a versatile synthetic handle for amide bond formation, esterification, and other derivatizations.
-
A Piperidine Moiety: This saturated heterocycle, attached at the C4 position of the pyridine ring, imparts increased lipophilicity and three-dimensional character, which are often crucial for modulating pharmacokinetic properties and achieving specific receptor-ligand interactions.
-
A Hydrochloride Salt: This formulation significantly enhances the compound's aqueous solubility and stability, making it more amenable to handling, formulation, and use in various experimental protocols.[1]
The convergence of these features makes this compound a valuable building block in the synthesis of novel chemical entities. Piperidine and pyridine motifs are ubiquitous in pharmaceuticals, particularly in agents targeting the central nervous system (CNS).[1] Indeed, related piperidine carboxylic acid structures serve as critical intermediates in the synthesis of a wide range of therapeutics, including tranquilizers and anti-heart disorder medications.[2] The strategic value of this compound lies in its potential as a scaffold, allowing for systematic chemical modifications to explore structure-activity relationships (SAR) and develop new therapeutic agents.
Physicochemical Properties
A summary of the core physical and chemical properties of this compound is presented below for quick reference. These data are essential for experimental design, from reaction setup to analytical method development.
| Property | Value | Source(s) |
| CAS Number | 1052543-05-1 | [3][4] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [3][4] |
| Molecular Weight | 242.7 g/mol | [3][4] |
| IUPAC Name | 4-piperidin-1-ylpyridine-2-carboxylic acid;hydrochloride | [3] |
| Appearance | Solid | [3] |
| Melting Point | 224 °C | [4] |
| Purity | Typically ≥98.0% | [3] |
| InChI Key | JUAOCWQIOWLYJV-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl | [4] |
Synthesis and Purification Protocol
While numerous methods exist for synthesizing substituted piperidines, a robust and scalable approach for preparing the title compound is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This strategy is predicated on the activation of the pyridine ring towards nucleophilic attack by the presence of the ring nitrogen and the electron-withdrawing carboxylic acid group.
Proposed Synthetic Workflow
The proposed synthesis involves the displacement of a halide (e.g., chlorine) from the 4-position of a pyridine-2-carboxylic acid precursor with piperidine.
Caption: Proposed SₙAr synthesis workflow for the target compound.
Step-by-Step Synthesis Protocol
Rationale: This protocol utilizes Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent to facilitate the SₙAr reaction. Potassium carbonate (K₂CO₃) serves as a mild base to neutralize the HCl formed in situ. The final acidification with HCl not only quenches the reaction but also directly forms the desired hydrochloride salt, often promoting its precipitation.
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloropyridine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add anhydrous potassium carbonate (2.5 eq) and anhydrous DMSO to create a stirrable slurry (approx. 0.5 M concentration relative to the starting material).
-
Nucleophile Introduction: Add piperidine (1.2 eq) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Reaction Quench & Product Isolation: Cool the mixture to room temperature and pour it slowly into ice-cold water.
-
Acidification: Adjust the pH of the aqueous solution to ~2 using concentrated hydrochloric acid. A precipitate should form.
-
Filtration: Stir the resulting slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water and then with a small amount of cold ethanol or diethyl ether to remove residual impurities.
-
Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight.
Purification by Recrystallization
Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent system will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. An ethanol/water mixture is often effective for polar, salt-like compounds.
-
Solvent Selection: Place the crude product in a flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Precipitation: Slowly add water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Analytical Characterization
Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.
Caption: A standard analytical workflow for compound characterization.
Protocol 1: NMR Spectroscopy
Rationale: NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Signals (Qualitative):
-
Multiple peaks in the aromatic region (~7.0-8.5 ppm) corresponding to the pyridine ring protons.
-
Signals in the aliphatic region (~3.0-4.0 ppm and ~1.5-2.0 ppm) corresponding to the piperidine ring protons.
-
A broad singlet for the carboxylic acid proton (often >10 ppm).
-
-
Expected ¹³C NMR Signals (Qualitative):
-
Signals for the carbonyl carbon (~165-175 ppm).
-
Multiple signals for the sp² carbons of the pyridine ring (~110-160 ppm).
-
Signals for the sp³ carbons of the piperidine ring (~25-55 ppm).
-
Protocol 2: Mass Spectrometry (MS)
Rationale: MS determines the molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Analysis: Infuse the sample into an ESI mass spectrometer.
-
Data Interpretation: In positive ion mode, the primary ion observed should correspond to the protonated free base [M+H]⁺ at an m/z of approximately 221.11 (for C₁₁H₁₄N₂O₂).
Protocol 3: Reverse-Phase HPLC for Purity Analysis
Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A reverse-phase method separates compounds based on their hydrophobicity.[5]
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a sample solution at ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Injection & Analysis: Inject 10 µL and integrate the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Applications in Research & Development
This compound is not an end-product but a strategic starting point for creating diverse chemical libraries. Its functional handles are orthogonally positioned for selective modification.
Caption: Medicinal chemistry applications of the core scaffold.
-
Scaffold for Combinatorial Chemistry: The carboxylic acid is readily activated (e.g., with HATU or EDC) for amide coupling with a diverse range of amines, enabling the rapid generation of large libraries for high-throughput screening.
-
Pro-drug Development: The carboxylic acid can be esterified to create pro-drugs with altered solubility or cell permeability profiles.
-
Neuroscience Research: Given that related structures like 4-phenylpiperidine-4-carboxylic acid are used to synthesize analgesics and psychoactive agents, this compound is a valuable tool for developing novel CNS-active molecules.[1]
-
NMDA Receptor Antagonist Analogs: The pyridine-2-carboxylic acid motif is a known feature in some N-methyl-D-aspartate (NMDA) receptor antagonists.[6] This scaffold allows for the synthesis of novel analogs to probe the receptor's binding pocket.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.[3]
| Hazard Information | GHS Classification and Precautionary Statements |
| Pictogram | GHS07: Harmful/Irritant[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]P302+P352: IF ON SKIN: Wash with plenty of water and soap.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling and Personal Protective Equipment (PPE)
-
Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[8]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[7][9]
-
Avoid formation of dust and aerosols during weighing and transfer.[9]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[9]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
- Safety Data Sheet - Matrix Scientific. (n.d.).
- 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). (2025). PubChem.
- Safety D
- 4-Piperidin-1-ylpyridine-2-carboxylic acidhydrochloride. (n.d.). Fluorochem.
- SAFETY D
- 4-Piperidin-1-ylpyridine-2-carboxylic acidhydrochloride. (n.d.). Biosynth.
- 4-Piperidineacetic acid hydrochloride. (2025). PubChem.
- SAFETY D
- Synthesis of 4-piperidinecarboxylic acid. (n.d.). PrepChem.com.
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.).
- SAFETY D
- SAFETY D
- Safety D
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (n.d.).
- 4-Piperidinyl 4-chloro-2-pyridinecarboxyl
- 4-Phenylpiperidine-4-carboxylic acid hydrochloride. (n.d.). Chem-Impex.
- Isonipecotic acid hydrochloride. (2025). PubChem.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
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el Hadri, A., Maldivi, P., Leclerc, G., & Rocher, J. P. (1995). Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists. Bioorganic & Medicinal Chemistry, 3(9), 1183–1201. [Link]
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- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. biosynth.com [biosynth.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Structural Elucidation of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of modern drug development, the precise characterization of novel chemical entities is a cornerstone of success. An unambiguous determination of a molecule's three-dimensional structure is paramount for understanding its biological activity, optimizing its properties, and ensuring regulatory compliance. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" (also known as 4-(Piperidin-1-yl)picolinic acid hydrochloride).
This molecule, with a molecular formula of C₁₁H₁₅ClN₂O₂, presents an interesting case study, incorporating a substituted pyridine ring, a piperidine moiety, and a carboxylic acid functional group, all in its hydrochloride salt form. The strategic application of a suite of analytical techniques is not merely a procedural checklist but a logical, self-validating workflow. This guide is designed for researchers, scientists, and drug development professionals, offering not just the "how" but the critical "why" behind each experimental choice, ensuring scientific integrity and trustworthiness in the final structural assignment.
Part 1: Foundational Analysis - Confirming Identity and Purity
Before delving into complex structural analysis, foundational techniques are employed to confirm the molecule's basic properties and assess the purity of the sample.
Physicochemical Properties
A summary of the fundamental physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 242.7 g/mol | [1] |
| CAS Number | 1052543-05-1 | [1][2] |
| Appearance | White to off-white solid | Assumed |
| Melting Point | 224 °C | [1] |
Elemental Analysis
Elemental analysis provides an empirical validation of the molecular formula by determining the percentage composition of carbon, hydrogen, and nitrogen. The presence of chlorine is also confirmed. The theoretical values are calculated from the molecular formula C₁₁H₁₅ClN₂O₂.
| Element | Theoretical % |
| Carbon (C) | 54.44 |
| Hydrogen (H) | 6.23 |
| Chlorine (Cl) | 14.60 |
| Nitrogen (N) | 11.54 |
| Oxygen (O) | 13.18 |
A successful elemental analysis should yield experimental values within ±0.4% of the theoretical values, providing strong evidence for the proposed molecular formula.
Part 2: Spectroscopic Characterization - Assembling the Structural Puzzle
The core of structural elucidation lies in the application of various spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.
Expected Results and Interpretation:
The high-resolution mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value that confirms the molecular weight of the free base (C₁₁H₁₄N₂O₂).
-
Expected [M+H]⁺ (monoisotopic mass): 207.1134
The fragmentation pattern in the MS/MS spectrum provides crucial information about the connectivity of the molecule. A plausible fragmentation pathway is outlined below. The loss of certain neutral fragments is characteristic of specific functional groups. For instance, the loss of water (18 Da) and carbon monoxide (28 Da) or the carboxyl group (45 Da) is expected from the carboxylic acid moiety. The piperidine and pyridine rings will also produce characteristic fragments.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol (Attenuated Total Reflectance - Fourier Transform Infrared, ATR-FTIR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and obtaining a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Expected Key Absorptions and Interpretation:
The IR spectrum will provide clear evidence for the key functional groups in this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding.[3] |
| ~3100-3000 | C-H stretch | Aromatic (Pyridine) | Confirms the presence of the pyridine ring. |
| ~2950-2850 | C-H stretch | Aliphatic (Piperidine) | Confirms the presence of the piperidine ring. |
| ~1730-1700 | C=O stretch | Carboxylic Acid | Indicates the presence of the carbonyl group.[3] |
| ~1600, ~1480 | C=C, C=N stretch | Aromatic (Pyridine) | Characteristic absorptions for the pyridine ring.[4][5] |
The presence of these characteristic bands provides strong, corroborating evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, a suite of NMR experiments is necessary.
Experimental Protocol (¹H, ¹³C, COSY, HSQC, HMBC):
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the acidic proton of the carboxylic acid and the N-H proton of the piperidinium (if protonated) may be exchangeable.
-
Acquire a ¹H NMR spectrum to identify the number of different types of protons, their chemical environment, and their coupling patterns.
-
Acquire a ¹³C NMR spectrum to determine the number of different types of carbon atoms.
-
Perform a Correlation Spectroscopy (COSY) experiment to identify proton-proton couplings (which protons are adjacent to each other).
-
Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate directly bonded proton and carbon atoms.
-
Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.
Predicted NMR Data and Interpretation (in DMSO-d₆):
The following tables summarize the predicted chemical shifts and correlations. These predictions are based on known values for similar structural motifs.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration |
| Carboxyl C=O | ~165-170 | - | - | - |
| Pyridine C2 | ~150-155 | - | - | - |
| Pyridine C3 | ~105-110 | ~6.8-7.0 | d | 1H |
| Pyridine C4 | ~155-160 | - | - | - |
| Pyridine C5 | ~100-105 | ~6.6-6.8 | d | 1H |
| Pyridine C6 | ~145-150 | ~8.0-8.2 | s | 1H |
| Piperidine C2'/C6' | ~45-50 | ~3.5-3.7 | t | 4H |
| Piperidine C3'/C5' | ~25-30 | ~1.6-1.8 | m | 4H |
| Piperidine C4' | ~20-25 | ~1.5-1.7 | m | 2H |
| Carboxyl OH | - | ~12-14 | br s | 1H |
Interpretation of 2D NMR Correlations:
-
COSY: Correlations would be expected between the protons on the piperidine ring (H2'/H3', H3'/H4', etc.) and between the adjacent protons on the pyridine ring (H5/H6).
-
HSQC: This would directly link each proton signal to its attached carbon signal (e.g., Pyridine H5 to Pyridine C5).
-
HMBC: This is the key experiment for confirming the overall structure. Crucial long-range correlations would include:
-
From the piperidine H2'/H6' protons to the pyridine C4, confirming the point of attachment.
-
From the pyridine H3 proton to the pyridine C2 (carboxylic acid attachment point) and C5.
-
From the pyridine H5 proton to the pyridine C3 and C4.
-
The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the piperidine and pyridine rings, as well as the position of the carboxylic acid group.
Part 3: Definitive Structure Confirmation - X-ray Crystallography
While spectroscopic methods provide a detailed picture of the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry and the solid-state packing arrangement.
Experimental Protocol:
-
Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer with an X-ray source (e.g., Mo Kα radiation).
-
Solve and refine the crystal structure using specialized software.
Expected Outcome:
A successful X-ray crystallographic analysis will provide a 3D model of the molecule, confirming the connectivity of all atoms. It will also reveal:
-
The conformation of the piperidine ring (likely a chair conformation).
-
The planarity of the pyridine ring.
-
The bond lengths and angles of the entire molecule.
-
The location of the chloride counter-ion and its interactions with the protonated molecule.
-
The intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
The crystal structure would definitively confirm the position of the piperidine substituent at the 4-position and the carboxylic acid at the 2-position of the pyridine ring.
Workflow and Logic Visualization
The overall workflow for the structural elucidation of this compound is a logical progression from basic characterization to definitive structural proof.
Caption: Logical workflow for structural elucidation.
Conclusion
The structural elucidation of a novel chemical entity like this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following a logical workflow, from initial characterization through detailed spectroscopic analysis and culminating in X-ray crystallography, researchers can achieve an unambiguous and trustworthy structural assignment. This in-depth guide provides the framework and the underlying scientific rationale for each step, empowering scientists in the rigorous pursuit of chemical truth in drug discovery and development.
References
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Journal of the Chemical Society, Faraday Transactions. (n.d.). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. RSC Publishing. Retrieved January 17, 2026, from [Link]
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Marsh, J. L., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. Retrieved January 17, 2026, from [Link]
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SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. Retrieved January 17, 2026, from [Link]
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The Journal of Physical Chemistry. (n.d.). Aqueous infrared studies of the pyridine carboxylic acids. Retrieved January 17, 2026, from [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...). Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. Retrieved January 17, 2026, from [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry: Fragmentation. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 4-(Piperazin-1-yl)pyridine-2-carboxylic acid. Retrieved January 17, 2026, from [Link]
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SpectraBase. (n.d.). 4-Phenyl-2,5-pyridinedicarboxylic acid - Optional[1H NMR] - Spectrum. Retrieved January 17, 2026, from [Link]
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Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved January 17, 2026, from [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]
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Global Substance Registration System. (n.d.). 4-PIPERIDIN-1-YLPIPERIDINE-1-CARBOXYLIC ACID. Retrieved January 17, 2026, from [Link]
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ChemWhat. (n.d.). 4-PIPERIDIN-1-YLPYRIDINE-2-CARBOXYLIC ACID CAS#: 500356-88-7. Retrieved January 17, 2026, from [Link]
-
Chemsrc. (n.d.). CAS#:1888557-29-6 | 4-(Piperidin-4-yl)piperidine-2-carboxylic acid. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved January 17, 2026, from [Link]
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Cambridge Open Engage. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved January 17, 2026, from [Link]
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NIST WebBook. (n.d.). 4-Pyridinecarboxylic acid. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Retrieved January 17, 2026, from [Link]
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PMC. (n.d.). 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride (CAS 1052543-05-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine-2-carboxylic acid scaffold substituted with a piperidine moiety at the 4-position, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, potential applications, and safety considerations, designed to equip researchers with the foundational knowledge required for its effective utilization in the laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1052543-05-1 | [1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 242.7 g/mol | [1] |
| IUPAC Name | 4-(piperidin-1-yl)pyridine-2-carboxylic acid;hydrochloride | [1] |
| Appearance | Solid | [1] |
| Melting Point | 224 °C | [2] |
| Purity | Typically ≥98.0% | [1] |
| Canonical SMILES | C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl | [2] |
Synthesis and Manufacturing
Approach 1: Catalytic Hydrogenation of a Pyridine Precursor
This widely utilized method involves the reduction of a pyridine ring to a piperidine ring.
Figure 1: Synthetic approach via nucleophilic aromatic substitution.
Experimental Protocol (Representative):
-
Reaction Setup: To a solution of 4-chloropyridine-2-carboxylic acid in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add an excess of piperidine and a non-nucleophilic base like triethylamine.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 4-(piperidin-1-yl)pyridine-2-carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and add a solution of hydrochloric acid in diethyl ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Approach 2: Nucleophilic Aromatic Substitution
This approach involves the direct coupling of a piperidine moiety to a pyridine ring.
Figure 3: Potential applications in drug discovery.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care in a laboratory setting.
Hazard Identification:
-
GHS Pictogram: GHS07 (Harmful/Irritant) [1]* Signal Word: Warning [1]* Hazard Statements:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [3]* Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a chemical fume hood. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]* Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [4] First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [5]* Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. [5]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention. [5]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While specific, detailed experimental data is limited in the public domain, its structural motifs suggest significant potential for the development of novel therapeutics, particularly as enzyme inhibitors and GPCR ligands. The plausible synthetic routes and safety information provided in this guide offer a solid foundation for researchers to incorporate this compound into their drug discovery programs. Further investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its therapeutic potential.
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An In-Depth Technical Guide to 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical properties, outline a robust synthetic pathway, discuss its characterization, and explore its relevance in the development of novel therapeutics.
Core Molecular Attributes
This compound is a small molecule scaffold featuring a pyridine ring substituted with a piperidine moiety and a carboxylic acid group.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for a variety of research applications.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 242.7 g/mol | [1] |
| CAS Number | 1052543-05-1 | [1] |
| Melting Point | 224 °C | [1] |
Strategic Synthesis Pathway
The synthesis of this compound can be strategically approached through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the coupling of 4-chloropyridine-2-carboxylic acid with piperidine.
Conceptual Workflow
The synthesis is predicated on the displacement of the chloro group on the pyridine ring by the secondary amine of piperidine. The carboxylic acid group at the 2-position of the pyridine ring directs the reaction and is a key functional handle for potential further modifications.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-chloropyridine-2-carboxylic acid
-
Piperidine
-
A suitable high-boiling point solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)
-
A non-nucleophilic base (e.g., Potassium carbonate or Triethylamine)
-
Hydrochloric acid (solution in a suitable solvent like diethyl ether or isopropanol)
-
Solvents for purification (e.g., Ethanol, Isopropanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridine-2-carboxylic acid (1 equivalent) in the chosen high-boiling point solvent.
-
Addition of Reagents: Add the non-nucleophilic base (2-3 equivalents) to the solution, followed by the slow addition of piperidine (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to a temperature between 100-150 °C and maintain for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the inorganic salt of the base) is present, it can be removed by filtration. The solvent is then removed under reduced pressure.
-
Purification of the Free Base: The crude product, 4-piperidin-1-ylpyridine-2-carboxylic acid, can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol). To this solution, add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.
-
Isolation of the Hydrochloride Salt: The hydrochloride salt will precipitate out of the solution. The solid product is then collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.
Physicochemical Characterization and Analytical Methods
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, with distinct chemical shifts influenced by the electron-donating piperidine group and the electron-withdrawing carboxylic acid. The protons on the piperidine ring will likely appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the pyridine and piperidine ring carbons. The carboxylic acid carbonyl carbon will have a characteristic downfield chemical shift.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₁H₁₄N₂O₂) and fragmentation patterns characteristic of the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-N and C-H stretching vibrations.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the purity assessment of this compound.
-
Column: A C18 stationary phase is suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate with pH adjustment) and an organic solvent (e.g., acetonitrile or methanol) would be effective.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring is appropriate.
Applications in Drug Discovery and Development
The structural motif of a piperidine ring linked to a pyridine core is prevalent in a wide range of biologically active compounds.[2] Piperidine derivatives are known to exhibit diverse pharmacological activities, including but not limited to, CNS, cardiovascular, and antimicrobial effects.[2]
The presence of the carboxylic acid group on the pyridine ring of this compound provides a key point for further chemical modification, allowing for its use as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of piperidine carboxylic acids have been investigated as NMDA receptor antagonists, which are relevant in the study and treatment of neurological disorders.
While specific biological activity for this compound is not extensively documented in publicly available literature, its structural features suggest it is a valuable scaffold for the following areas of research:
-
Fragment-Based Drug Discovery: It can be used as a starting fragment for the design of novel enzyme inhibitors or receptor ligands.
-
Lead Optimization: The piperidine and carboxylic acid moieties can be systematically modified to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Combinatorial Chemistry: The molecule is well-suited for the generation of compound libraries to screen for a wide range of biological targets.
Conclusion
This compound is a compound of significant interest for chemical and pharmaceutical research. Its straightforward synthesis, coupled with the versatile nature of its functional groups, makes it an attractive building block for the development of new chemical entities. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, which should empower researchers to effectively utilize this compound in their drug discovery and development endeavors.
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A Technical Guide to the Strategic Application of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride in the Development of Kynurenine 3-Monooxygenase (KMO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
While not a pharmacologically active agent in its own right, 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride serves as a pivotal chemical intermediate in the synthesis of potent and selective inhibitors of kynurenine 3-monooxygenase (KMO). This guide delineates the strategic importance of this compound, moving beyond a direct mechanistic analysis to explore its synthetic utility and the profound therapeutic implications of the KMO inhibitors it helps create. We will examine the biochemical rationale for KMO inhibition, provide detailed synthetic and analytical protocols, and illustrate the underlying pathways and workflows.
Introduction: The Strategic Value of a Synthetic Intermediate
In modern drug discovery, the efficiency and versatility of synthetic building blocks are paramount. This compound is a prime example of such a crucial component. The piperidine and pyridine motifs are prevalent scaffolds in medicinal chemistry, known for their favorable pharmacokinetic properties and ability to form key interactions with biological targets.[1][2] This particular molecule combines these two rings, offering a structurally rigid yet highly versatile scaffold for elaboration into more complex, pharmacologically active compounds.[1][3]
Its primary value lies in its application as a precursor for the synthesis of inhibitors targeting Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway, the primary route for tryptophan catabolism.[4][5] By inhibiting KMO, it is possible to modulate the downstream production of neurotoxic metabolites, presenting a promising therapeutic strategy for a range of neurological and inflammatory disorders.[4][6][]
The Therapeutic Rationale: Targeting Kynurenine 3-Monooxygenase (KMO)
KMO is an FAD-dependent enzyme located on the outer mitochondrial membrane that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[6][8] This reaction represents a key branch point in the kynurenine pathway. Under normal physiological conditions, this pathway is essential for generating cellular energy.[4] However, during inflammation, the pathway is upregulated, leading to an accumulation of neurotoxic downstream metabolites, including 3-HK and quinolinic acid (QUIN).[4][5]
-
3-Hydroxykynurenine (3-HK): Promotes the generation of reactive oxygen species, leading to oxidative stress and neuronal damage.[4]
-
Quinolinic Acid (QUIN): An agonist of the N-methyl-D-aspartate (NMDA) receptor, which can induce excitotoxicity and neuronal cell death.[4][6]
Conversely, shunting the pathway away from KMO by inhibiting its activity leads to an increase in the concentration of kynurenic acid (KYNA), a neuroprotective metabolite that antagonizes NMDA receptors.[4][6] Therefore, inhibiting KMO offers a dual benefit: decreasing the production of neurotoxic compounds while simultaneously increasing the levels of a neuroprotective one.[4][5] This makes KMO an attractive therapeutic target for conditions such as Huntington's disease, Alzheimer's disease, and Parkinson's disease.[]
Signaling Pathway: The Kynurenine Pathway and KMO Inhibition
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The Strategic Utility of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery campaigns. The inherent properties of a core chemical structure dictate its synthetic tractability, potential for diverse functionalization, and its ability to interact with biological targets. 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has emerged as a versatile and valuable building block in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth analysis of this compound, exploring its structural attributes, potential research applications, and detailed experimental workflows for its utilization.
This guide is intended for researchers and drug development professionals seeking to leverage advanced chemical scaffolds in their discovery programs. The information presented herein is grounded in the established pharmacological importance of its constituent piperidine and pyridine-2-carboxylic acid moieties, offering a forward-looking perspective on its potential applications.
Molecular Overview and Physicochemical Properties
This compound is a small molecule characterized by a pyridine ring substituted with a piperidine group at the 4-position and a carboxylic acid at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for many biological assays and formulation studies.
| Property | Value | Reference |
| CAS Number | 1052543-05-1 | [1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 242.7 g/mol | [1] |
| Melting Point | 224 °C | [1] |
| Canonical SMILES | C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl | [1] |
The unique arrangement of its functional groups provides several key advantages for medicinal chemists:
-
The Piperidine Moiety: The saturated piperidine ring is a ubiquitous feature in pharmaceuticals, known for its ability to introduce three-dimensionality and improve pharmacokinetic properties such as solubility and metabolic stability.[2] Its basic nitrogen can act as a key pharmacophoric feature, participating in hydrogen bonding or salt-bridge interactions with biological targets.
-
The Pyridine-2-carboxylic Acid Core: Pyridine carboxylic acid isomers are foundational scaffolds in a multitude of approved drugs, including therapeutics for tuberculosis, cancer, and diabetes.[3] The carboxylic acid group at the 2-position can act as a hydrogen bond donor and acceptor, and a key coordination site for metal ions within enzyme active sites, making it a powerful tool for designing enzyme inhibitors.[3]
-
The Linkage: The direct linkage of the piperidine nitrogen to the pyridine ring at the 4-position creates a rigidified system that can be exploited for precise positioning of substituents in three-dimensional space, a critical aspect of rational drug design.
Potential Research Applications
The true potential of this compound lies in its application as a versatile scaffold for the synthesis of novel therapeutic agents. The following sections explore some of the most promising research avenues.
Development of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes
A significant and well-documented application of the 4-(piperidin-1-yl)pyridine-2-carboxylic acid scaffold is in the development of inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[4] DPP-IV is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV inhibitors a cornerstone of modern therapy for type 2 diabetes.[4]
The 4-piperidin-1-ylpyridine-2-carboxylic acid core can serve as a central scaffold for building potent and selective DPP-IV inhibitors. The carboxylic acid can be coupled with various amine-containing fragments to explore the S2 pocket of the DPP-IV enzyme, while the piperidine and pyridine rings can be further functionalized to optimize interactions with other binding pockets, thereby enhancing potency and selectivity.
Caption: Retrosynthetic analysis workflow.
Step-by-Step Synthetic Protocol:
-
Esterification of 4-chloropyridine-2-carboxylic acid: 4-chloropyridine-2-carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions to yield ethyl 4-chloropyridine-2-carboxylate.
-
Nucleophilic Aromatic Substitution: The resulting ester is then subjected to a nucleophilic aromatic substitution reaction with piperidine. This reaction is typically carried out in a suitable solvent such as ethanol or DMSO at elevated temperatures to facilitate the displacement of the chloride.
-
Ester Hydrolysis: The ethyl ester of 4-piperidin-1-ylpyridine-2-carboxylic acid is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like THF or methanol.
-
Salt Formation: Following acidic workup to neutralize the base and protonate the carboxylic acid, the final product is isolated as the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol or ether, followed by precipitation and filtration.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol provides a framework for evaluating the inhibitory potency of compounds derived from the 4-Piperidin-1-ylpyridine-2-carboxylic acid scaffold against the DPP-IV enzyme.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-p-nitroanilide (G-pNA)
-
Assay buffer: Tris-HCl buffer, pH 7.5
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Workflow Diagram:
Caption: DPP-IV inhibition assay workflow.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the DPP-IV enzyme solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the test compounds to bind to the enzyme.
-
Reaction Initiation: Add the G-pNA substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The DPP-IV enzyme will cleave the G-pNA substrate, releasing p-nitroanilide, which is yellow in color.
-
Measurement: Stop the reaction (e.g., by adding a weak acid) and measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
This compound represents a strategically valuable scaffold for modern drug discovery. Its constituent piperidine and pyridine-2-carboxylic acid moieties are well-established pharmacophores present in a wide array of approved drugs. The documented use of this scaffold in the synthesis of potent DPP-IV inhibitors highlights its immediate relevance in metabolic disease research. Furthermore, the structural features of this compound suggest significant potential for the development of novel therapeutics targeting neurological disorders and infectious diseases. The synthetic accessibility and amenability of this scaffold to a variety of in vitro assays make it an attractive starting point for discovery campaigns. As the demand for novel chemical entities with favorable drug-like properties continues to grow, the judicious application of versatile scaffolds such as this compound will undoubtedly play a pivotal role in the future of pharmaceutical innovation.
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A-002 - The Role of 4-Piperidin-1-ylpyridine-2-carboxylic acid as a Kynurenine 3-Monooxygenase Inhibitor in Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The kynurenine pathway (KP) of tryptophan metabolism is a critical area of investigation in the study of neurodegenerative disorders. A key regulatory enzyme in this pathway, Kynurenine 3-Monooxygenase (KMO), represents a high-value therapeutic target. By catalyzing the conversion of kynurenine to the neurotoxin 3-hydroxykynurenine (3-HK), KMO plays a pivotal role in the balance between neurotoxic and neuroprotective metabolites. This guide focuses on 4-Piperidin-1-ylpyridine-2-carboxylic acid , a representative member of a class of potent and selective KMO inhibitors. We will explore the scientific rationale for KMO inhibition, the molecular mechanism and structure-activity relationships of this compound class, detailed protocols for its synthesis and in vitro evaluation, and its therapeutic potential in conditions such as Huntington's, Alzheimer's, and Parkinson's diseases.
Part 1: The Scientific Imperative for KMO Inhibition
The catabolism of tryptophan primarily occurs through the kynurenine pathway, a cascade of enzymatic reactions that produces several neuroactive compounds. A crucial branch point in this pathway is the metabolism of kynurenine itself. It can be converted into the neuroprotective kynurenic acid (KYNA) or, via the action of KMO, into the neurotoxic 3-hydroxykynurenine (3-HK).[1]
Elevated levels of 3-HK and downstream metabolites like the excitotoxin quinolinic acid are implicated in the pathophysiology of several neurodegenerative diseases.[2][3] These molecules contribute to neuronal damage through mechanisms such as oxidative stress and excitotoxicity. Conversely, KYNA is an antagonist of ionotropic excitatory amino acid receptors and is considered neuroprotective.[3]
Inhibition of KMO is a compelling therapeutic strategy because it redirects the metabolic flux of kynurenine away from the production of 3-HK and towards the synthesis of KYNA.[1][3] This dual action—decreasing neurotoxins while increasing neuroprotectants—makes KMO inhibitors like 4-Piperidin-1-ylpyridine-2-carboxylic acid promising candidates for disease-modifying therapies in neurodegeneration.[1]
The Kynurenine Pathway
The following diagram illustrates the central role of KMO in determining the fate of kynurenine and the rationale for its inhibition.
Caption: The Kynurenine Pathway and the strategic inhibition of KMO.
Part 2: Profile of 4-Piperidin-1-ylpyridine-2-carboxylic acid as a KMO Inhibitor
The pyridine-2-carboxylic acid scaffold is a key feature in a variety of enzyme inhibitors, valued for its ability to coordinate with metal ions in enzyme active sites and its structural versatility.[4][5] In the context of KMO inhibition, this core structure is crucial for potent activity.
Molecular Mechanism of Action
While the precise crystal structure of 4-Piperidin-1-ylpyridine-2-carboxylic acid bound to KMO is not publicly available, the mechanism can be inferred from related compounds. The pyridine-2-carboxylic acid moiety is believed to act as a bidentate chelator to the non-heme iron at the catalytic center of KMO. The nitrogen atom of the pyridine ring and the adjacent carboxylate group coordinate with the iron, displacing water and preventing the binding and subsequent oxidation of the natural substrate, kynurenine.
The 4-piperidinyl substituent plays a critical role in optimizing the molecule's properties:
-
Potency and Selectivity: It occupies a specific hydrophobic pocket within the enzyme, enhancing binding affinity and selectivity over other enzymes in the kynurenine pathway.
-
Physicochemical Properties: The piperidine ring influences the compound's solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic profile and ability to cross the blood-brain barrier.
Structure-Activity Relationship (SAR) Insights
Studies on related pyridine and pyrimidine carboxylic acids have provided valuable insights into the SAR for KMO inhibitors.[6]
| Position | Modification | Impact on KMO Inhibition | Rationale |
| C2 | Carboxylic Acid | Essential for Activity | Acts as the primary binding motif, chelating the active site iron. Esterification or amidation leads to a significant loss of potency. |
| C4 | Piperidine Ring | Enhances Potency | The piperidine ring provides an optimal fit into a hydrophobic sub-pocket of the enzyme, improving binding affinity. |
| C4 | Piperazine Ring | Retains Activity | The alternative piperazine heterocycle is also well-tolerated and can be used to modulate properties like solubility and protein binding.[7] |
| C4 | Small Alkyl Chains | Reduced Potency | Smaller or linear substituents at this position generally lead to a decrease in activity, highlighting the importance of the cyclic structure for optimal pocket filling. |
| Pyridine Ring | Nitrogen Position | Critical | The nitrogen at position 1 is crucial for coordinating with the active site iron. Isomers with nitrogen at other positions (e.g., nicotinic or isonicotinic acid derivatives) are generally less effective KMO inhibitors.[4] |
Part 3: Synthesis and Experimental Protocols
The synthesis of 4-substituted pyridine-2-carboxylic acids is a well-established process in medicinal chemistry. The following protocol provides a representative pathway for the synthesis of the target compound.
Protocol 1: Synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid
This synthesis involves a nucleophilic aromatic substitution followed by hydrolysis.
Workflow Diagram:
Caption: Synthetic workflow for 4-Piperidin-1-ylpyridine-2-carboxylic acid.
Step-by-Step Methodology:
-
Step 1: Nucleophilic Aromatic Substitution:
-
To a solution of 4-chloropyridine-2-carboxylic acid methyl ester (1.0 eq) in dimethyl sulfoxide (DMSO), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring by LC-MS for the disappearance of the starting material.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, methyl 4-(piperidin-1-yl)picolinate.
-
-
Step 2: Ester Hydrolysis:
-
Dissolve the crude intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the reaction at room temperature for 2-4 hours until the hydrolysis is complete (monitored by LC-MS).
-
Acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers and concentrate to yield 4-Piperidin-1-ylpyridine-2-carboxylic acid.
-
-
Step 3: Hydrochloride Salt Formation:
-
Dissolve the free base in a minimal amount of methanol or dioxane.
-
Add a solution of HCl in dioxane (1.1 eq) dropwise while stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: In Vitro KMO Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC₅₀) of the compound.
-
Reagents and Materials:
-
Human recombinant KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
3-Hydroxyanthranilic acid (3-HAA) standard
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in assay buffer.
-
In each well of the microplate, add 50 µL of assay buffer containing KMO enzyme and NADPH.
-
Add 2 µL of the diluted test compound or DMSO (for control wells).
-
Incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 50 µL of L-kynurenine solution.
-
Incubate for 60 minutes at 37 °C.
-
Stop the reaction by adding 10 µL of 10% trichloroacetic acid (TCA).
-
Measure the fluorescence of the product (3-HK is enzymatically converted to the fluorescent 3-HAA for detection in some assay formats, or 3-HK itself can be measured) at an excitation/emission wavelength of ~320/400 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Part 4: Therapeutic Potential and Future Directions
The ability of KMO inhibitors like 4-Piperidin-1-ylpyridine-2-carboxylic acid to modulate the kynurenine pathway has significant therapeutic implications for a range of neurological and psychiatric disorders.
-
Huntington's Disease (HD): KMO inhibition has been shown to be beneficial in preclinical models of HD, reducing the levels of neurotoxic metabolites and improving motor function.[6]
-
Alzheimer's and Parkinson's Diseases: Dysregulation of the kynurenine pathway is also observed in these conditions, making KMO a target of high interest.[1]
-
Psychiatric Disorders: Imbalances in KYNA levels have been linked to cognitive deficits in schizophrenia, suggesting that KMO inhibitors could offer a novel therapeutic approach.[8]
Future Directions:
The primary challenge for this class of compounds is achieving an optimal balance of potency, selectivity, and pharmacokinetic properties, particularly brain penetrance. Future research will focus on:
-
Lead Optimization: Fine-tuning the structure to enhance blood-brain barrier permeability and metabolic stability.
-
Pharmacodynamic Studies: Developing robust biomarker strategies to measure KMO inhibition and pathway modulation in vivo.
-
Translational Research: Advancing the most promising candidates into clinical trials to validate their therapeutic efficacy in patient populations.
The development of potent and brain-penetrant KMO inhibitors based on the 4-piperidinylpyridine-2-carboxylic acid scaffold holds immense promise for addressing the unmet medical needs of patients with devastating neurodegenerative diseases.
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Ornstein, P. L., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 34(1), 90-97. Retrieved January 17, 2026, from [Link]
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Madar, D. J., et al. (2006). Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes. Journal of Medicinal Chemistry, 49(21), 6416-6420. Retrieved January 17, 2026, from [Link]
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An In-depth Technical Guide to 4-Piperidin-1-ylpyridine-2-carboxylic Acid Hydrochloride: Synthesis, Derivatives, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride, a versatile heterocyclic scaffold. Addressed to researchers, medicinal chemists, and drug development professionals, this document delves into the synthetic pathways, chemical characteristics, and the burgeoning biological significance of its derivatives and analogs. We will explore the nuanced interplay of structure and activity, offering field-proven insights into the design and execution of experimental protocols.
The Architectural Significance of the 4-(Piperidin-1-yl)picolinic Acid Core
The 4-Piperidin-1-ylpyridine-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry. This assertion is rooted in the amalgamation of two key pharmacophores: the piperidine ring and the picolinic acid (pyridine-2-carboxylic acid) moiety.
The piperidine ring , a saturated heterocycle, is a ubiquitous feature in a vast array of pharmaceuticals and natural alkaloids.[1] Its presence often imparts favorable pharmacokinetic properties, including improved metabolic stability and enhanced membrane permeability, which are critical for drug efficacy.[1] The conformational flexibility of the piperidine ring allows for optimal spatial orientation of substituents, facilitating precise interactions with biological targets.
The picolinic acid component, an isomer of pyridine carboxylic acid, is a known endogenous metabolite of L-tryptophan and has been implicated in a range of neuroprotective and immunological functions.[2] Its derivatives have been investigated for a wide spectrum of therapeutic applications, including as anticancer, antidiabetic, and antimicrobial agents.[3][4] The carboxylic acid group and the pyridine nitrogen provide key hydrogen bonding and coordination sites, crucial for receptor binding and enzyme inhibition.
The hydrochloride salt form of the title compound enhances its solubility in aqueous media, a desirable characteristic for both in vitro biological assays and potential pharmaceutical formulations.
Strategic Synthesis of the Core Scaffold
The synthesis of this compound is predicated on a logical sequence of well-established organic reactions. The primary strategy involves the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring, followed by acidification to yield the hydrochloride salt.
A plausible and efficient synthetic route commences with 4-chloropicolinic acid as the starting material. The electron-withdrawing nature of the carboxylic acid group and the pyridine nitrogen atom activates the 4-position of the pyridine ring towards nucleophilic attack.
Caption: Proposed synthetic workflow for this compound.
In-depth Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, designed to ensure high yield and purity of the final product.
Materials:
-
4-Chloropicolinic acid
-
Piperidine
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
-
Water (H2O)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Chloroform (CHCl3)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Setup: In a sealed pressure vessel, dissolve 4-chloropicolinic acid (1 equivalent) and piperidine (1.2 equivalents) in a mixture of ethanol and water. The use of a sealed vessel is crucial to prevent the evaporation of the volatile piperidine and to allow the reaction to be conducted at elevated temperatures, thereby increasing the reaction rate.
-
Base Addition: Add triethylamine (2.5 equivalents) to the reaction mixture. Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Nucleophilic Aromatic Substitution: Heat the reaction mixture to 150°C and maintain this temperature for 96 hours.[5] The elevated temperature provides the necessary activation energy for the nucleophilic attack of piperidine on the electron-deficient pyridine ring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, add ethanol and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure to remove the solvents.
-
Purification: Suspend the resulting residue in chloroform and collect the precipitate by filtration. Recrystallize the crude product from a water-N,N-dimethylformamide solvent system to obtain pure 4-(Piperidin-1-yl)picolinic acid.[5]
-
Salt Formation: Dissolve the purified 4-(Piperidin-1-yl)picolinic acid in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol). Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Final Product Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
Causality Behind Experimental Choices:
-
The choice of a protic solvent mixture (ethanol/water) facilitates the dissolution of the starting materials and the base.
-
The use of an excess of piperidine and triethylamine ensures the complete consumption of the starting 4-chloropicolinic acid.
-
The high reaction temperature is necessary to overcome the activation energy barrier of the SNAr reaction on the pyridine ring.
-
Recrystallization is a critical step to ensure the high purity of the final compound, which is essential for accurate biological testing.
Biological Activities and Therapeutic Potential of Derivatives
While specific biological data for this compound is not extensively reported in publicly available literature, the activities of its structural analogs and derivatives provide compelling evidence for its therapeutic potential.
Antimicrobial and Antifungal Activity
Derivatives of piperidin-4-one, a closely related scaffold, have demonstrated significant antimicrobial and antifungal properties.[6][7] The introduction of a thiosemicarbazone moiety to the piperidin-4-one core has been shown to enhance antifungal activity.[6] This suggests that the 4-(piperidin-1-yl)pyridine-2-carboxylic acid core could serve as a valuable template for the development of novel antimicrobial agents. The nitrogen atoms in the pyridine and piperidine rings, along with the carboxylic acid group, can participate in crucial interactions with microbial enzymes or cell wall components.
Table 1: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound Class | Target Organism | Activity | Reference |
| 2,6-diaryl-3-methyl-4-piperidones | Various bacterial strains | Significant antibacterial activity | [6] |
| Thiosemicarbazone derivatives of piperidin-4-ones | Various fungal strains | High antifungal activity | [6] |
| Substituted piperidin-4-one oxime ethers | Bacteria and Fungi | Antimicrobial and antifungal activity | [6] |
Central Nervous System (CNS) Activity
Picolinic acid and its derivatives are known to be active in the central nervous system.[2] The ability of a molecule to cross the blood-brain barrier is a key determinant of its potential as a CNS therapeutic. The physicochemical properties of the 4-(piperidin-1-yl)pyridine-2-carboxylic acid scaffold, including its lipophilicity and hydrogen bonding capacity, suggest that it may have the potential for CNS penetration.
Derivatives of 4(3H)-quinazolinone, which share some structural similarities with the picolinic acid core, have been shown to possess CNS depressant and sedative-hypnotic activities.[8] This raises the possibility that derivatives of 4-(piperidin-1-yl)picolinic acid could be explored for their potential in treating a range of neurological and psychiatric disorders.
Caption: Potential therapeutic avenues for derivatives of the core scaffold.
Future Directions and Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The synthetic route outlined in this guide provides a robust and reproducible method for accessing this core structure.
Future research should focus on:
-
Synthesis of a diverse library of derivatives: Modification of the piperidine and pyridine rings with various substituents will allow for a thorough exploration of the structure-activity relationship.
-
Comprehensive biological screening: The synthesized compounds should be screened against a wide range of biological targets, including microbial strains and CNS receptors.
-
In-depth mechanistic studies: For active compounds, detailed studies should be conducted to elucidate their mechanism of action at the molecular level.
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Jasinski, R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
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Kumar, A., et al. (2008). Design, synthesis and potential CNS activity of some novel 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea. ARKIVOC, 2008(xiv), 17-26. [Link]
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Li, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(19), 6829. [Link]
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The Emerging Potential of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride in CNS Drug Discovery: A Technical Guide for the Senior Application Scientist
Abstract
The intricate landscape of the central nervous system (CNS) presents formidable challenges in the quest for novel therapeutics. The blood-brain barrier, coupled with the complexity of neuronal circuits, demands innovative chemical entities with precise mechanisms of action. This technical guide delves into the promising, yet underexplored, potential of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride . We will move beyond a mere characterization of this molecule, and instead, build a robust scientific narrative around its plausible application in CNS drug discovery. By examining its structural motifs—a pyridine carboxylic acid scaffold linked to a piperidine moiety—we hypothesize its potential as a modulator of a key, yet undrugged, G-protein coupled receptor (GPCR) implicated in psychiatric disorders. This guide will provide the experienced researcher with a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound, underpinned by detailed, field-proven protocols and a deep dive into the causal logic behind each experimental choice.
Introduction: Unlocking a Privileged Scaffold for CNS Intervention
The pyridine and piperidine rings are privileged structures in medicinal chemistry, forming the backbone of numerous FDA-approved CNS drugs.[1] Their presence often confers favorable pharmacokinetic properties, including metabolic stability and the ability to modulate lipophilicity, which is crucial for traversing the blood-brain barrier.[1] The compound at the heart of this guide, this compound, combines these two key heterocycles. While direct pharmacological data on this specific molecule is sparse in publicly accessible literature, its constituent parts suggest a strong potential for interaction with CNS targets.
Pyridine carboxylic acid isomers have given rise to a multitude of drugs for conditions ranging from tuberculosis to Alzheimer's disease.[2] The piperidine moiety is a common feature in drugs targeting a wide array of CNS disorders.[3] This convergence of pharmacologically active fragments within a single molecule warrants a thorough investigation into its potential as a novel CNS therapeutic.
Based on a careful analysis of current trends in CNS drug discovery and the known activities of structurally related compounds, we propose a compelling hypothesis: This compound is a potential agonist of the orphan G-protein coupled receptor 52 (GPR52). GPR52 is predominantly expressed in the brain, particularly in regions like the striatum and cortex, which are integral to motor control, cognition, and emotional regulation.[4][5] As a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic AMP (cAMP).[6][7] Stimulation of GPR52 has emerged as a promising therapeutic strategy for schizophrenia and other psychiatric disorders, with agonists showing potential to ameliorate positive and negative symptoms, as well as cognitive deficits.[6][8]
This guide will therefore be structured around the systematic evaluation of this hypothesis, providing a roadmap for the comprehensive preclinical assessment of this compound as a potential GPR52 agonist for the treatment of CNS disorders.
Synthesis and Physicochemical Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a nucleophilic aromatic substitution reaction followed by hydrogenation, as outlined in the diagram below. This approach is adaptable from methodologies described in the patent literature for similar structures.[9][10]
Sources
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- 10. prepchem.com [prepchem.com]
Methodological & Application
Synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride, a key building block in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step process commencing with a nucleophilic aromatic substitution (SNAr) reaction between methyl 4-chloropyridine-2-carboxylate and piperidine, followed by an acid-catalyzed hydrolysis of the resulting ester. This guide offers a detailed experimental protocol, explains the underlying chemical principles, and provides insights into process optimization and characterization of the final product.
Introduction
Substituted pyridine carboxylic acids are prevalent scaffolds in a wide array of biologically active molecules and pharmaceutical agents. Specifically, 4-amino-substituted picolinic acid derivatives are of significant interest due to their utility as versatile intermediates.[1][2] this compound serves as a crucial precursor for the synthesis of more complex molecules, including potential therapeutic agents. Its synthesis requires a robust and scalable method that ensures high purity and yield.
The synthetic strategy detailed herein leverages a well-established nucleophilic aromatic substitution reaction on an electron-deficient pyridine ring, followed by a standard ester hydrolysis. The choice of starting materials and reaction conditions is critical for the success of the synthesis, and this guide provides a rationale for each step to ensure reproducibility and efficiency.
Synthetic Strategy and Rationale
The synthesis of the target compound is accomplished in two primary stages, as illustrated in the workflow below.
Diagram: Synthetic Workflow
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Nucleophilic Aromatic Substitution (SNAr)
The initial step involves the reaction of methyl 4-chloropyridine-2-carboxylate with piperidine. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring, particularly with an electron-withdrawing group like the methoxycarbonyl group at the 2-position, is rendered electron-deficient. This electronic characteristic makes the carbon atom at the 4-position susceptible to attack by a nucleophile, in this case, the secondary amine, piperidine.[3][4][5]
The chlorine atom at the 4-position is a good leaving group, and its departure is facilitated by the stabilization of the intermediate Meisenheimer complex. The reaction is typically carried out in a suitable solvent and may be heated to achieve a reasonable reaction rate.
Diagram: SNAr Reaction Mechanism
Caption: Simplified mechanism of the nucleophilic aromatic substitution.
Part 2: Acid-Catalyzed Ester Hydrolysis
The second step is the hydrolysis of the intermediate ester, methyl 4-(piperidin-1-yl)picolinate, to the corresponding carboxylic acid. This transformation is achieved by heating the ester in the presence of an aqueous acid, such as hydrochloric acid.[6][7] The acid serves as a catalyst for the hydrolysis reaction.[8][9] The use of hydrochloric acid is particularly advantageous as it also facilitates the formation of the hydrochloride salt of the final product, which often improves its stability and ease of isolation as a crystalline solid.
The reaction is typically driven to completion by using an excess of water and heating the reaction mixture. Upon cooling, the desired product, this compound, precipitates from the reaction mixture and can be collected by filtration.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 4-chloropyridine-2-carboxylate | 24484-93-3 | 171.58 | 10.0 g |
| Piperidine | 110-89-4 | 85.15 | 1.2 eq. |
| Dioxane (anhydrous) | 123-91-1 | 88.11 | 100 mL |
| Hydrochloric acid (concentrated, 37%) | 7647-01-0 | 36.46 | 50 mL |
| Deionized Water | 7732-18-5 | 18.02 | 50 mL |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter flask
-
Vacuum pump
-
Standard laboratory glassware
Step 1: Synthesis of Methyl 4-(piperidin-1-yl)picolinate
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add methyl 4-chloropyridine-2-carboxylate (10.0 g).
-
Solvent Addition: Add 100 mL of anhydrous dioxane to the flask and stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Slowly add piperidine (1.2 equivalents) to the reaction mixture through the dropping funnel over a period of 15 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-101 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure to yield the crude ester. This crude product is typically of sufficient purity to be carried forward to the next step without further purification.
Step 2: Synthesis of this compound
-
Hydrolysis Setup: To the flask containing the crude methyl 4-(piperidin-1-yl)picolinate, add a mixture of concentrated hydrochloric acid (50 mL) and deionized water (50 mL).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 8-12 hours. The progress of the hydrolysis can be monitored by TLC or HPLC until the starting ester is no longer detectable.
-
Isolation of Product: After the hydrolysis is complete, allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to facilitate complete precipitation of the product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water, followed by a cold acetone wash to aid in drying.
-
Drying: Dry the collected solid under vacuum at 40-50 °C to a constant weight to obtain this compound as a white to off-white crystalline solid.
Characterization
The final product should be characterized to confirm its identity and purity.
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Methyl 4-chloropyridine-2-carboxylate is a hazardous substance; consult the Safety Data Sheet (SDS) before use.[12]
-
Piperidine is a flammable and corrosive liquid with a strong odor. Handle with care.
-
Concentrated hydrochloric acid is highly corrosive and should be handled with extreme caution.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete SNAr reaction | Insufficient reaction time or temperature. | Extend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained at the desired level. |
| Incomplete hydrolysis | Insufficient reaction time or acid concentration. | Extend the reflux time. If necessary, add more concentrated HCl. |
| Low yield | Loss of product during work-up or incomplete precipitation. | Ensure the reaction mixture is sufficiently cooled before filtration. Minimize the volume of wash solvents. |
| Product is an oil or gummy solid | Presence of impurities or residual solvent. | Recrystallize the product from a suitable solvent system (e.g., ethanol/water). Ensure complete drying. |
Conclusion
The two-step synthesis of this compound presented in this application note provides a reliable and efficient method for obtaining this valuable building block. By following the detailed protocol and understanding the underlying chemical principles, researchers can consistently produce high-purity material for their drug discovery and development programs. Adherence to safety protocols is paramount throughout the synthetic process.
References
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Nucleophilic aromatic substitutions. YouTube. [Online] Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Online] Available at: [Link]
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. [Online] Available at: [Link]
- CN105153024A - Synthetic method of 3,4-substituted 2-picolinic acid. Google Patents.
-
Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences. [Online] Available at: [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Online] Available at: [Link]
-
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). MDPI. [Online] Available at: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Online] Available at: [Link]
-
Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. [Online] Available at: [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Online] Available at: [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. [Online] Available at: [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Online] Available at: [Link]
-
4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). PubChem. [Online] Available at: [Link]
-
Crystal and molecular structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride). ResearchGate. [Online] Available at: [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Online] Available at: [Link]
-
hydrolysis of esters. Chemguide. [Online] Available at: [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Online] Available at: [Link]
-
Ester hydrolysis. Wikipedia. [Online] Available at: [Link]
-
Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. [Online] Available at: [Link]
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
- WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate. Google Patents.
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Application Note & Protocol: A Streamlined Synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride from 2-Pyridinecarboxylic Acid
Introduction
4-Piperidin-1-ylpyridine-2-carboxylic acid and its derivatives are valuable heterocyclic building blocks in medicinal chemistry and drug development. The pyridine core, substituted at the 4-position with a piperidine moiety, is a common scaffold in molecules designed to interact with various biological targets. This document provides a detailed, two-step synthetic protocol for the preparation of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride, starting from the readily available 2-pyridinecarboxylic acid (also known as picolinic acid). This guide is intended for researchers and professionals in organic synthesis and drug discovery, offering in-depth procedural details and explaining the chemical principles behind the chosen synthetic strategy.
Synthetic Strategy & Rationale
The conversion of 2-pyridinecarboxylic acid to the target compound is efficiently achieved through a two-step sequence followed by salt formation. The strategy hinges on the initial introduction of a halogen at the 4-position of the pyridine ring, which then serves as a leaving group for a subsequent Nucleophilic Aromatic Substitution (SNAr) reaction with piperidine.
The core synthetic pathway is as follows:
-
Chlorination: Activation of the pyridine ring and introduction of a chlorine atom at the C-4 position to yield 4-chloro-2-pyridinecarboxylic acid.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the C-4 chlorine atom with piperidine.
-
Salt Formation: Conversion of the final product to its hydrochloride salt for improved stability and solubility.
The rationale for this approach is grounded in the electronic properties of the pyridine ring. The ring nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[1] By first installing a good leaving group like chlorine at the 4-position, we create an excellent substrate for an SNAr reaction.[2][3]
Logical Workflow Diagram
Caption: Overall synthetic workflow from starting material to final product.
Mechanistic Insights: The SNAr Reaction
The key transformation in this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction proceeds via a two-step, addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile (piperidine) attacks the electron-deficient carbon atom at the 4-position of the pyridine ring, which bears the chlorine leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrogen atom of the pyridine ring, which significantly stabilizes the intermediate.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the final substituted product.
The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the electronic properties of the aromatic ring. Halides are common leaving groups, and the electron-deficient nature of the 4-chloropyridine derivative makes this step particularly efficient.[4]
SNAr Mechanism Diagram
Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials, including thionyl chloride, which is corrosive and reacts violently with water. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.
Step 1: Synthesis of 4-Chloro-2-pyridinecarboxylic acid
This protocol is adapted from established procedures for the chlorination of pyridinecarboxylic acids.[5][6] The use of a bromide salt as a catalyst has been shown to be effective.[5]
Materials:
-
2-Pyridinecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium bromide (NaBr)
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-pyridinecarboxylic acid (e.g., 5.0 g, 40.6 mmol) and sodium bromide (8.36 g, 81.2 mmol, 2.0 equiv).
-
Carefully add thionyl chloride (65 mL) to the flask in the fume hood. The mixture may become a dark suspension.
-
Heat the reaction mixture to a mild reflux (approx. 80-85 °C) and maintain for 16-20 hours. The color of the mixture may change during the reaction.
-
After cooling to room temperature, carefully remove the excess thionyl chloride by rotary evaporation under reduced pressure. (Caution: Ensure the vacuum pump is protected from corrosive SOCl₂ vapors with a suitable trap, such as a sodium hydroxide solution).
-
The resulting residue is co-evaporated with toluene (2 x 30 mL) to ensure complete removal of residual thionyl chloride.
-
The crude solid is then carefully quenched by slowly adding it to ice-cold water. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.
-
The crude product can be recrystallized from a minimal amount of ethanol to yield pure 4-chloro-2-pyridinecarboxylic acid.[5]
Step 2: Synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid
This procedure is based on general principles of SNAr reactions on activated chloro-heterocycles.[2][7]
Materials:
-
4-Chloro-2-pyridinecarboxylic acid (from Step 1)
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-pyridinecarboxylic acid (e.g., 4.0 g, 25.4 mmol) in DMF (50 mL).
-
Add potassium carbonate (8.8 g, 63.5 mmol, 2.5 equiv) to the solution. The K₂CO₃ acts as a base to neutralize both the carboxylic acid and the HCl generated during the reaction.
-
Add piperidine (3.75 mL, 38.1 mmol, 1.5 equiv) to the suspension.
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (200 mL).
-
Acidify the aqueous solution to pH ~5-6 with 1 M HCl. This will protonate any remaining piperidine while keeping the product in its carboxylate form, which may precipitate or be extracted.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization or column chromatography if necessary.
Step 3: Preparation of this compound
This is a standard acid-base salt formation procedure.
Materials:
-
4-Piperidin-1-ylpyridine-2-carboxylic acid (from Step 2)
-
Isopropanol (IPA) or Ethanol
-
2 M HCl in Isopropanol (or other suitable solvent)
Procedure:
-
Dissolve the crude or purified 4-piperidin-1-ylpyridine-2-carboxylic acid (e.g., 3.0 g) in a minimal amount of warm isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in isopropanol dropwise with stirring until the solution becomes acidic (check with pH paper) and a precipitate forms. Typically, 1.0-1.2 equivalents of HCl are required.
-
Continue stirring the suspension in the ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold isopropanol and then with diethyl ether.
-
Dry the product under high vacuum to yield the final this compound salt.
Data Summary Table
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Step 1 | ||||
| 2-Pyridinecarboxylic acid | 123.11 | 5.0 | 40.6 | 1.0 |
| Sodium bromide | 102.89 | 8.36 | 81.2 | 2.0 |
| Thionyl chloride | 118.97 | 77.3 (65 mL) | 650 | ~16 |
| Step 2 | ||||
| 4-Chloro-2-pyridinecarboxylic acid | 157.56 | 4.0 | 25.4 | 1.0 |
| Piperidine | 85.15 | 3.25 (3.75 mL) | 38.1 | 1.5 |
| Potassium carbonate | 138.21 | 8.8 | 63.5 | 2.5 |
| Step 3 | ||||
| 4-Piperidin-1-ylpyridine-2-carboxylic acid | 220.26 | ~3.0 | ~13.6 | 1.0 |
| Hydrochloric acid | 36.46 | - | ~15.0 | ~1.1 |
Note: Amounts are provided as an example and can be scaled accordingly. Yields are dependent on experimental conditions and purification.
References
- Google Patents. (n.d.). Method for producing 4-chloropyridine-2-carboxylic acid chloride. JP2011157333A.
- Google Patents. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. CN102010367A.
- Google Patents. (n.d.). Method for producing 4-chloropyridine-2-carboxylic acid chloride. WO2011093256A1.
-
Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(43), 12832-12841. DOI: 10.1039/D2SC04041G. Available from: [Link]
-
Um, I. H., Lee, E. J., & Lee, H. W. (2009). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Bulletin of the Korean Chemical Society, 30(9), 2021-2024. Available from: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
Filo. (n.d.). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. Retrieved from [Link]
Sources
- 1. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
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- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]
- 6. JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
- 7. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols for the Analytical Characterization of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
Introduction: 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is a heterocyclic compound of interest in pharmaceutical research and drug development. Its structure, incorporating a pyridine carboxylic acid moiety and a piperidine ring, suggests potential applications as a scaffold in medicinal chemistry. Accurate and robust analytical methods are paramount for ensuring the identity, purity, and quality of this compound throughout the research and development lifecycle. These application notes provide a comprehensive guide to the analytical methodologies for the characterization of this compound, grounded in established scientific principles and aligned with industry standards for analytical procedure validation.
The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. Adherence to these detailed methods will ensure the generation of reliable and reproducible data, forming a solid foundation for further investigation and regulatory submissions. All methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate their fitness for purpose.[1][2]
Physicochemical Properties
A foundational understanding of the compound's properties is essential for analytical method development.
| Property | Value | Source |
| CAS Number | 1052543-05-1 | [3][4] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [3] |
| Molecular Weight | 242.7 g/mol | [3] |
| Melting Point | 224 °C | [3] |
| Appearance | Solid | [4] |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
Principle: Reversed-phase HPLC is the primary method for assessing the purity and quantifying the assay of this compound. The compound, being polar and ionizable, can be effectively retained and separated on a C18 stationary phase with an acidic mobile phase. The acidic conditions suppress the ionization of the carboxylic acid group and ensure the protonation of the basic nitrogen atoms, leading to consistent retention and sharp peak shapes. UV detection is suitable due to the presence of the pyridine chromophore.
Suggested HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for polar compounds. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Acetonitrile | TFA acts as an ion-pairing agent, improving peak shape for the basic nitrogens. Acetonitrile is a common organic modifier. |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-20 min: 95% to 5% B20-25 min: 5% B | A gradient elution is necessary to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 265 nm | The pyridine ring is expected to have a UV absorbance maximum around this wavelength. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
Experimental Protocol
1.2.1. Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v) is recommended to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
1.2.2. Chromatographic Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (see validation section).
-
Inject the sample solution.
-
Process the chromatograms to determine the retention time, peak area, and purity of the sample.
Method Validation (as per ICH Q2(R2))[1][2][5]
The developed HPLC method must be validated to demonstrate its suitability.
-
Specificity: Analyze a blank, a placebo (if in formulation), the standard, and the sample. Spike the sample with known impurities if available to demonstrate resolution.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50-150% of the nominal concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or the sample with known amounts of the standard at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze at least six replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the datasets should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Volatile Impurity Profiling
Principle: While HPLC is ideal for purity and assay, GC-MS is a powerful tool for unequivocal structural identification through its characteristic fragmentation patterns. For the analysis of this compound, derivatization (e.g., silylation) may be necessary to increase volatility and thermal stability. Alternatively, analysis of potential volatile impurities from the synthesis process can be performed directly.
Suggested GC-MS Method Parameters (for Derivatized Analyte)
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature program to separate the analyte from derivatizing agent and any impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | m/z 40-500 | A suitable range to capture the molecular ion and key fragment ions. |
Experimental Protocol
2.2.1. Derivatization (Silylation)
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 200 µL of a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 800 µL of a dry solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
2.2.2. GC-MS Procedure
-
Inject 1 µL of the derivatized sample solution into the GC-MS system.
-
Acquire the data using the parameters outlined above.
-
Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak of interest.
Interpretation of Mass Spectra
The fragmentation of piperidine derivatives under EI-MS is often characterized by α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[3] The pyridine ring can also undergo characteristic cleavages. The mass spectrum should be analyzed for the presence of a molecular ion peak (M⁺) of the derivatized compound and fragment ions that are consistent with the expected structure.
Caption: Expected fragmentation pathways for derivatized 4-Piperidin-1-ylpyridine-2-carboxylic acid in EI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Principle: NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and stereochemistry of this compound.
Suggested NMR Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | Deuterium Oxide (D₂O) or DMSO-d₆ | Deuterium Oxide (D₂O) or DMSO-d₆ |
| Concentration | 5-10 mg/mL | 20-30 mg/mL |
| Temperature | 25 °C | 25 °C |
| Reference | Internal DSS or residual solvent peak | Internal DSS or solvent peak |
Rationale for Solvent Choice:
-
D₂O: The hydrochloride salt is expected to be soluble in water. The acidic proton of the carboxylic acid and the proton on the piperidinium nitrogen will exchange with deuterium and will likely not be observed.
-
DMSO-d₆: Provides good solubility for many organic salts and allows for the observation of exchangeable protons (e.g., -COOH, -NH⁺), which appear as broad signals.
Experimental Protocol
-
Accurately weigh the sample and dissolve it in the chosen deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations for unambiguous assignment.
Expected Spectral Features
-
¹H NMR:
-
Signals in the aromatic region (typically δ 7-9 ppm) corresponding to the protons on the pyridine ring.
-
Signals in the aliphatic region (typically δ 1-4 ppm) corresponding to the protons on the piperidine ring. The chemical shifts will be influenced by the adjacent nitrogen atom.
-
A broad signal for the carboxylic acid proton (if in DMSO-d₆).
-
-
¹³C NMR:
-
Signals in the aromatic region (typically δ 120-160 ppm) for the pyridine carbons.
-
A signal for the carboxylic acid carbonyl carbon (typically δ 160-180 ppm).
-
Signals in the aliphatic region (typically δ 20-60 ppm) for the piperidine carbons.
-
Titrimetric Analysis for Assay of Hydrochloride Salt
Principle: An acid-base titration can be employed to determine the assay of the hydrochloride salt. A non-aqueous titration is often preferred for amine hydrochlorides to achieve a sharp endpoint. The sample is dissolved in a suitable solvent (e.g., glacial acetic acid), and the hydrochloride is titrated with a standardized solution of a weak base in a non-aqueous solvent, such as perchloric acid in acetic acid.
Experimental Protocol
-
Standardization of 0.1 M Perchloric Acid: Titrate a known mass of primary standard potassium hydrogen phthalate (PHP) with the perchloric acid solution using crystal violet as an indicator.
-
Sample Titration:
-
Accurately weigh approximately 200 mg of this compound into a flask.
-
Dissolve the sample in 50 mL of glacial acetic acid. Add a few drops of crystal violet indicator.
-
Titrate with the standardized 0.1 M perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration and make any necessary corrections.
-
-
Calculation: Calculate the percentage assay based on the volume of titrant consumed, its molarity, and the weight of the sample.
This method provides a cost-effective and accurate determination of the total hydrochloride salt content.[5]
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity and assay, GC-MS for structural confirmation, NMR for definitive structural elucidation, and titrimetry for salt content analysis ensures a thorough understanding of the compound's quality attributes. It is imperative that these methods are validated according to the principles outlined in ICH Q2(R2) to guarantee their suitability for their intended purpose in a research, development, or quality control setting.
References
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrochloric acid - Wikipedia [en.wikipedia.org]
HPLC analysis of "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" purity
Application Note & Protocol
Topic: A Stability-Indicating HPLC Method for the Purity Analysis of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
Abstract
This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of degradation products of this compound. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a robust, validated procedure grounded in established scientific principles and regulatory guidelines. The narrative explains the causal logic behind key methodological choices, from column and mobile phase selection to the design of forced degradation studies. The included protocols for method validation and stress testing ensure the procedure is not only accurate and precise but also specific for the analyte in the presence of its potential impurities and degradants, aligning with International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction & Method Rationale
This compound is a heterocyclic building block used in pharmaceutical synthesis. Its purity is a critical quality attribute that can directly impact the safety and efficacy of a final drug product. Therefore, a reliable analytical method is required to quantify the active pharmaceutical ingredient (API) and separate it from any process-related impurities or degradation products that may arise during manufacturing or storage.[3]
1.1. Analyte Physicochemical Properties & Methodological Considerations
-
Structure: The molecule contains a carboxylic acid group, a pyridine nitrogen, and a piperidine nitrogen. This zwitterionic potential makes its chromatographic behavior highly dependent on the mobile phase pH.[4]
-
Polarity: The combination of the polar carboxylic acid and the heterocyclic rings makes the compound water-soluble, especially as a hydrochloride salt.
-
Chromatophore: The pyridine ring provides strong UV absorbance, making UV detection a suitable and sensitive choice for quantification.[5]
1.2. Rationale for Chromatographic Choices
The developed method employs reversed-phase HPLC, which is the predominant technique for analyzing non-ionic and hydrophobic substances, and can be adapted for polar, ionizable compounds.[5][6]
-
Column Selection: A C18 stationary phase is the workhorse of reversed-phase chromatography.[3] However, the basic nitrogens in the analyte can cause undesirable peak tailing due to interaction with acidic residual silanols on the silica backbone. To mitigate this, a modern, end-capped, high-purity silica C18 column is selected. This provides excellent peak shape for basic compounds and robust performance.
-
Mobile Phase Strategy:
-
pH Control: A buffered mobile phase at an acidic pH (e.g., pH 3.0) is critical. At this pH, the carboxylic acid (pKa ~2-4) is largely protonated (neutral), while the pyridine (pKa ~5) and piperidine (pKa ~11) nitrogens are fully protonated (positive charge). This controlled ionization state ensures consistent retention and minimizes peak shape distortion.
-
Buffer Choice: A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range and its compatibility with UV detection.
-
Organic Modifier: Acetonitrile is selected over methanol as it typically provides better peak shapes for heterocyclic compounds and has a lower UV cutoff.
-
Gradient Elution: A gradient elution is employed to ensure that any potential impurities, which may vary widely in polarity, are eluted from the column with good resolution and within a reasonable runtime. This is essential for a stability-indicating assay.[6]
-
Instrumentation, Reagents, and Materials
2.1. Instrumentation
-
HPLC System with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Class A Volumetric Glassware
-
Syringe filters (0.45 µm, PTFE or nylon)
2.2. Reagents and Consumables
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric Acid (85%, analytical grade)
-
Water (Deionized, 18.2 MΩ·cm or HPLC grade)
-
Hydrochloric Acid (0.1 M)
-
Sodium Hydroxide (0.1 M)
-
Hydrogen Peroxide (30%)
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18) |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 27.0 | |
| 27.1 | |
| 35.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Experimental Protocols
Protocol 1: Standard and Sample Preparation
4.1. Preparation of Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound Reference Standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (Diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with Diluent and mix thoroughly. This is the Standard Stock Solution (100 µg/mL).
4.2. Preparation of Sample Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the test sample.
-
Follow steps 2-5 from the standard preparation protocol.
-
Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: HPLC Purity Analysis Workflow
The following diagram illustrates the overall workflow for determining the purity of a sample.
Caption: Overall workflow for HPLC purity analysis.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the Standard Solution (100 µg/mL) five times.
-
The results must meet the criteria outlined in the Method Validation section (Table 2). This ensures the system is performing adequately before sample analysis.[7]
-
-
Analysis:
-
Inject the Diluent once as a blank to ensure no carryover or system contamination.
-
Inject each prepared Sample Solution once.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram for the sample injection, excluding any peaks from the blank and those below the Limit of Quantitation (LOQ).
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Protocol 3: Stability-Indicating Method Validation
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[7][8]
Caption: Logical flow of method validation experiments.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| System Suitability | Five replicate injections of the standard solution. | RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples. Assess peak purity of the analyte peak using a DAD. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.999. |
| Linearity | Analyze five concentrations from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the test concentration. |
| Accuracy | Analyze triplicate samples of a placebo spiked with the analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0% at each level.[8] |
| Precision (Repeatability) | Six separate sample preparations at 100% of the target concentration. | RSD ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability test on a different day with a different analyst. | RSD ≤ 2.0%. |
| LOD & LOQ | Determined by signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or based on the standard deviation of the response and the slope. | S/N method is typically sufficient. LOQ precision RSD ≤ 10%. |
| Robustness | Vary flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase pH (±0.2 units). Analyze SST solution under each condition. | System suitability criteria must be met under all varied conditions. |
Protocol 4: Forced Degradation (Stress Testing)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][10] The goal is to achieve 5-20% degradation of the active ingredient.[9][11]
Caption: Experimental design for forced degradation studies.
-
Prepare a Stock Solution: Prepare a 1 mg/mL solution of the analyte in water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C. Withdraw aliquots at intervals (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots and dilute.
-
Thermal Degradation: Store the solid powder in an oven at 80 °C. Periodically withdraw a sample, prepare a solution at the target concentration, and analyze.
-
Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Prepare a solution and analyze. A control sample should be stored in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluation:
-
Confirm that the analyte peak is resolved from all degradation product peaks.
-
Perform peak purity analysis on the analyte peak in each stressed sample chromatogram to confirm its homogeneity.
-
Conclusion
The HPLC method detailed in this application note is demonstrated to be robust, precise, accurate, and specific for the purity determination of this compound. The successful validation and forced degradation studies confirm its status as a stability-indicating assay, making it a reliable tool for quality control and stability testing throughout the drug development lifecycle.
References
- Vertex AI Search. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
- SGS Denmark. (n.d.). Forced Degradation Testing.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Vertex AI Search. (n.d.). Stability Indicating HPLC Method Development –A Review.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Biosynth. (n.d.). 4-Piperidin-1-ylpyridine-2-carboxylic acidhydrochloride.
- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
- IJPPR. (2023). Stability Indicating HPLC Method Development: A Review.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Sources
- 1. Forced Degradation Testing | SGS Denmark [sgs.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. helixchrom.com [helixchrom.com]
- 5. irjpms.com [irjpms.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijcrt.org [ijcrt.org]
- 11. youtube.com [youtube.com]
Application Note: Structural Elucidation of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride using ¹H and ¹³C NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the structural characterization of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride using one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule combining a substituted pyridine ring with a piperidine moiety, its structural confirmation requires a detailed and systematic approach to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for sample preparation and data acquisition but also in-depth analysis of the spectral features, including the significant effects of the hydrochloride salt form on chemical shifts.
Introduction: The Molecule and the Method
This compound is a heterocyclic compound featuring a pyridine core functionalized with a piperidine ring at the 4-position and a carboxylic acid at the 2-position.[1] The hydrochloride salt form is common for such amine-containing structures to improve stability and solubility.
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2][3] ¹H NMR provides information about the number and electronic environment of protons, while ¹³C NMR reveals the carbon framework. For a molecule like this compound, NMR is critical to confirm the substitution pattern on the pyridine ring and to understand the electronic effects resulting from protonation. The formation of the hydrochloride salt leads to the protonation of a nitrogen atom, which induces a significant downfield shift for nearby protons and carbons due to the increased positive charge and decreased electron density.[4][5][6] This guide will explain how to leverage these effects for confident spectral assignment.
Foundational Principles: Understanding the NMR Spectrum
A successful NMR analysis hinges on understanding three key parameters for each signal:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electronegative atoms or groups (like -COOH, N) and positive charges deshield nearby nuclei, shifting their signals to a higher ppm value (downfield).[3][7]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (Multiplicity): Protons on adjacent carbons interact, splitting each other's signals into patterns (e.g., singlet, doublet, triplet). The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).
Experimental Workflow: From Sample to Spectrum
The process of acquiring high-quality NMR data is systematic. The following workflow ensures reproducibility and accuracy.
Caption: General workflow for NMR analysis.
Protocol 1: Sample Preparation
Causality: The choice of solvent is the most critical decision in this protocol. Hydrochloride salts often have poor solubility in non-polar solvents like chloroform-d (CDCl₃). A polar, aprotic solvent like DMSO-d₆ is an excellent choice because it readily dissolves the salt and, importantly, its deuterium atom exchanges slowly with labile protons (N-H⁺, COOH), allowing them to be observed in the ¹H spectrum.[6] Using D₂O would cause these signals to disappear due to rapid H/D exchange.
Methodology:
-
Weighing: Accurately weigh the sample. For a standard 400-500 MHz spectrometer, use 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR.[8][9]
-
Solvent Addition: In a small, clean vial, add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Dissolution: Add the weighed sample to the solvent. Cap the vial and mix using a vortex mixer. If necessary, gently warm the vial to aid dissolution, but avoid overheating.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution. Pack a small piece of cotton or glass wool into a Pasteur pipette and transfer the solution through the pipette directly into a clean, dry 5 mm NMR tube.[8][10]
-
Capping and Labeling: Ensure the solvent height is at least 4.5 cm.[8] Cap the NMR tube and label it clearly.
Protocol 2: Data Acquisition
Causality: Standard acquisition parameters are usually sufficient, but for ¹³C NMR, ensuring full relaxation of all carbon nuclei is essential for accurate integration (if needed) and signal detection, especially for quaternary carbons (like C2, C4, and the C=O carbon) which have longer relaxation times.
Methodology (Illustrative for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Spectral Width: ~16 ppm
-
Pulse Angle: 30-45°
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition:
-
Spectral Width: ~240 ppm
-
Technique: Proton-decoupled (zgpg30 or similar)
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 2-5 seconds (increase for quantitative work)
-
Number of Scans: 1024 or more, depending on concentration.
-
Spectral Interpretation and Data Analysis
The structure of this compound dictates a specific set of signals. The protonation on the pyridine nitrogen is key to the interpretation, as it significantly deshields the pyridine ring protons.
Molecular Structure with Numbering:
Caption: Structure of this compound with atom numbering.
¹H NMR Spectrum Analysis
The proton spectrum can be divided into three regions: the downfield aromatic (pyridine) region, the aliphatic (piperidine) region, and the exchangeable proton region.
| Proton(s) | Predicted δ (ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| COOH | > 13.0 | Broad Singlet | - | 1H | Carboxylic acid protons are highly deshielded and often broad. |
| N-H⁺ (Pyridine) | > 12.0 | Broad Singlet | - | 1H | Proton on the positively charged nitrogen is highly deshielded. Its visibility confirms the salt form.[6] |
| H6 | 8.0 - 8.3 | Doublet | J6,5 ≈ 7-8 Hz | 1H | Alpha to the protonated nitrogen and deshielded. Coupled only to H5.[4][5] |
| H5 | 7.2 - 7.5 | Doublet | J5,6 ≈ 7-8 Hz | 1H | Beta to the protonated nitrogen. Coupled to H6. |
| H3 | 7.0 - 7.2 | Singlet | - | 1H | Isolated proton on the pyridine ring, appears as a singlet or a very narrow doublet due to small long-range coupling. |
| H2', H6' (Piperidine) | 3.6 - 3.9 | Multiplet | - | 4H | Alpha to the pyridine-bound nitrogen. Deshielded compared to other aliphatic protons. |
| H3', H5' (Piperidine) | 1.6 - 1.9 | Multiplet | - | 4H | Beta to the nitrogen. Typical aliphatic region.[11][12] |
| H4' (Piperidine) | 1.5 - 1.7 | Multiplet | - | 2H | Gamma to the nitrogen. Least deshielded piperidine protons.[11][12] |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C spectrum will show 9 distinct signals due to the molecule's symmetry.
| Carbon(s) | Predicted δ (ppm) in DMSO-d₆ | Rationale |
| C=O | 165 - 170 | Carboxylic acid carbonyl carbon, typically in this downfield region. |
| C4 | 155 - 160 | Pyridine carbon attached to nitrogen (piperidine), highly deshielded. |
| C2 | 148 - 152 | Pyridine carbon attached to the carboxylic acid and adjacent to the protonated nitrogen. |
| C6 | 140 - 145 | Pyridine carbon alpha to the protonated nitrogen. |
| C5 | 110 - 115 | Pyridine carbon beta to the protonated nitrogen. |
| C3 | 108 - 112 | Pyridine carbon shielded by the adjacent nitrogen-bearing substituent. |
| C2', C6' (Piperidine) | 45 - 50 | Alpha carbons of the piperidine ring, attached to nitrogen.[11] |
| C3', C5' (Piperidine) | 24 - 28 | Beta carbons of the piperidine ring. |
| C4' (Piperidine) | 23 - 26 | Gamma carbon of the piperidine ring. |
Self-Validation and Advanced Methods
The assignments proposed above can be definitively confirmed using two-dimensional (2D) NMR experiments, which serve as a self-validating system.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would confirm the H5-H6 coupling on the pyridine ring and the connectivity within the piperidine ring (H2'/H3', H3'/H4').[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for the unambiguous assignment of all protonated carbons (C3, C5, C6, and all piperidine carbons).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons. For example, the piperidine protons H2'/H6' would show a correlation to the pyridine carbon C4, confirming the connection point between the two rings.
Conclusion
The structural elucidation of this compound is straightforward using a combination of 1D ¹H and ¹³C NMR spectroscopy, provided a systematic approach is taken. Key to the interpretation is the understanding of the deshielding effects caused by the protonated pyridine nitrogen, which shifts the aromatic protons significantly downfield. The selection of an appropriate deuterated solvent, such as DMSO-d₆, is paramount for observing all relevant protons, including the exchangeable N-H⁺ and COOH signals that confirm the compound's salt and acid forms. The protocols and spectral analysis provided in this note serve as a robust framework for researchers requiring confident structural characterization of this and similar heterocyclic molecules.
References
-
Brzezinski, B., Olejnik, J., & Zundel, G. (1989). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 85(11), 1775-1780. [Link]
-
Al-Otaibi, A. A., et al. (2021). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. [Link]
-
Power, W. P., & Wasylishen, R. E. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(36), 11854-11864. [Link]
-
Appleby, K. M., et al. (2019). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 57(10), 796-802. [Link]
-
Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1437. [Link]
-
Supporting Information for Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. Royal Society of Chemistry. [Link]
-
Sartbayeva, A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications, 14(1), 3681. [Link]
-
LaPlanche, L. A., Rothchild, R., & Xu, G. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Magnetic Resonance in Chemistry, 30(2), 154-159. [Link]
-
Ozkok, F. (2018). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link]
-
Defense Technical Information Center. (1984). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
CUSABIO. 4-Piperidin-1-ylpyridine-2-carboxylic acidhydrochloride. [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-449. [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine. [Link]
-
Harris, K. J., et al. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Magnetic Resonance in Chemistry, 46(S1), S53-S64. [Link]
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Bruker. NMR Sample Preparation Guide. [Link]
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University of Ottawa. How to make an NMR sample. [Link]
-
Dalla Pozza, M., et al. List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Link]
-
SpectraBase. Piperidine. [Link]
-
Terskikh, V. V., et al. (2011). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. ResearchGate. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid. [Link]
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Global Substance Registration System. 4-PIPERIDIN-1-YLPIPERIDINE-1-CARBOXYLIC ACID. [Link]
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Chemistry LibreTexts. NMR - Interpretation. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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Application Note: Elucidating the Fragmentation Pathway of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride by Mass Spectrometry
Introduction
4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is a heterocyclic compound of interest in pharmaceutical and chemical research, incorporating three key structural motifs: a pyridine ring, a piperidine ring, and a carboxylic acid. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in various stages of drug development and chemical synthesis. This application note provides a detailed guide to the expected fragmentation patterns of this molecule, primarily under Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS). The insights herein are designed to assist researchers, scientists, and drug development professionals in interpreting mass spectra and developing robust analytical methods for this and structurally related compounds.
The fragmentation of a molecule in a mass spectrometer is intrinsically linked to its chemical structure, with bond cleavages being directed by the relative stability of the resulting fragment ions. In the case of 4-Piperidin-1-ylpyridine-2-carboxylic acid, the presence of two basic nitrogen atoms (one in the pyridine ring and one in the piperidine ring) and an acidic carboxylic acid group dictates its ionization and subsequent fragmentation pathways.
Predicted Ionization and Fragmentation Behavior
Under positive mode Electrospray Ionization (ESI), 4-Piperidin-1-ylpyridine-2-carboxylic acid is expected to readily protonate, primarily on one of the nitrogen atoms, to form the pseudomolecular ion [M+H]⁺. The location of the proton can influence the subsequent fragmentation cascade. Given the pKa values of similar structures, the pyridine nitrogen is a likely site of protonation. The hydrochloride salt will dissociate in solution, and the chloride ion is not typically observed in the positive ion mode mass spectrum.
The molecular formula of the free base is C₁₁H₁₄N₂O₂. The molecular weight of the free base is approximately 206.24 g/mol . Therefore, the expected m/z for the protonated molecule [M+H]⁺ is approximately 207.25. The hydrochloride salt has a molecular weight of approximately 242.70 g/mol [1].
Upon subjecting the [M+H]⁺ precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer, a series of characteristic fragment ions are anticipated. The fragmentation pathways are predicted based on established principles of mass spectrometry for molecules containing piperidine, pyridine, and carboxylic acid functionalities[2][3].
Proposed Fragmentation Pathways
The major fragmentation pathways for the protonated 4-Piperidin-1-ylpyridine-2-carboxylic acid are expected to involve:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂, 44 Da) is a common fragmentation pathway for protonated carboxylic acids. This would result in a fragment ion at m/z 163.2.
-
Piperidine Ring Fragmentation: The piperidine ring is susceptible to several fragmentation pathways, including:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom within the piperidine ring can lead to the formation of a stable iminium ion.
-
Ring Opening and Fission: The piperidine ring can undergo cleavage to produce various acyclic fragment ions.
-
-
Cleavage of the Piperidine-Pyridine Bond: The bond connecting the piperidine nitrogen to the pyridine ring can cleave, leading to ions representing the individual ring systems.
A proposed fragmentation scheme is visualized in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 4-Piperidin-1-ylpyridine-2-carboxylic acid.
Experimental Protocol
This section outlines a general protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Materials and Reagents
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with a mixture of water and methanol (1:1 v/v) containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate the column. For example:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Cone Gas Flow: 50 L/hr (Nitrogen)
-
MS Scan Range: m/z 50-300
-
MS/MS Analysis:
-
Precursor Ion: m/z 207.25
-
Collision Gas: Argon
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern. Optimization of the collision energy is crucial for generating informative product ion spectra.
-
Data Interpretation and Expected Results
The analysis of the MS/MS data should reveal the fragmentation pattern of 4-Piperidin-1-ylpyridine-2-carboxylic acid. The expected key fragment ions are summarized in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 207.25 | 163.21 | CO₂ (44.01 Da) | 4-(Piperidin-1-yl)pyridine |
| 207.25 | 121.05 | C₅H₁₀N (84.14 Da) | Pyridine-2-carboxylic acid |
| 163.21 | 84.08 | C₅H₅N (79.10 Da) | Protonated Piperidine |
| 121.05 | 77.04 | CO₂ (44.01 Da) | Pyridine |
Table 1: Summary of Expected Fragment Ions for [M+H]⁺ of 4-Piperidin-1-ylpyridine-2-carboxylic acid.
Troubleshooting and Method Validation
-
Low Signal Intensity: If the signal for the precursor or fragment ions is low, consider increasing the sample concentration or optimizing the ESI source parameters.
-
Poor Fragmentation: If fragmentation is not observed or is very limited, gradually increase the collision energy.
-
Method Validation: To ensure the reliability of the method, it should be validated for parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ), especially if it is to be used for quantitative analysis.
Conclusion
This application note provides a comprehensive theoretical framework and a practical starting point for the mass spectrometric analysis of this compound. The proposed fragmentation pathways, based on the fundamental principles of mass spectrometry, offer a guide for the interpretation of experimental data. The detailed protocol provides a robust method for obtaining high-quality mass spectra of this compound. By understanding the fragmentation behavior, researchers can confidently identify and characterize this molecule in complex matrices, contributing to advancements in pharmaceutical and chemical sciences.
References
- BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
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Creative Bio-Mart. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Isonipecotic acid. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
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Application Notes and Protocols: In Vitro Evaluation of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride as a Kynurenine 3-Monooxygenase Inhibitor
Authored by: A Senior Application Scientist
Introduction: Targeting the Kynurenine Pathway
The catabolism of tryptophan through the kynurenine pathway is a critical metabolic route implicated in a spectrum of physiological and pathological processes, including neurodegeneration, inflammation, and oncology.[1][2] A key regulatory enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[3][4] The products downstream of KMO, such as 3-HK and quinolinic acid, are known to be neurotoxic.[5] Consequently, the inhibition of KMO presents a promising therapeutic strategy to mitigate neurotoxic damage and rebalance the pathway towards the production of the neuroprotective metabolite, kynurenic acid.[6]
This document provides a comprehensive guide for the in vitro evaluation of "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride," a compound with structural motifs suggestive of KMO inhibitory potential. We present detailed protocols for two orthogonal assay formats: a fluorescence-based method suitable for high-throughput screening (HTS) and a definitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for precise quantification of enzyme inhibition.
The Kynurenine Pathway and the Role of KMO
The following diagram illustrates the pivotal position of KMO in the kynurenine pathway.
Caption: The Kynurenine Pathway highlighting KMO as a therapeutic target.
Part 1: High-Throughput Screening (HTS) Protocol - Fluorescence-Based NADPH Depletion Assay
This assay leverages the consumption of the KMO cofactor, NADPH, which is fluorescent, providing a rapid and scalable method to identify potential KMO inhibitors. The decrease in fluorescence intensity is directly proportional to KMO activity.[3]
Principle of the Assay
KMO utilizes NADPH as a reducing agent to hydroxylate L-kynurenine. By monitoring the decrease in NADPH's intrinsic fluorescence (Excitation: ~340 nm, Emission: ~460 nm), we can quantify enzyme activity. Inhibitors of KMO will slow down the rate of NADPH consumption, resulting in a smaller decrease in fluorescence.[3][5]
Materials and Reagents
-
Recombinant Human KMO (commercially available)
-
This compound (Test Compound)
-
Ro-61-8048 (Reference KMO inhibitor)[7]
-
L-Kynurenine (Substrate)
-
NADPH (Cofactor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
DMSO (for compound dilution)
-
UV-transparent 96-well or 384-well plates[5]
Experimental Workflow
Caption: Workflow for the fluorescence-based KMO inhibition assay.
Step-by-Step Protocol
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a top concentration of 1 mM. Dispense 1 µL of each concentration into the wells of a 384-well plate. Include wells for a positive control (Ro-61-8048) and a negative control (DMSO only).
-
Enzyme Addition: Prepare a working solution of recombinant human KMO in assay buffer. Add 20 µL of the KMO solution to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate/cofactor mix containing L-Kynurenine and NADPH in assay buffer. Initiate the enzymatic reaction by adding 20 µL of this mixture to each well. Final concentrations should be optimized, but typical starting points are 100 µM L-Kynurenine and 50 µM NADPH.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence signal kinetically over 30-60 minutes or as an endpoint reading after a fixed incubation time.
Data Analysis and Interpretation
The percentage of KMO inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Background) / (Signal_DMSO_Control - Signal_Background))
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Concentration |
| Recombinant Human KMO | Lot-specific, typically in the nM range |
| L-Kynurenine | 100 µM (or at Km) |
| NADPH | 50 µM |
| Test Compound Range | 1 nM to 100 µM |
| Positive Control (Ro-61-8048) | 10 µM (for max inhibition) |
Part 2: Confirmatory Assay Protocol - LC-MS/MS-Based Kynurenine and 3-Hydroxykynurenine Quantification
This method offers a direct and highly specific measurement of the substrate (L-Kynurenine) and the product (3-Hydroxykynurenine), providing definitive evidence of KMO inhibition.[8][9] It is the gold standard for validating hits from primary screens.
Principle of the Assay
The assay involves incubating the KMO enzyme with its substrate, L-kynurenine, in the presence of the test compound. The reaction is then stopped, and the amount of product (3-HK) formed and remaining substrate (L-kynurenine) is quantified using LC-MS/MS.[2][10] An effective inhibitor will result in a decreased concentration of 3-HK and a higher remaining concentration of L-kynurenine compared to the control.
Materials and Reagents
-
All reagents from the fluorescence assay.
-
Internal Standards: Deuterated L-Kynurenine (Kyn-d4) and deuterated 3-Hydroxykynurenine (3-HK-d4).
-
Acetonitrile with 0.1% Formic Acid (for protein precipitation).[9]
-
LC-MS/MS system with a C18 reversed-phase column.[9]
Experimental Workflow
Caption: Workflow for the LC-MS/MS-based KMO inhibition assay.
Step-by-Step Protocol
-
Enzymatic Reaction: Set up the reaction as described in the fluorescence assay (steps 1-4), but in microcentrifuge tubes or a 96-well deep-well plate. The total reaction volume can be scaled up to 50-100 µL.
-
Reaction Quenching: After a fixed incubation time (e.g., 30 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing 0.1% formic acid and the deuterated internal standards (e.g., 100 µL of acetonitrile mix for a 50 µL reaction).[9][11]
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[9]
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.
-
LC-MS/MS Analysis: Inject the samples onto an LC-MS/MS system. Separate the analytes using a C18 column with a gradient elution. Detect and quantify L-kynurenine, 3-hydroxykynurenine, and their respective deuterated internal standards using Multiple Reaction Monitoring (MRM) mode.
Data Analysis and Interpretation
Calculate the ratio of the peak area of the analyte to the peak area of its corresponding internal standard. Determine the amount of 3-HK produced in each reaction. Calculate the percent inhibition as compared to the DMSO control and determine the IC50 value by non-linear regression as described for the fluorescence assay.
| Analyte | Q1 (m/z) | Q3 (m/z) |
| L-Kynurenine | 209.1 | 94.1 |
| 3-Hydroxykynurenine | 225.1 | 110.0 |
Note: Specific MRM transitions should be optimized for the instrument in use.[9]
Trustworthiness and Self-Validation
To ensure the integrity of the results, both orthogonal assays should be employed. A compound identified as a hit in the primary fluorescence screen should be confirmed in the LC-MS/MS assay. The IC50 values obtained from both methods should be in reasonable agreement. The inclusion of a known KMO inhibitor, such as Ro-61-8048, serves as a critical quality control measure for assay performance.[7]
Conclusion
These detailed protocols provide a robust framework for the in vitro characterization of this compound as a potential inhibitor of Kynurenine 3-Monooxygenase. By employing both a high-throughput fluorescence-based assay for initial screening and a highly specific LC-MS/MS method for confirmation, researchers can confidently assess the compound's inhibitory potency and advance its development as a potential therapeutic agent targeting the kynurenine pathway.
References
-
Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. PubMed. Available at: [Link]
-
KMO Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
A Fluorescence-Based Competitive Antibody Binding Assay for Kynurenine, a Potential Biomarker of Kidney Transplant Failure. PMC - NIH. Available at: [Link]
-
A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. PMC - NIH. Available at: [Link]
-
Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. NIH. Available at: [Link]
-
Establishing a quantitative fluorescence assay for the rapid detection of kynurenine in urine. Analyst (RSC Publishing). Available at: [Link]
-
LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. PubMed. Available at: [Link]
-
(A) Active site titration of kynurenine 3-monooxygenase (KMO)... ResearchGate. Available at: [Link]
-
Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches. PubMed. Available at: [Link]
-
Measurement of kynurenine pathway metabolites by tandem mass spectrometry. PMC - NIH. Available at: [Link]
-
A simple LC-MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. ResearchGate. Available at: [Link]
-
Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis. ResearchGate. Available at: [Link]
-
Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. PubMed. Available at: [Link]
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Characterizing "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride": An Application Guide for Cell-Based Assays
Introduction: From Novel Compound to Validated Tool
The journey of a novel small molecule from the shelf to a validated tool in cell biology is a meticulous process, demanding rigorous and systematic evaluation. This guide outlines a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular effects of a novel compound, using "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" as a representative example. While specific biological activities for this particular compound are not yet extensively documented in publicly available literature, the principles and protocols detailed herein provide a robust roadmap for its, or any new chemical entity's, initial investigation in cell-based assays.
Cell-based assays are indispensable for evaluating a compound's biological activity within a physiologically relevant context.[1] They serve as a critical first step to understand a compound's potential therapeutic efficacy or its off-target toxicity.[2][3] This document provides a series of self-validating experimental workflows designed to establish a foundational understanding of a compound's cellular impact, from basic cytotoxicity to initial mechanistic insights.
Part 1: Foundational Steps - Compound Handling and Preparation
Physicochemical Assessment & Stock Solution Preparation
Before introducing a compound to a cellular system, its fundamental properties must be understood. For "this compound," the hydrochloride salt form suggests good aqueous solubility. However, empirical validation is crucial.
Key Considerations:
-
Solvent Selection: The ideal solvent should dissolve the compound completely and be non-toxic to the chosen cell line at the final working concentration.[4] Dimethyl sulfoxide (DMSO) is a common choice for many organic molecules, but its concentration in the final culture medium should typically not exceed 0.5% to avoid cellular toxicity.[5] Given the hydrochloride nature of the compound, sterile water or phosphate-buffered saline (PBS) should be tested first.
-
Solubility Limits: A common pitfall is hidden precipitation when a stock solution is diluted into aqueous culture medium.[6] Always inspect for precipitates after dilution.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to cell cultures.
-
Storage and Stability: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or lead to solvent evaporation.[5][6] Store aliquots at -20°C or -80°C, protected from light, unless stability data suggests otherwise.[5]
Protocol 1: Preparation of a 10 mM Master Stock Solution
-
Calculation: Determine the mass of "this compound" (M.W. 242.7 g/mol )[7] needed to prepare a 10 mM solution in the chosen solvent.
-
Dissolution: Aseptically weigh the compound and dissolve it in the appropriate sterile solvent (e.g., sterile dH₂O, PBS, or DMSO). Gentle warming or vortexing may be required to fully dissolve the compound.[6]
-
Sterilization: If dissolved in an aqueous solvent, sterilize the stock solution by passing it through a 0.2 µm filter.[5] DMSO is bactericidal and typically does not require filtration.
-
Aliquoting and Storage: Distribute the stock solution into sterile, single-use aliquots in tightly sealed vials. Label clearly with the compound name, concentration, solvent, and date of preparation.[4] Store at -20°C or -80°C.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Sterile dH₂O or PBS | Hydrochloride salt form suggests aqueous solubility. |
| Secondary Solvent | DMSO | Use if aqueous solubility is poor. |
| Stock Concentration | 10-50 mM | Minimizes solvent volume in final assay. |
| Final Solvent % | <0.5% (especially for DMSO) | Prevents solvent-induced cytotoxicity.[5] |
| Storage | -20°C or -80°C in single-use aliquots | Ensures stability and prevents degradation from freeze-thaw cycles.[5][6] |
Part 2: Primary Screening - Assessing Cytotoxicity and Dose-Response
The initial goal is to determine the concentration range over which the compound affects cell viability. This is a fundamental step in distinguishing between targeted biological effects and general toxicity.[8][9]
Experimental Workflow for Cytotoxicity Screening
This workflow establishes the half-maximal inhibitory concentration (IC₅₀), a key parameter indicating the potency of the compound in the tested cell line.
Caption: General workflow for determining compound cytotoxicity.
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Selected cell line (e.g., HeLa, A549, etc.)
-
Complete culture medium
-
96-well flat-bottom plates
-
"this compound" stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a series of 2-fold or 10-fold serial dilutions of the compound in complete culture medium. A typical starting range might be from 100 µM down to 1 nM.[1]
-
Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions. Include wells with vehicle-only (e.g., medium with 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.[1]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[1]
Alternative Cytotoxicity Assays
To ensure the observed effect is not an artifact of a single assay's chemistry, it is best practice to validate findings with an orthogonal method.
| Assay Type | Principle | Common Readout | Reference |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from cells with damaged plasma membranes, indicating necrosis. | Colorimetric or Fluorescent | [8] |
| XTT/WST-1 Assay | Similar to MTT, measures metabolic activity via reduction of tetrazolium salts. Formazan product is water-soluble. | Colorimetric | |
| Live/Dead Staining | Uses fluorescent dyes (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) to differentiate populations. | Fluorescence Microscopy or Flow Cytometry | [9] |
| ATP-based Assays | Quantifies ATP levels, which correlate with the number of viable, metabolically active cells. | Luminescence | [3] |
Part 3: Secondary Assays - Elucidating the Mechanism of Action
If "this compound" demonstrates a potent and selective cytotoxic effect on a cancer cell line, the next logical step is to investigate how it induces cell death.
Investigating Apoptosis vs. Necrosis
Cytotoxic compounds can induce cell death through programmed (apoptosis) or uncontrolled (necrosis) pathways.[3] Distinguishing between these is a critical step in mechanistic characterization.
Caption: Differentiating apoptosis and necrosis pathways.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This assay uses a luminogenic substrate to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Assay Setup: Seed cells and treat with the compound (at concentrations around the IC₅₀) as described in Protocol 2. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Addition: After the desired treatment time (e.g., 6, 12, 24 hours), add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates activation of apoptosis.
Hypothetical Target Pathway Exploration
While the specific target of "this compound" is unknown, many pyridine- and piperidine-containing compounds are known to interact with kinases or signaling pathways. For illustrative purposes, if the compound were hypothesized to inhibit a pro-survival pathway like PI3K/Akt, a Western blot could be used for validation.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
This guide provides a foundational, multi-step strategy for the initial characterization of "this compound" or any novel small molecule in cell-based assays. By systematically assessing compound stability, determining dose-dependent cytotoxicity, and performing initial mechanistic studies, researchers can build a robust data package. The results from these primary and secondary assays will form the basis for more advanced investigations, such as target deconvolution, in vivo efficacy studies, and lead optimization. Adherence to these rigorous, self-validating protocols is paramount for generating reproducible and trustworthy data, paving the way for new discoveries in chemical biology and drug development.
References
-
Cavasotto, C. N., & Orry, A. J. W. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. National Institutes of Health. Retrieved from [Link]
-
Kuenemann, M. A., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]
-
Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
-
Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]
-
Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]
-
Baell, J. B. (2016). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery. Retrieved from [Link]
-
ChemSrc. (n.d.). 4-Piperidin-1-ylpyridine-2-carboxylic acidhydrochloride. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. captivatebio.com [captivatebio.com]
- 6. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 7. biosynth.com [biosynth.com]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
Application Note: Determining the Solubility of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride in Organic Solvents
An in-depth technical guide by a Senior Application Scientist.
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on determining the solubility of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride. Due to the limited availability of public domain solubility data for this specific compound, this application note focuses on the underlying chemical principles and provides a detailed, field-proven protocol for empirical solubility determination. We will analyze the compound's structural features to predict its behavior in various organic solvent classes and present a step-by-step equilibrium solubility (shake-flask) method, a gold standard for generating reliable solubility data.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a vast range of applications, from reaction chemistry to pharmaceutical formulation. For an active pharmaceutical ingredient (API) candidate like this compound, poor solubility can lead to low bioavailability, hindering its therapeutic efficacy. Therefore, accurately characterizing its solubility profile across a panel of relevant organic solvents is a critical first step in any research or development cascade. This guide provides both the theoretical framework and the practical methodology to achieve this.
Structural Analysis and Solubility Prediction
Before embarking on experimental work, a thorough analysis of the target molecule's structure provides invaluable insight into its likely solubility behavior. This practice, rooted in the "like dissolves like" principle, allows for a more strategic selection of solvents for screening.
Compound Structure: this compound
-
Pyridine Ring: A polar aromatic heterocycle capable of hydrogen bonding via its nitrogen atom.
-
Carboxylic Acid Group (-COOH): A highly polar group, capable of acting as both a hydrogen bond donor and acceptor. Its pKa is critical to its ionization state.
-
Piperidine Ring: A saturated, non-planar aliphatic amine. While less polar than the pyridine moiety, the nitrogen can act as a hydrogen bond acceptor.
-
Hydrochloride Salt (-HCl): This is the most significant feature for solubility analysis. The molecule is a salt, meaning it exists in an ionized state. The pyridine nitrogen or the piperidine nitrogen is protonated, creating a positive charge, with a chloride counter-ion. This ionic character drastically increases its polarity compared to the freebase form.
Predicted Solubility Profile:
-
High Polarity: The combination of the carboxylic acid and, crucially, the hydrochloride salt form makes this a highly polar, ionic compound.
-
Protic vs. Aprotic Solvents: It is expected to have significantly higher solubility in polar protic solvents (like methanol, ethanol) which can solvate both the cation and the chloride anion effectively through hydrogen bonding and dipole-dipole interactions.
-
Polar Aprotic Solvents: Solubility is anticipated to be moderate to low in polar aprotic solvents (like DMSO, DMF, acetonitrile). While these solvents have large dipole moments, they lack the ability to donate hydrogen bonds to stabilize the chloride anion, which can limit solubility.
-
Nonpolar Solvents: Negligible solubility is expected in nonpolar solvents (like hexanes, toluene) as they cannot overcome the high lattice energy of the ionic salt.
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
The equilibrium solubility assay, often referred to as the shake-flask method, is the gold-standard for determining the thermodynamic solubility of a compound. It measures the concentration of the compound in a saturated solution after equilibrium has been reached between the dissolved and undissolved solid forms.
Materials and Equipment
-
This compound (solid powder)
-
Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF, Tetrahydrofuran)
-
Analytical balance (readable to 0.01 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 2-4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated micropipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and appropriate glassware for standard preparation
Step-by-Step Methodology
-
Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade) to avoid interference during analysis.
-
Compound Addition: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of 2-5 mg per 1 mL of solvent is typically sufficient.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Allow the samples to shake for a minimum of 24 hours to ensure equilibrium is reached. Some compounds may require 48-72 hours; a time-course study is recommended for novel compounds.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.
-
Sample Dilution: Carefully remove an aliquot of the clear supernatant from the top of the vial. Immediately perform a precise serial dilution with the same solvent system used for mobile phase or a compatible solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted samples using a validated HPLC method. A calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.
-
Calculation: Calculate the original concentration in the supernatant, factoring in the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Workflow Diagram
The following diagram illustrates the key steps of the shake-flask solubility protocol.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Data Presentation and Interpretation
The results of the solubility screening should be compiled into a clear and concise table. This allows for easy comparison across different solvent systems. The data can be presented in various units, with mg/mL and molarity (mol/L) being the most common.
Table 1: Example Solubility Data Table for this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Calculated Data] | Clear solution, readily dissolves |
| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] | ||
| Polar Aprotic | DMSO | 46.7 | [Experimental Data] | [Calculated Data] | May require heating to dissolve |
| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | Sparingly soluble | |
| Nonpolar | Toluene | 2.4 | [Experimental Data] | [Calculated Data] | Practically insoluble |
| Hexane | 1.9 | [Experimental Data] | [Calculated Data] | Practically insoluble |
Note: The values in this table are placeholders. Researchers must populate it with their empirically determined data.
Conclusion and Best Practices
This application note has outlined a robust framework for determining the solubility of this compound. By combining a theoretical structural analysis with the gold-standard shake-flask experimental protocol, researchers can generate the reliable and accurate data essential for informed decision-making in reaction optimization, purification, and formulation development.
Key Best Practices:
-
Purity is Paramount: Always use the highest purity compound and solvents available to ensure data accuracy.
-
Verify Equilibrium: For novel compounds, perform a time-course study (e.g., testing at 24, 48, and 72 hours) to confirm that equilibrium has been reached.
-
Control Temperature: Solubility is temperature-dependent. Maintain strict temperature control throughout the experiment.
-
Validate Analytical Methods: Ensure the HPLC or other quantification method is fully validated for linearity, accuracy, and precision.
By adhering to these principles and protocols, any research team can confidently characterize the solubility profile of this and other similar compounds.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry, 4th Edition. Wiley-VCH. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 580–586. [Link]
-
Glomme, A., & März, J. (2005). Comparison of a small scale shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. European Journal of Pharmaceutical Sciences, 25(4-5), 479-488. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
Welcome to our dedicated technical support guide for the synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
I. Overview of the Synthetic Pathway
The most common and logical synthetic route to this compound involves a multi-step process. Understanding this pathway is crucial for diagnosing potential issues. The synthesis generally proceeds as follows:
-
Preparation of the Key Intermediate: The synthesis typically starts with the formation of a 4-substituted pyridine-2-carboxylic acid derivative, where the 4-substituent is a good leaving group, most commonly chlorine. This intermediate, Methyl 4-chloropicolinate, is often prepared from 2-Picolinic acid.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The core reaction is the displacement of the chloride at the C-4 position of the pyridine ring by piperidine.[3][4] This reaction is regioselective due to the electronic activation provided by the ring nitrogen.[4][5]
-
Ester Hydrolysis: The resulting ester is then hydrolyzed, typically under basic or acidic conditions, to yield the free carboxylic acid.[6][7][8]
-
Salt Formation: Finally, the free base is treated with hydrochloric acid to afford the desired hydrochloride salt, which often improves stability and handling properties.
Below is a diagram illustrating this common synthetic workflow.
Caption: General Synthetic Workflow.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My SNAr reaction is incomplete, and I'm struggling to separate the unreacted starting material, Methyl 4-chloropicolinate, from the product. What can I do?
A1: Incomplete conversion in the SNAr step is a common issue. Here’s a breakdown of the causes and solutions:
-
Causality: Nucleophilic aromatic substitution on pyridine rings, while favorable at the 4-position, can be sluggish.[3] This can be due to insufficient temperature, suboptimal solvent choice, or the presence of moisture which can react with the reagents. The similar polarity of the starting material and the product ester can make chromatographic separation challenging.
-
Troubleshooting & Optimization:
-
Temperature and Reaction Time: These reactions often require elevated temperatures (refluxing conditions) to proceed at a reasonable rate. Consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. If you are using a less polar solvent like ethanol, switching may improve your results.[2]
-
Base: The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often necessary to scavenge the HCl generated during the reaction. Ensure at least one equivalent of the base is used.
-
Purification Strategy: If the reaction cannot be driven to completion, consider a purification strategy that leverages the basicity of the piperidine moiety in your product. After the reaction, you can perform an acidic wash (e.g., with dilute HCl). Your product will move to the aqueous layer as the hydrochloride salt, while the unreacted Methyl 4-chloropicolinate will remain in the organic layer. You can then basify the aqueous layer and extract your product.
-
Q2: My final product shows a persistent impurity at a slightly lower molecular weight in the LC-MS analysis. What could this be?
A2: This is a classic sign of incomplete hydrolysis of the ester intermediate.
-
Causality: The impurity is likely Methyl 4-(piperidin-1-yl)picolinate . Ester hydrolysis, especially on sterically hindered or electron-rich systems, may not go to completion under mild conditions.[7]
-
Troubleshooting & Identification:
-
Confirmation: The mass difference should correspond to the loss of a carboxylic acid proton and the gain of a methyl group (+14 Da). Compare the retention time of the impurity with a sample of your ester intermediate if available.
-
Drive the Hydrolysis: To resolve this, you can re-subject your isolated product to the hydrolysis conditions. Using a stronger base (e.g., increasing the concentration of NaOH) or extending the reaction time/temperature can be effective.
-
Acidic Hydrolysis: As an alternative, acidic hydrolysis using refluxing dilute HCl or H₂SO₄ can be employed.[6] However, be mindful that this will directly produce the hydrochloride salt.
-
The diagram below illustrates the formation of this common impurity.
Caption: Formation of Ester Impurity.
Q3: I'm observing a significant amount of a hydroxylated byproduct. How is this forming and how can I prevent it?
A3: The presence of a hydroxylated species, likely 4-hydroxypyridine-2-carboxylic acid, points to water competing as a nucleophile in the SNAr step.
-
Causality: Water and hydroxide ions are competing nucleophiles with piperidine. If your reaction conditions are not sufficiently anhydrous, or if you are using an aqueous base, the chloride can be displaced by a hydroxyl group. This side reaction is particularly relevant if the reaction is run at high temperatures for extended periods.
-
Prevention & Mitigation:
-
Anhydrous Conditions: Ensure all your reagents and solvents are dry. Use freshly distilled piperidine and anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Stoichiometry: Using a slight excess of piperidine can help it outcompete residual water as the nucleophile.
-
Purification: The hydroxylated byproduct is acidic and will have different solubility and chromatographic properties. It can often be removed during the workup or by recrystallization. Adjusting the pH during an aqueous extraction can help separate it from your desired product.
-
Q4: What are the best practices for the final purification and isolation of the hydrochloride salt?
A4: The final purification is critical for obtaining a high-purity product. A combination of extraction and crystallization is typically most effective.
-
Protocol for Purification and Salt Formation:
-
Workup after Hydrolysis: After the hydrolysis step, carefully acidify the reaction mixture with HCl to a pH of approximately 2-3. This will protonate your product, making it water-soluble, and help to remove any non-basic organic impurities through an organic wash (e.g., with ethyl acetate or dichloromethane).
-
Isolation of the Free Base: To achieve higher purity before salt formation, you can first isolate the free base. After the acidic wash, basify the aqueous layer with a suitable base (e.g., NaHCO₃ or Na₂CO₃) to a pH of ~8-9. This will precipitate the zwitterionic free base, which can be filtered, or you can extract it into an organic solvent.
-
Crystallization of the Free Base: The isolated free base can be recrystallized from a suitable solvent system (e.g., ethanol/water, isopropanol) to remove closely related impurities.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or ethanol. Add a stoichiometric amount of concentrated HCl or a solution of HCl in isopropanol dropwise. The hydrochloride salt will precipitate out of the solution.
-
Final Crystallization: The crude hydrochloride salt can be recrystallized to achieve high analytical purity. Common solvent systems include methanol/ether or ethanol/ethyl acetate.
-
III. Summary of Potential Impurities
The table below summarizes the common impurities, their likely origin, and recommended analytical methods for detection.
| Impurity Name | Structure | Origin | Recommended Detection Method |
| Methyl 4-chloropicolinate | Cl-Py-COOCH₃ | Unreacted starting material from SNAr | LC-MS, GC-MS, ¹H NMR |
| Methyl 4-(piperidin-1-yl)picolinate | Pip-Py-COOCH₃ | Incomplete ester hydrolysis | LC-MS, ¹H NMR |
| 4-Hydroxypyridine-2-carboxylic acid | HO-Py-COOH | SNAr side reaction with H₂O | LC-MS, ¹H NMR |
| 2-Picolinic acid | Py-COOH | Impurity from starting material synthesis | LC-MS |
| Triethylamine Hydrochloride | (C₂H₅)₃N·HCl | Byproduct from SNAr if triethylamine is used as a base | ¹H NMR (characteristic signals), Ion Chromatography |
IV. References
-
Effects of divalent metal ions on hydrolysis of esters of 2-(hydroxymethyl)picolinic acid. Metal ion catalysis of the carboxyl, hydroxide ion, and water reactions. Journal of the American Chemical Society. Available at:
-
How is 4-Chloropyridine-2-carboxylic acid synthesized? Guidechem. Available at:
-
Synthesis routes of Methyl 4-Chloropicolinate. Benchchem. Available at:
-
1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis. ChemicalBook. Available at:
-
Methyl 4-chloropicolinate synthesis. ChemicalBook. Available at:
-
Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. Available at:
-
Nucleophilic aromatic substitutions. YouTube. Available at:
-
4-Chloropyridine-2-carboxylic acid | 5470-22-4. ChemicalBook. Available at:
-
Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents. Available at:
-
The Hydrolysis of Esters. Chemistry LibreTexts. Available at:
-
We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. Available at:
-
Ester Hydrolysis. J&K Scientific LLC. Available at:
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at:
-
Ester hydrolysis. Wikipedia. Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
Welcome to the technical support center for "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride." This guide is designed for researchers, medicinal chemists, and process development professionals who are handling the purification of this versatile heterocyclic building block. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Understanding the Molecule & Potential Impurities
Success in purification begins with a deep understanding of the target molecule's properties and the likely impurities accompanying it from the synthesis.
Physicochemical Properties
This compound is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (piperidine and pyridine nitrogens) functional groups. This dual nature is the single most critical factor governing its purification, as its solubility and charge state are highly dependent on pH. The hydrochloride salt form ensures that at least one of the nitrogen centers is protonated, enhancing its solubility in polar solvents.[1]
| Property | Value | Source |
| CAS Number | 1052543-05-1 | [2][3] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [2] |
| Molecular Weight | 242.7 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | ~224 °C | [2] |
Commonly Encountered Impurities
The impurity profile is dictated by the synthetic route. A common approach is the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine derivative with piperidine.
-
Unreacted Starting Materials:
-
4-Chloropyridine-2-carboxylic acid (or its ester).
-
Piperidine or piperidine hydrochloride.
-
-
Side Products:
-
Decarboxylated Product: 4-(Piperidin-1-yl)pyridine may form if the reaction is subjected to excessive heat. Pyridinecarboxylic acids are known to undergo decarboxylation under harsh conditions.[4]
-
Hydrolysis Products: If an ester was used as the starting material, incomplete hydrolysis will leave the corresponding ethyl or methyl ester as an impurity.
-
-
Reagent-Derived Impurities:
-
Excess base used in the reaction (e.g., triethylamine, potassium carbonate).
-
Residual solvents from the reaction or initial workup (e.g., DMF, Ethanol, Dioxane).
-
Part 2: Troubleshooting Guide
This section addresses common purification challenges in a direct question-and-answer format.
Q1: My crude product is a sticky oil or an amorphous solid that refuses to crystallize. How can I solidify it?
Answer: This is a classic problem, often caused by residual solvents or the presence of impurities that inhibit lattice formation. The goal is to find conditions where your target compound is supersaturated and has the thermodynamic drive to crystallize.
-
The Causality: Oiling out occurs when a compound's solubility limit is exceeded, but the energy barrier to form an ordered crystal lattice is too high. Impurities disrupt this process. Your molecule's amphoteric nature means its solubility is exquisitely sensitive to pH.
-
Actionable Solutions:
-
Trituration: This is the first and simplest approach. Add a solvent in which your desired product is poorly soluble but the impurities are reasonably soluble (e.g., cold ethyl acetate, diethyl ether, or a hexane/ethyl acetate mixture). Stir or sonicate the mixture vigorously. The goal is to "wash" the impurities away from the oil, which should hopefully solidify.
-
pH Adjustment to the Isoelectric Point (pI): As a zwitterionic-capable molecule, it will have a pI at which it exists as a neutral species with minimal aqueous solubility. Dissolve the crude material in a minimal amount of dilute acid (e.g., 1M HCl). Then, slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) dropwise with rapid stirring. Monitor the pH. You should see a precipitate crash out at a specific pH. Collect this solid by filtration. This solid will be the free base, which can then be converted back to the HCl salt.
-
Solvent-Antisolvent Crystallization: Dissolve the crude oil in a minimal amount of a good solvent (e.g., methanol or hot isopropanol). Then, slowly add an "anti-solvent" in which the product is insoluble (e.g., ethyl acetate, diethyl ether, or acetone) until persistent cloudiness is observed. Warm the solution slightly to redissolve, then allow it to cool slowly. Seeding with a previously obtained pure crystal can be highly effective here.
-
Q2: I'm attempting flash column chromatography on silica gel, but my product is streaking severely, and I'm getting poor separation and recovery.
Answer: This is expected behavior for a basic compound like yours on standard, slightly acidic silica gel. The basic nitrogen atoms interact strongly with acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing and often irreversible adsorption.[5]
-
The Causality: The lone pairs on your compound's nitrogen atoms form strong hydrogen bonds or acid-base interactions with the silica surface. This prevents clean elution and leads to a "smear" down the column.
-
Actionable Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your mobile phase to compete for the active sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent (e.g., Dichloromethane/Methanol/TEA 90:9:1). TEA is a volatile base that effectively blocks the acidic silanol sites.[5]
-
Ammonia: A 7N solution of ammonia in methanol is an excellent polar modifier. You can use a gradient of Dichloromethane and this 7N NH₃/MeOH solution.
-
-
Use a Different Stationary Phase: If tailing persists, consider alternative stationary phases.
-
Alumina (basic or neutral): Alumina is less acidic than silica and is a good alternative for purifying basic compounds.
-
Amine-functionalized Silica (NH-Silica): These columns are specifically designed to purify basic compounds and provide excellent peak shape without mobile phase modifiers.[6]
-
-
Q3: After recrystallization, my NMR still shows a persistent impurity that looks structurally similar to my product. What's the next step?
Answer: When simple crystallization fails, it's often because the impurity has very similar solubility properties to your product, or it is co-crystallizing. This calls for a higher-resolution purification technique.
-
The Causality: Structurally similar impurities, such as a regioisomer or a partially hydrolyzed ester, can fit into the crystal lattice of your desired compound, making physical separation by crystallization inefficient.
-
Actionable Solutions:
-
Preparative HPLC: Reverse-phase high-performance liquid chromatography is the gold standard for separating closely related compounds.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol with a modifier is typical. For MS-compatibility and good peak shape, 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid is highly recommended.[6] The acid ensures your basic nitrogens are protonated, leading to sharp peaks.
-
-
Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Given the multiple ionizable groups, this can be a powerful, albeit more complex, option. A cation-exchange column could be used to bind the protonated molecule, followed by elution with a salt gradient or a change in pH.[7]
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification via pH-Controlled Precipitation (Free Base Isolation)
This protocol is ideal for removing neutral or highly acidic/basic impurities from the crude reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture or solid in deionized water (approx. 10-20 mL per gram of crude material). If insoluble, add 1M HCl dropwise until a clear solution is obtained (target pH ~1-2).
-
Base Wash (Optional): Transfer the acidic aqueous solution to a separatory funnel and wash with an organic solvent like ethyl acetate or dichloromethane (2 x 20 mL). This will remove any neutral organic impurities. Discard the organic layers.
-
Precipitation: Place the aqueous layer in an ice bath and stir vigorously. Slowly add 1M NaOH or saturated NaHCO₃ solution dropwise. Monitor the pH with a meter or pH paper.
-
Isolation: A precipitate (the zwitterionic free base) will form as you approach the isoelectric point. Continue adding the base until precipitation is complete.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a rinse with a small amount of cold ethanol or acetone to aid in drying.
-
Drying: Dry the solid under high vacuum. This product is the free base, 4-Piperidin-1-ylpyridine-2-carboxylic acid.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a minimal amount of methanol or isopropanol and add a stoichiometric amount of HCl (e.g., 2M HCl in diethyl ether or concentrated HCl) before inducing crystallization with an anti-solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is for separating the target compound from less polar or non-basic impurities.
-
Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., 98:2 Dichloromethane/Methanol).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or pure dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution:
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA).
-
Gradient: Start with a low polarity eluent (e.g., 98:2 DCM/MeOH + 1% TEA) and gradually increase the polarity by increasing the percentage of methanol (e.g., up to 90:10 DCM/MeOH + 1% TEA).
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified free base. Convert to the HCl salt as described in Protocol 1, Step 7.
Part 4: Visualization & Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Caption: A decision workflow for purifying 4-Piperidin-1-ylpyridine-2-carboxylic acid.
Part 5: Frequently Asked Questions (FAQs)
-
Q: What are the best solvent systems for recrystallizing the final hydrochloride salt?
-
A: For hydrochloride salts of amino acids, polar protic solvents are good dissolving agents, while less polar solvents act as anti-solvents. Excellent systems include Methanol/Ethyl Acetate, Isopropanol/Diethyl Ether, or Ethanol/Water mixtures. The key is to dissolve in a minimal amount of the hot "good" solvent and slowly add the "anti-solvent" to induce crystallization upon cooling.[8]
-
-
Q: How should I store the purified compound?
-
A: As a hydrochloride salt, it is generally more stable and less hygroscopic than its free base. However, it should be stored in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated for long-term stability.
-
-
Q: What are typical TLC conditions for monitoring the purification?
-
A: A good starting mobile phase is 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide. The small amount of base helps to deprotonate the acidic silanol groups on the TLC plate, resulting in rounder spots and more reliable Rf values. Visualization can be achieved using UV light (254 nm) and staining with potassium permanganate or ninhydrin if primary/secondary amine impurities are suspected.
-
-
Q: My final product is the free base. What is the most reliable way to convert it to the hydrochloride salt?
-
A: Dissolve the purified free base in a minimal amount of a solvent like methanol, ethanol, or ethyl acetate. Add exactly one equivalent of hydrochloric acid. A convenient source is a standardized solution of HCl in a solvent, such as 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane. The salt will often precipitate directly. If not, add an anti-solvent (like ether or hexanes) or concentrate the solution to obtain the solid hydrochloride salt.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14371661. PubChem. [Link]
-
Takeda, S., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Medicinal Chemistry Letters, 13(3), 445-452. [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]
- Patel, K. M. (2012). Process for producing pyridine carboxylic acids. U.S.
-
PrepChem (2023). Synthesis of 4-piperidinecarboxylic acid. [Link]
- Li, J., et al. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Smoleński, P., et al. (2020). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 22(1), 105-117. [Link]
-
Andersson, L. I., et al. (2014). Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. Journal of Chromatography A, 1359, 113-122. [Link]
-
Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8. [Link]
- Chen, B., et al. (2013). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
Defense Technical Information Center (1994). Piperidine Synthesis. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to navigate the complexities of this multi-step synthesis. The guidance herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Synthetic Strategy Overview
The most practical and commonly employed synthetic route for this compound involves a three-step process. This strategy begins with the esterification of a commercially available starting material, followed by a crucial nucleophilic aromatic substitution (SNAr) reaction, and concludes with ester hydrolysis and salt formation.
Caption: Synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Step 1: Esterification of 4-chloro-picolinic acid
Q1: What is the most efficient method for converting 4-chloro-picolinic acid to its methyl ester?
A1: The most reliable and high-yielding method is the use of thionyl chloride (SOCl₂) in methanol (MeOH). This reaction proceeds via an acid chloride intermediate, which is highly reactive towards the alcohol.
Protocol:
-
Suspend 4-chloro-picolinic acid in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise. An excess of SOCl₂ (e.g., 1.5-2.0 equivalents) is recommended to ensure complete conversion.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure to obtain the crude methyl 4-chloropicolinate hydrochloride.
Troubleshooting:
-
Issue: Incomplete reaction.
-
Cause: Insufficient thionyl chloride or reaction time.
-
Solution: Increase the equivalents of SOCl₂ or extend the reflux time. Ensure the starting material is fully dissolved during the reaction.
-
-
Issue: Undesired side-products are observed.
-
Cause: A known side reaction when using thionyl chloride with picolinic acids is the potential for chlorination of the pyridine ring[1].
-
Solution: Careful control of the reaction temperature and slow addition of SOCl₂ can minimize this. If significant chlorination occurs, purification by column chromatography may be necessary.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Q2: I am seeing low yields in the SNAr reaction between methyl 4-chloropicolinate and piperidine. How can I optimize this step?
A2: The SNAr reaction on a pyridine ring is highly dependent on the reaction conditions. The electron-deficient nature of the pyridine ring, particularly with the chlorine at the 4-position, facilitates nucleophilic attack[2][3][4]. However, several factors can be optimized.
Optimization Parameters for SNAr Reaction:
| Parameter | Recommendation | Rationale |
| Solvent | Polar aprotic solvents like DMSO, DMF, or NMP are preferred. | These solvents effectively solvate the cation of the piperidine salt, increasing the nucleophilicity of the free amine.[5] |
| Base | A non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or a hindered amine base like DIPEA should be used. | The base is required to neutralize the HCl generated during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic. |
| Temperature | Elevated temperatures (80-120 °C) are typically required to drive the reaction to completion. | SNAr reactions on heteroaromatic rings often have a significant activation energy barrier.[6] |
| Equivalents of Piperidine | Use a slight excess of piperidine (1.2-1.5 equivalents). | This ensures that the concentration of the nucleophile remains high throughout the reaction. |
Troubleshooting:
-
Issue: The reaction is slow or stalls.
-
Cause: Insufficient temperature, incorrect solvent, or deactivation of the nucleophile.
-
Solution: Increase the reaction temperature. Ensure a polar aprotic solvent is used. Add an appropriate base to scavenge the generated acid.
-
-
Issue: Formation of multiple products.
-
Cause: Potential side reactions could include reaction at other positions if the temperature is excessively high, or decomposition of starting materials or products.
-
Solution: Optimize the temperature and reaction time. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.
-
Caption: Mechanism of the SNAr reaction.
Step 3: Ester Hydrolysis and Hydrochloride Salt Formation
Q3: What are the best conditions for hydrolyzing the methyl ester to the carboxylic acid without affecting the piperidinyl-pyridine core?
A3: Base-catalyzed hydrolysis (saponification) is generally the most effective method for this transformation. It is typically a high-yielding and clean reaction.[3][7]
Protocol for Hydrolysis and Salt Formation:
-
Dissolve the methyl 4-(piperidin-1-yl)picolinate in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid. The product will precipitate out of the solution.[8]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired hydrochloride salt.
Troubleshooting:
-
Issue: The product does not precipitate upon acidification.
-
Cause: The product may be too soluble in the aqueous medium.
-
Solution: Concentrate the aqueous solution further. Alternatively, extract the aqueous layer with a suitable organic solvent like chloroform or a mixture of isopropanol/chloroform after acidification.[9]
-
-
Issue: The final product is impure.
-
Cause: Incomplete hydrolysis or co-precipitation of inorganic salts.
-
Solution: Ensure the hydrolysis reaction goes to completion. Wash the filtered product thoroughly with cold water to remove any inorganic salts. Recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/ether) can be performed for further purification.
-
Q4: How do I confirm the formation of the hydrochloride salt?
A4: The formation of the hydrochloride salt can be confirmed by several methods:
-
Solubility: The hydrochloride salt will have significantly different solubility properties compared to the free base. It is typically more soluble in water and less soluble in non-polar organic solvents.
-
Melting Point: The melting point of the salt will be distinct from the free base.
-
Spectroscopic Analysis:
-
¹H NMR: The proton signals of the pyridine ring will shift upon protonation of the pyridine nitrogen.
-
FT-IR: Look for changes in the fingerprint region and the presence of a broad N-H stretch from the pyridinium ion.
-
Elemental Analysis: The presence of chlorine can be confirmed and quantified.
-
III. Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-chloropicolinate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-picolinic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approximately 65 °C) for 3 hours.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to obtain a solid. This crude product, methyl 4-chloropicolinate hydrochloride, can often be used in the next step without further purification.
Protocol 2: Synthesis of Methyl 4-(piperidin-1-yl)picolinate
-
Reaction Setup: To a solution of methyl 4-chloropicolinate hydrochloride (1.0 eq) in anhydrous DMSO (5 mL per gram), add piperidine (1.2 eq) and anhydrous potassium carbonate (2.5 eq).
-
Reaction: Heat the mixture to 100 °C and stir for 6-8 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3 x volume of aqueous).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of this compound
-
Reaction Setup: Dissolve methyl 4-(piperidin-1-yl)picolinate (1.0 eq) in a 1:1 mixture of methanol and water (10 mL per gram). Add sodium hydroxide (2.5 eq).
-
Reaction: Heat the mixture to reflux for 2 hours or until the reaction is complete by TLC.
-
Work-up: Cool the reaction and remove the methanol by rotary evaporation.
-
Salt Formation and Isolation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold water, and then with diethyl ether. Dry the solid under vacuum to afford the final product.
IV. References
-
Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. - Filo. (2025). [Link]
-
Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? - Chemistry Stack Exchange. (2017). [Link]
-
Methyl ester hydrolysis - ChemSpider Synthetic Pages. [Link]
-
EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. (2018). [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress. (2026). [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. (2017). [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021).
-
Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012). [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. (2011). [Link]
-
Solubility and Crystallization Studies of Picolinic Acid - MDPI. (2023). [Link]
-
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate - MDPI. [Link]
-
US2578672A - Picolinic acid recovery - Google Patents.
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC - NIH. (2015). [Link]
-
Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones - ResearchGate. (2025). [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. (2017). [Link]
Sources
- 1. 2-Picolinic acid(98-98-6) 1H NMR [m.chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Side Reactions in Piperidine Derivative Synthesis
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can dramatically reduce yields, complicate purification, and compromise the final product's integrity. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and preventative protocols to address the most common challenges encountered during the synthesis of piperidine derivatives. Drawing upon established mechanistic principles and field-proven insights, this document serves as a practical resource for optimizing synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section offers rapid, direct answers to common issues encountered in the laboratory.
Q1: My catalytic hydrogenation of a pyridine precursor is stalling or has very low conversion. What are the likely causes?
A: This is a classic issue most often caused by catalyst poisoning. The lone pair of electrons on the nitrogen of the pyridine ring (or the resulting piperidine) can strongly bind to the active sites of metal catalysts like Palladium (Pd) or Platinum (Pt), effectively deactivating them.[2][3] Other common poisons include sulfur compounds (even at ppb levels), halides, or other nitrogen-containing heterocycles present as impurities in your starting material or solvent.[4][5]
-
Quick Fix: Add a stoichiometric amount of an acid (e.g., HCl, Acetic Acid) to the reaction. This protonates the nitrogen, forming a pyridinium salt and preventing it from binding to and poisoning the catalyst surface.[6][7]
Q2: I'm observing over-reduction of other functional groups (e.g., benzyl ethers, esters) during my pyridine ring hydrogenation. How can I improve chemoselectivity?
A: Over-reduction occurs when the catalyst and conditions are too harsh or non-selective. The choice of catalyst is critical for chemoselectivity. For instance, Palladium on Carbon (Pd/C) is notorious for its high activity in hydrogenolysis, readily cleaving O-benzyl and N-Cbz protecting groups.[8]
-
Quick Fix: Switch to a catalyst less prone to hydrogenolysis, such as Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO₂), especially under acidic conditions.[7] Milder conditions, such as lower hydrogen pressure and temperature, can also significantly improve selectivity.[6]
Q3: My reductive amination to form a piperidine ring is producing significant amounts of dimers or polymers. What's going wrong?
A: This side reaction arises from intermolecular reactions competing with the desired intramolecular cyclization. When the concentration of your linear precursor (e.g., a 1,5-dicarbonyl or an amino-aldehyde) is too high, molecules are more likely to react with each other than to fold and cyclize. This is a common challenge in the synthesis of medium and large rings.[9][10]
-
Quick Fix: Employ high-dilution conditions. This involves the very slow addition of the precursor solution to a large volume of solvent, often using a syringe pump.[11][12] This maintains a near-zero concentration of the precursor in the reaction flask, strongly favoring the intramolecular pathway.[10][13]
Q4: I'm consistently seeing a byproduct that appears to be a quaternary ammonium salt in my N-alkylation of a piperidine. How can I prevent this?
A: This is a result of over-alkylation, where the desired N-alkylpiperidine product, which is still nucleophilic, reacts with another molecule of the alkylating agent.[14] This is especially common with highly reactive alkylating agents like methyl iodide or benzyl bromide.[15]
-
Quick Fix: Control the stoichiometry carefully; avoid a large excess of the alkylating agent. The most effective solution is to add the alkylating agent slowly (e.g., via syringe pump) to a solution of the piperidine. This maintains a low concentration of the alkylating agent, ensuring it is more likely to react with the starting piperidine than the N-alkylated product.[14][15]
Q5: During my Dieckmann condensation to form a piperidone, I'm getting a complex mixture of products instead of my desired cyclic β-ketoester. What are potential side reactions?
A: The Dieckmann condensation, an intramolecular Claisen condensation, is sensitive to reaction conditions.[16][17] Side reactions can include intermolecular condensation (dimerization), especially if the ring size is larger than six members.[16] Additionally, using a nucleophilic base like sodium ethoxide in ethanol can lead to transesterification if different ester groups are present. The use of strong bases can also promote elimination or other decomposition pathways if the substrate is sensitive.[18]
-
Quick Fix: Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent like THF.[16] Running the reaction at lower temperatures can also help minimize side reactions.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Managing Incomplete Reduction and Catalyst Poisoning in Pyridine Hydrogenation
1.1 Identifying the Problem Symptoms include a stalled reaction (no further hydrogen uptake), low conversion to the desired piperidine, or complete lack of reactivity. This is one of the most frequent failure modes in piperidine synthesis via pyridine reduction.
1.2 Potential Causes & Mechanistic Insights The primary cause is the deactivation of the catalyst's active metal surface.
-
Self-Poisoning: The nitrogen lone pair of the pyridine substrate or the piperidine product coordinates strongly to the metal surface (e.g., Pd, Pt, Rh), blocking sites needed for hydrogen activation and substrate binding.[2][19] This is a form of competitive inhibition.
-
Impurity-Driven Poisoning: External contaminants, especially sulfur-containing compounds (thiols, thioethers) from starting materials or solvents, can irreversibly bind to the catalyst surface, a phenomenon known as chemisorption.[4][20] This leads to a permanent loss of catalytic activity.
1.3 Troubleshooting Protocol
| Step | Action | Rationale |
| 1 | Substrate & Solvent Purification | Analyze starting materials for impurities (e.g., by GC-MS). Purify substrates by distillation, recrystallization, or chromatography. Use high-purity, degassed solvents. |
| 2 | Implement Acidic Additives | Add 1.0-1.1 equivalents of an acid (e.g., glacial acetic acid, HCl in dioxane) to the reaction mixture before adding the catalyst. |
| 3 | Catalyst Selection & Loading | If poisoning is severe, consider catalysts more resistant to nitrogen coordination. Rhodium-based catalysts can sometimes show better performance than palladium.[3][21] As a last resort, increasing catalyst loading (e.g., from 5 mol% to 10-20 mol%) may help overcome partial deactivation.[2][6] |
| 4 | Optimize Reaction Conditions | Ensure vigorous stirring to overcome mass transfer limitations. Increase hydrogen pressure (within equipment safety limits) to favor hydrogenation kinetics over poison binding. |
1.4 Visualization: Mechanism of Catalyst Poisoning The following diagram illustrates how a poison, such as a sulfur compound or the pyridine nitrogen itself, blocks the active sites of a hydrogenation catalyst.
Caption: Catalyst active sites being blocked by a poison.
Guide 2: Achieving Chemoselectivity in the Reduction of Substituted Pyridines
2.1 The Challenge of Over-reduction Synthesizing functionalized piperidines often requires the selective reduction of the pyridine ring while preserving other reducible groups, such as nitro groups, esters, benzyl ethers, or other aromatic rings. Non-selective reduction leads to a mixture of products and complicates purification.
2.2 Mechanistic Considerations Chemoselectivity is a kinetic phenomenon governed by the relative rates of reduction of different functional groups. This is influenced by:
-
Catalyst Choice: Different metals have different intrinsic activities towards various functional groups. Pd is highly active for hydrogenolysis, while Pt and Rh are generally less so.[7][8]
-
Reaction Conditions: Harsh conditions (high temperature/pressure) provide enough energy to overcome the activation barriers for reducing more stable groups, leading to a loss of selectivity.[5]
-
Additives: Acids activate the pyridine ring towards reduction, often allowing for milder conditions that preserve other groups.[5][6] Conversely, bases or specific "controlled poisons" like quinoline can be used to selectively deactivate the catalyst just enough to prevent over-reduction in other contexts (e.g., Rosenmund reduction).[22]
2.3 Strategic Approaches to Enhance Selectivity
Protocol 2.3.1: Preserving a Benzyl Ether during Pyridine Reduction
-
Objective: Reduce a benzyl-ether-substituted pyridine to the corresponding piperidine without cleaving the benzyl group.
-
Methodology:
-
Dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Add PtO₂ (Adam's catalyst, ~2-5 mol%).
-
Pressurize the reaction vessel with H₂ (50-100 psi).
-
Stir vigorously at room temperature until H₂ uptake ceases.
-
Workup: Filter the catalyst through Celite®, neutralize the acid, and extract the product.
-
-
Rationale: The acidic medium activates the pyridine ring, allowing the hydrogenation to proceed under mild conditions where the rate of hydrogenolysis of the benzyl ether is negligible. PtO₂ is preferred over Pd/C for this transformation.
2.4 Data Summary: Catalyst Selectivity Guide
| Functional Group | Catalyst for Preservation | Conditions for Cleavage/Reduction |
| O-Benzyl (Bn) | Rh/C, PtO₂ (in acid) | H₂, Pd/C |
| N-Carbobenzyloxy (Cbz) | Rh/C, PtO₂ (in acid) | H₂, Pd/C |
| Ester (-COOR) | Rh₂O₃, Ru/C | LiAlH₄, DIBAL-H |
| Halogens (Cl, Br, I) | PtO₂, Rh-based catalysts | H₂, Pd/C (often leads to dehalogenation)[3] |
| Nitrile (-CN) | Pd/C with acidic additives can tune selectivity to either pyridyl- or piperidylmethylamine.[23] | H₂, Raney Nickel |
| Benzene Ring | Most catalysts under mild/acidic conditions (pyridine ring is more reactive).[7] | Rh/C, Ru/C under forcing conditions (high T/P). |
2.5 Visualization: Selective vs. Non-Selective Reduction
Caption: Desired vs. undesired pathways in pyridine reduction.
Guide 3: Suppressing Dimerization in Intramolecular Reductive Amination
3.1 Unmasking the Side Reaction When synthesizing a piperidine ring via intramolecular reductive amination of a linear precursor (e.g., an amino-aldehyde or a dialdehyde with ammonia), the formation of dimers, trimers, or even polymers is a significant competing pathway. This leads to low yields of the desired monomeric cyclic product and creates a challenging purification problem.
3.2 Mechanistic Pathway The outcome of the reaction is determined by the competition between two pathways:
-
Intramolecular (Desired): One end of the linear molecule reacts with the other end of the same molecule to form the piperidine ring. This is a first-order reaction.
-
Intermolecular (Undesired): One end of a molecule reacts with the opposite end of a different molecule, leading to a linear dimer. This dimer can then react further, leading to larger oligomers. This is a second-order reaction.
The key principle is that the rate of the second-order intermolecular reaction is highly dependent on concentration, while the rate of the first-order intramolecular reaction is not.
3.3 Control Measures and Optimized Protocols
Protocol 3.3.1: High-Dilution Technique for Cyclization
-
Objective: To maximize the yield of the intramolecularly cyclized piperidine product.
-
Methodology:
-
Set up a large reaction vessel containing the bulk of the solvent and the reducing agent (e.g., sodium triacetoxyborohydride).
-
Prepare a concentrated solution of the linear precursor (e.g., 5-aminopentanal) in a small amount of the same solvent.
-
Using a syringe pump, add the precursor solution to the reaction vessel dropwise over an extended period (e.g., 8-24 hours).
-
Maintain vigorous stirring throughout the addition to ensure rapid mixing.
-
After addition is complete, allow the reaction to stir for an additional few hours before workup.
-
-
Rationale: The slow addition ensures that the instantaneous concentration of the reactive precursor in the flask is kept extremely low.[9][11] Under these conditions, the probability of a molecule finding its own other end (intramolecular) is much higher than the probability of it finding another molecule (intermolecular), thus dramatically favoring the desired cyclization.[10]
3.4 Visualization: Intramolecular vs. Intermolecular Pathways
Caption: High dilution favors the desired intramolecular cyclization.
References
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]
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Various Authors. (2024). Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. Retrieved from [Link]
-
PubMed. (2020). Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines. Retrieved from [Link]
-
PubMed. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Retrieved from [Link]
-
PubMed. (n.d.). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Retrieved from [Link]
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ACS Publications. (2024). Cyclization in Linear Step-Growth Polymerizations. Retrieved from [Link]
-
Journal of the Chemical Society. (1951). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Retrieved from [Link]
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Wikipedia. (n.d.). High dilution principle. Retrieved from [Link]
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ZambiaFiles. (n.d.). High dilution principle. Retrieved from [Link]
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Green Chemistry. (2022). A Chemoselective Electrochemical Birch Carboxylation of Pyridines. Retrieved from [Link]
-
YouTube. (2021). Catalyst deactivation. Retrieved from [Link]
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DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Sulfur poisoning mechanism of three way catalytic converter and its grey relational analysis. Retrieved from [Link]
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ChemRxiv. (n.d.). Dearomative Selective Reduction of Structurally Diverse N-Het- eroarenes Enabled by Titanium Catalysis. Retrieved from [Link]
-
Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]
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UCL Discovery. (n.d.). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. Retrieved from [Link]
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Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
PubMed Central. (2021). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. Retrieved from [Link]
-
ResearchGate. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Retrieved from [Link]
-
PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
YouTube. (2020). Catalytic hydrogenation of Pyridine derivatives. Retrieved from [Link]
-
RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Retrieved from [Link]
-
PubMed Central. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]
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Reddit. (2021). Experimental Help for Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
ACS Chemical Biology. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines. Retrieved from [Link]
-
ResearchGate. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
PubMed Central. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis. Retrieved from [Link]
-
Wiley Online Library. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis. Retrieved from [Link]
-
ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]
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Technical Support Guide: Stability and Storage of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the stability, storage, and handling of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride (CAS No. 1052543-05-1). Our goal is to ensure the long-term integrity of your research materials and help you troubleshoot common issues encountered during experimentation.
Quick Reference Data Sheet
For immediate reference, the key physical and storage parameters for this compound are summarized below.
| Parameter | Value | Source(s) |
| CAS Number | 1052543-05-1 | [1][2] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 242.7 g/mol | [1][2] |
| Physical State | Solid | [2] |
| Melting Point | ~224 °C | [1] |
| Recommended Storage | Store in a cool, dry, well-ventilated place. Keep container tightly sealed. | [3][4][5] |
| Key Instabilities | Hygroscopic (moisture-sensitive). | [6][7][8] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong acids. | [3][9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A: For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably in a desiccator or a controlled-humidity cabinet at room temperature.[4][5][11] The primary threat to its integrity is moisture absorption.[6][7] Storing it in a cool, dry, and well-ventilated area away from direct sunlight is crucial.[12][13]
Q2: How sensitive is this compound to moisture (is it hygroscopic)?
A: Yes. As a pyridinium chloride salt, it is expected to be hygroscopic.[14] Pyridine hydrochloride, a related salt, is known to readily absorb moisture from the atmosphere.[6][7][8] This can cause the powder to clump, making accurate weighing difficult and potentially leading to hydrolysis or degradation over time.
Q3: What is the expected shelf-life of the compound?
A: When stored under the recommended conditions (cool, dry, tightly sealed), the compound is stable for years.[9][10][15] However, frequent opening of the container in a humid environment can significantly shorten its effective shelf-life. We recommend aliquoting the compound into smaller, single-use vials for daily experimental needs to preserve the integrity of the main stock.
Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?
A: Based on the properties of related pyridine carboxylic acids, solubility can be expected in water and some organic solvents like DMSO.[9] For biological assays, creating a high-concentration stock solution in anhydrous DMSO is a common practice. For other applications, aqueous buffers can be used, but the pH should be considered. Stock solutions, especially aqueous ones, should be prepared fresh. If storage is necessary, filter-sterilize and store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q5: Are there any chemical incompatibilities I should be aware of?
A: Yes. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][9][10] Reaction with strong bases will deprotonate the pyridinium nitrogen and the carboxylic acid, forming the free base, which will have different solubility and stability characteristics.
Troubleshooting Guide
This section addresses specific issues you may encounter, providing explanations and corrective actions.
Problem: The solid, which was once a fine powder, has become clumpy, sticky, or appears oily.
-
Underlying Cause: This is a classic sign of moisture absorption.[7] The hydrochloride salt has attracted water from the atmosphere, causing the physical state to change. This can compromise the compound's purity and make accurate weighing impossible.
-
Solution:
-
Do not use the compromised reagent for sensitive quantitative experiments.
-
If the material is critical, it can sometimes be salvaged by drying under a high vacuum for several hours. However, this may not remove all bound water.[7]
-
For future prevention, always handle the compound in a low-humidity environment (e.g., a glove box) or minimize its exposure to ambient air. Ensure the container cap is tightly secured immediately after use and store it in a desiccator.[4][13]
-
Problem: I am observing inconsistent or non-reproducible results in my experiments.
-
Underlying Cause: Assuming other experimental parameters are controlled, this can point to compound degradation. Potential causes include:
-
Purity Issues: The compound may have degraded due to improper storage (e.g., prolonged exposure to moisture or light).
-
Stock Solution Instability: The compound may not be stable in your chosen solvent over the duration of storage.
-
-
Solution:
-
Verify Compound Integrity: Perform a simple quality control check. An easy and effective method is Thin-Layer Chromatography (TLC) to look for the appearance of new, impurity-related spots. (See Protocol 4.2).
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock that has been properly stored. If using frozen stock solutions, use an aliquot that has undergone a minimal number of freeze-thaw cycles.
-
Review Storage History: Check if the compound has been stored according to the guidelines. Refer to the workflow diagram below for a systematic approach.
-
Troubleshooting Workflow: Investigating Compound Integrity
This diagram outlines a logical process for diagnosing issues related to compound stability.
Caption: Troubleshooting decision tree for compound integrity.
Key Experimental Protocols
4.1 Protocol: Handling and Weighing a Hygroscopic Compound
This protocol minimizes moisture exposure during weighing.
-
Preparation: Place the sealed container of the compound, a spatula, and your weigh boat/tube inside a desiccator and allow them to equilibrate for at least 30 minutes.
-
Environment: If available, perform the weighing inside a glove box with a controlled inert atmosphere (N₂ or Ar). If not, work quickly in the driest possible lab environment.
-
Weighing:
-
Remove the items from the desiccator.
-
Open the compound container, quickly transfer the approximate amount needed to the weigh boat, and immediately and tightly reseal the main container.
-
Place the main container back in the desiccator.
-
Record the precise weight of the transferred compound.
-
-
Dissolution: Immediately proceed to dissolve the weighed compound in your chosen solvent to prevent moisture absorption while it sits on the balance.
4.2 Protocol: Integrity Check via Thin-Layer Chromatography (TLC)
This protocol provides a rapid, qualitative assessment of purity.
-
Sample Preparation: Prepare a small, concentrated solution of the compound (~1-2 mg/mL) in a suitable solvent (e.g., methanol or DMSO).
-
TLC Plate: Obtain a silica gel TLC plate. Using a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Spotting: Use a capillary tube to spot a small amount of your solution onto the origin line. Make the spot as small as possible.
-
Developing: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of Dichloromethane:Methanol, 9:1 v/v, may be a good starting point). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is near the top, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Analysis: A pure, stable compound should show a single major spot. The presence of additional spots indicates impurities or degradation products.
References
- SAFETY D
- 2,3-Pyridine dicarboxylic acid Safety Data Sheet. (2024). Jubilant Ingrevia Limited.
- SAFETY D
- Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. (n.d.). Cole-Parmer.
- SAFETY D
- How is Pyridine Hydrochloride Prepared and What are its Properties? (n.d.). Guidechem.
- SAFETY D
- 4 - Safety D
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- Piperidine-4-carboxylic acid. (n.d.). Apollo Scientific.
- 4-Piperidin-1-ylpyridine-2-carboxylic acidhydrochloride | 1052543-05-1. (n.d.). Biosynth.
- Is it possible to boil off HCl from pyridinium chloride salts? (2020).
- Pyridine hydrochloride - Safety D
- 4-Piperidin-1-ylpyridine-2-carboxylic acidhydrochloride. (n.d.). Fluorochem.
- Method for cleanly preparing high-purity pyridine hydrochloride. (2013).
- Pyridinium chloride. (n.d.). Wikipedia.
Sources
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- 2. fluorochem.co.uk [fluorochem.co.uk]
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- 7. researchgate.net [researchgate.net]
- 8. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]
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- 15. uprm.edu [uprm.edu]
Technical Support Center: 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
A Guide to Understanding and Troubleshooting Degradation
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project with 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride. What are the key stability concerns I should be aware of?
A1: Understanding the stability of your starting material is fundamental to the success and reproducibility of any experiment. This compound possesses three key functional groups that can influence its stability: a pyridine ring, a piperidine ring (containing a tertiary amine), and a carboxylic acid.
The primary concerns revolve around the molecule's susceptibility to oxidation, thermal stress, and photolytic degradation. The tertiary amine within the piperidine ring is a common site for oxidation, which can lead to the formation of N-oxides or even ring-opening byproducts under harsh conditions. The carboxylic acid group is susceptible to decarboxylation at elevated temperatures. Furthermore, like many complex organic molecules, exposure to high-energy light can initiate radical-based degradation pathways.
Ensuring the stability of this compound is critical for maintaining its purity, which directly impacts its reactivity, biological activity, and safety profile in drug development contexts. Forced degradation studies are an essential tool for proactively identifying these potential issues.
Q2: My analytical chromatogram (HPLC) shows several unexpected peaks after storing my compound in solution. What are the most probable degradation products?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. Based on the structure of 4-Piperidin-1-ylpyridine-2-carboxylic acid, the degradation products likely arise from specific chemical transformations under stress conditions such as oxidation, heat, or light.
The most probable degradation pathways are:
-
Oxidation: The tertiary amine on the piperidine ring is a prime target for oxidation, leading to the formation of a stable N-oxide . This is a very common pathway for such heterocyclic amines.
-
Decarboxylation: Under thermal stress, the carboxylic acid group can be lost as carbon dioxide (CO₂), resulting in 4-(piperidin-1-yl)pyridine .
-
Ring Opening/Cleavage: More aggressive degradation, particularly under oxidative or photolytic stress, could lead to the cleavage of the C-N bond of the piperidine ring. This would result in more complex, fragmented structures.
-
Pyridine Ring Oxidation: While the piperidine moiety is more susceptible, oxidation of the pyridine ring itself to a pyridine N-oxide is also a possibility, especially in the presence of strong oxidizing agents.
The following diagram illustrates the most common initial degradation pathways.
Caption: Primary degradation pathways of the parent compound.
To help you tentatively identify these impurities, the following table summarizes their expected properties.
| Potential Degradant | Molecular Formula | Monoisotopic Mass (Da) | Likely Stress Condition |
| Parent Compound | C₁₁H₁₄N₂O₂ | 206.1055 | - |
| N-Oxide Derivative | C₁₁H₁₄N₂O₃ | 222.1004 | Oxidative (e.g., H₂O₂, ambient O₂) |
| Decarboxylated Product | C₁₀H₁₄N₂ | 162.1157 | Thermal |
| Pyridine N-Oxide | C₁₁H₁₄N₂O₃ | 222.1004 | Oxidative |
Note: Mass values are for the free base form.
Q3: How can I definitively identify the degradation products I'm observing? A step-by-step protocol for a forced degradation study would be helpful.
A3: A forced degradation (or stress testing) study is the standard approach to intentionally degrade the molecule under controlled conditions to generate and identify potential degradation products. This process is crucial for developing stability-indicating analytical methods.
Here is a robust, step-by-step protocol. The goal is to achieve 5-20% degradation of the main compound to ensure that the degradation products are detectable without being overly complex.
Experimental Protocol: Forced Degradation Study
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a methanol/water mixture.
2. Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light for 8-24 hours.
-
Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 80°C for 48-72 hours.
-
Thermal Degradation (Solid State): Place a small amount of the solid compound in an open vial in an oven at 80°C for 48-72 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container (e.g., quartz cuvette) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil and kept alongside.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to observe any changes in the UV spectrum.
-
For structural elucidation, the most powerful technique is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the parent compound and any new peaks, which is critical for identifying the molecular formula of the degradants.
The following workflow diagram outlines the process.
Caption: Workflow for a forced degradation study.
Q4: What are the best practices for storing and handling this compound to minimize degradation?
A4: Proper storage and handling are essential to maintain the integrity of this compound.
-
Storage:
-
Solid Form: Store the solid material in a tightly sealed container in a cool, dry, and dark place. A desiccator can help prevent moisture uptake. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen.
-
In Solution: Prepare solutions fresh whenever possible. If you must store solutions, keep them refrigerated (2-8°C) or frozen (-20°C or -80°C) in tightly capped vials. Be aware that freeze-thaw cycles can sometimes accelerate degradation. Use of amber vials is recommended to protect from light.
-
-
Handling:
-
Avoid exposing the compound to high temperatures or direct sunlight on the lab bench for extended periods.
-
Be mindful of the pH of your solutions. Buffering your experimental medium can prevent extreme pH shifts that might catalyze degradation.
-
When using solvents, ensure they are of high purity and free from peroxides or other oxidizing contaminants.
-
By following these guidelines and understanding the potential degradation pathways, you can ensure the reliability of your experiments and the quality of your data.
References
-
Poupaert, J. H., et al. (2005). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]
-
Allan, J. R., et al. (1989). Thermal analysis studies on pyridine carboxylic acid complexes of zinc(II). Thermochimica Acta. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. Available at: [Link]
-
Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Sharma, S., & Goyal, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Monti, S., et al. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics. Available at: [Link]
-
Hawe, A., & Frie, M. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
- Poupaert, J. H., et al. (2005). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
Troubleshooting low yield in "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" synthesis
Welcome to the technical support guide for the synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, particularly concerning low reaction yields, and provide in-depth, evidence-based solutions.
Troubleshooting Guide: Low Yield
Low yield is a frequent issue in multi-step organic syntheses. This guide will walk you through potential causes and solutions for increasing the yield of this compound. The primary synthetic route discussed involves a Directed ortho-Lithiation (DoM) of a 4-piperidinylpyridine precursor, followed by carboxylation and salt formation.
Q1: My overall yield is consistently low. Where should I start troubleshooting?
A low overall yield in a multi-step synthesis can result from inefficiencies at any stage. A logical first step is to analyze each step of the reaction sequence individually.
Recommended Action:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each reaction step. This will help you identify the specific stage where the low yield is occurring.
-
Isolate and Characterize Intermediates: If possible, isolate and purify the product of each step. Characterize it using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity. This will help pinpoint any problematic transformations.
Q2: I suspect the Directed ortho-Lithiation (DoM) step is inefficient. How can I improve it?
The DoM of 4-piperidinylpyridine is a critical step. The piperidinyl group acts as a Directed Metalation Group (DMG), guiding the lithium reagent to deprotonate the ortho position (C2) of the pyridine ring.[1][2] However, several factors can lead to low efficiency.
Potential Causes and Solutions:
-
Incomplete Deprotonation:
-
Reagent Choice: Standard alkyllithiums like n-butyllithium can sometimes lead to side reactions, such as addition to the C=N bond of the pyridine ring.[1] Using a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent this and improve the selectivity of the ortho-lithiation.[1]
-
Temperature Control: These reactions are typically performed at very low temperatures (-78 °C) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether (Et2O) to ensure clean generation of the organolithium intermediate.[1] Ensure your reaction temperature is strictly maintained.
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen), and all solvents and reagents are anhydrous.
-
-
Side Reactions:
-
Benzylic Lithiation: If there are any alkyl substituents on the pyridine ring, benzylic lithiation can compete with the desired ortho-lithiation.[3] While not directly applicable to a simple 4-piperidinylpyridine, this is a consideration for more complex analogs.
-
Halogen-Metal Exchange: If your starting material contains a halogen, halogen-metal exchange can occur, leading to a different organolithium species than intended.[3]
-
Q3: The carboxylation step seems to be the problem. What can go wrong?
After successful lithiation, the resulting aryllithium species is quenched with an electrophile, in this case, carbon dioxide, to form the carboxylate.
Potential Causes and Solutions:
-
Inefficient Quenching:
-
CO2 Source: Use a reliable source of dry CO2 gas or freshly crushed dry ice. Ensure the CO2 is introduced efficiently to the reaction mixture. Bubbling CO2 gas through the solution or adding the reaction mixture to a slurry of dry ice in THF are common methods.
-
Temperature: Maintain a low temperature during the quench to prevent side reactions.
-
-
Work-up Issues:
-
Acidification: After quenching, the reaction mixture is acidified to protonate the carboxylate and form the carboxylic acid. The pH must be carefully adjusted to ensure complete protonation without causing degradation of the product. The final product is a hydrochloride salt, so using hydrochloric acid for this step is standard.
-
Q4: I'm having trouble with the hydrolysis of a nitrile precursor. What are the best practices?
An alternative synthetic route involves the hydrolysis of a 2-cyano-4-(piperidin-1-yl)pyridine precursor. Both acidic and basic conditions can be used for nitrile hydrolysis.[4]
Potential Causes and Solutions:
-
Incomplete Hydrolysis:
-
Reaction Conditions: Nitrile hydrolysis often requires harsh conditions, such as prolonged heating under reflux with strong acid or base.[4][5] Ensure adequate reaction time and temperature.
-
Choice of Acid/Base: For acid hydrolysis, a dilute mineral acid like HCl is typically used.[4] For alkaline hydrolysis, an alkali metal hydroxide like NaOH is common.[4] The choice may depend on the stability of your substrate.
-
Product Isolation: Under basic hydrolysis, the product will be the carboxylate salt.[4] You will need to carefully acidify the reaction mixture to a specific pH to precipitate the zwitterionic carboxylic acid or the hydrochloride salt.[4][6]
-
-
Side Reactions:
-
Amide Formation: Incomplete hydrolysis can lead to the formation of the corresponding amide as a byproduct.[7] If this is observed, extending the reaction time or increasing the temperature may be necessary.
-
Q5: My final product is impure, which is affecting my yield calculation. How can I effectively purify it?
Purification is crucial for obtaining an accurate yield and a high-quality product.
Recommended Purification Methods:
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. For hydrochloride salts, a polar solvent or a mixture of solvents (e.g., ethanol/ether, methanol/ethyl acetate) is often effective.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities based on their different polarities.
Frequently Asked Questions (FAQs)
Q: What is the typical melting point of this compound?
The reported melting point is around 224 °C.[8]
Q: What are the key safety precautions for this synthesis?
-
Organolithium reagents like n-butyllithium are pyrophoric and react violently with water. Handle them under an inert atmosphere in a fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q: Can I use a different base for the lithiation step?
Yes, as mentioned in the troubleshooting guide, sterically hindered bases like LDA or LTMP can be advantageous in preventing side reactions.[1]
Q: How can I confirm the structure of my final product?
Standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for confirming the structure and purity of the final compound.
Experimental Workflow and Data
Synthetic Pathway Overview
The primary synthetic route is outlined below. This diagram highlights the critical steps where yield loss can occur.
Table 1: Critical Parameters and Their Impact on Yield
| Parameter | Recommended Condition | Potential Issue if Deviated | Impact on Yield |
| Lithiation Temperature | -78 °C | Higher temperatures can lead to side reactions. | Significant Decrease |
| Solvent/Reagent Purity | Anhydrous | Moisture quenches the organolithium reagent. | Significant Decrease |
| Lithiation Base | LDA or LTMP | n-BuLi may cause addition to the pyridine ring. | Moderate Decrease |
| CO2 Quench | Dry CO2, low temperature | Inefficient trapping of the aryllithium. | Moderate Decrease |
| Final pH | Acidic (pH 1-2) | Incomplete salt formation or product degradation. | Moderate Decrease |
References
- HETEROCYCLES, Vol. 91, No. 3, 2015.
- Lopresti, M. (2025).
- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377.
-
PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
-
Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]
-
BIO Web of Conferences. (n.d.). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
ResearchGate. (n.d.). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Retrieved from [Link]
- Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
PubMed. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
-
National Institutes of Health. (n.d.). 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 6. 2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. biosynth.com [biosynth.com]
Technical Support Center: Stability of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
Introduction: Welcome to the technical support guide for 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride (CAS: 1052543-05-1). This document is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the handling and stability of this compound in aqueous solutions. As specific stability data for this molecule is not extensively published, this guide provides the foundational knowledge and experimental frameworks necessary to empower you to assess its stability under your specific experimental conditions.
Troubleshooting & FAQs
Q1: I'm preparing to work with this compound for the first time. What are its fundamental properties?
A1: Understanding the basic physicochemical properties is the first step to successful experimentation.
This compound is a solid organic compound with the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of approximately 242.7 g/mol .[1][2] As a hydrochloride salt, it is generally expected to have good solubility in aqueous solutions. When dissolved in unbuffered water, it will form a mildly acidic solution due to the protonated piperidine and pyridine nitrogens. This inherent acidity is a critical factor to consider, as pH can significantly influence the stability of molecules containing both a pyridine ring and a carboxylic acid moiety.
| Property | Value | Source |
| CAS Number | 1052543-05-1 | [1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 242.7 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Purity | ≥98.0% (Typical) | [1] |
| Melting Point | ~224 °C | [2] |
Q2: My experimental results are inconsistent. Could the compound be degrading in my aqueous stock or assay buffer?
A2: Yes, inconsistent results are a classic indicator of compound instability. The structure of 4-Piperidin-1-ylpyridine-2-carboxylic acid contains functional groups that could be susceptible to degradation in an aqueous environment.
Potential Degradation Pathways: While specific degradation products for this molecule are not documented, we can infer potential pathways based on its structure:
-
Hydrolysis: Although the molecule lacks highly labile ester or amide bonds, prolonged exposure to aggressive pH (highly acidic or basic) and elevated temperatures could potentially promote unforeseen hydrolytic degradation. Studies on other piperidine-containing compounds have shown that hydrolysis can be a relevant degradation pathway, with stability being highly pH-dependent.[3][4]
-
Oxidation: The pyridine and piperidine rings could be susceptible to oxidation, especially in the presence of reactive oxygen species, metal ions, or exposure to light (photoxidation).
-
Decarboxylation: Pyridine-2-carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, particularly upon heating.
The most critical factors you must control are pH, temperature, and light exposure . We strongly recommend performing a preliminary stability check to confirm if degradation is the root cause of your inconsistency.
Q3: What is the best way to prepare and store aqueous stock solutions of this compound?
A3: Proper stock solution preparation and storage are crucial for ensuring the integrity of your compound and the reproducibility of your experiments.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: For a 10 mM stock solution, start by dissolving the compound in high-purity deionized water or a buffer relevant to your assay. Given its hydrochloride form, it should readily dissolve. If you encounter solubility issues at higher concentrations, DMSO can be used, but be mindful of the final DMSO concentration in your assay, as it can affect biological systems.
-
pH Consideration: When dissolved in water, the solution will be acidic. If your experiment is pH-sensitive, prepare the stock solution in a buffer that maintains the desired pH.
-
Storage:
-
Short-Term (1-2 weeks): Aliquot the stock solution into small, single-use vials and store at 4°C.[3]
-
Long-Term (>2 weeks): For maximum stability, store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
Protection from Light: Store vials in the dark (e.g., in a freezer box or wrapped in foil) to prevent potential photodegradation.
-
Q4: How can I perform an experiment to assess the stability of the compound in my specific assay buffer?
A4: A focused stability study using your experimental conditions is the most direct way to address this question. The goal is to quantify the concentration of the parent compound over time. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique due to its specificity and sensitivity.
Experimental Workflow: Solution Stability Assessment
Caption: Workflow for assessing compound stability in a specific buffer.
Detailed Protocol: Preliminary Stability Assessment
-
Preparation (Time 0):
-
Prepare a solution of this compound in your final assay buffer at the working concentration.
-
Immediately take an aliquot, label it "T=0," and freeze it at -80°C if not analyzing immediately. This sample represents 100% compound integrity.
-
-
Incubation:
-
Store the remaining solution under the exact conditions of your experiment (e.g., in an incubator at 37°C, on the benchtop at room temperature, etc.). Protect from light unless photostability is being tested.
-
-
Time Points:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, label them with the time point, and immediately freeze them at -80°C to halt any further degradation.
-
-
Analysis:
-
Thaw all samples simultaneously.
-
Analyze each sample by a validated stability-indicating HPLC method (see Q5).
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample by comparing the peak area of the parent compound.
-
Interpretation: A loss of >5-10% of the parent compound over the experimental duration suggests that instability is a significant issue that needs to be addressed, for example, by preparing fresh solutions for each experiment.
Q5: What is a suitable analytical method for a stability study?
A5: A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. A reverse-phase HPLC method with UV detection is an excellent choice for this compound due to the presence of the UV-absorbing pyridine ring.
Recommended Starting HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier ensures the carboxylic acid is protonated for better retention and peak shape. |
| Mobile Phase B | Acetonitrile (MeCN) | Common organic solvent for reverse-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 15 min | A gradient elution is recommended to ensure separation of the parent peak from any potential, more or less polar, degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[5] |
| Detection (UV) | ~260-270 nm (Scan for λmax) | The pyridine ring should provide strong absorbance in this range. Determine the optimal wavelength (λmax) by scanning a standard solution with a UV spectrophotometer. |
| Injection Vol. | 10 µL | Standard injection volume. |
Method Validation: Before use, this method should be validated to confirm it is "stability-indicating." This is typically done through a forced degradation study.
Q6: How do I perform a forced degradation study to understand potential degradation pathways and validate my analytical method?
A6: Forced degradation (or stress testing) is a systematic process to accelerate the degradation of a compound under harsh conditions. It is essential for identifying likely degradation products and demonstrating the specificity of your analytical method.[3]
Workflow: Forced Degradation Study
Caption: General workflow for a forced degradation study.
Protocol for Forced Degradation
-
Prepare Solutions: Prepare several aliquots of your compound in water or a 50:50 water:acetonitrile mixture at a concentration of ~1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to an aliquot to get a final concentration of 0.5 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to an aliquot to get a final concentration of 0.5 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot to get a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.[3]
-
Thermal Degradation: Incubate one aliquot at 80°C, protected from light.
-
Photolytic Degradation: Expose one aliquot to a photostability chamber according to ICH Q1B guidelines.
-
-
Sampling and Analysis:
-
Take samples from each condition at various time points (e.g., 2, 8, 24, 48 hours).
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control, by your HPLC-UV method. Coupling the HPLC to a mass spectrometer (LC-MS) is highly beneficial for identifying the mass of degradation products.
-
-
Data Evaluation:
-
Aim for 10-30% degradation of the parent compound.
-
Examine the chromatograms to ensure that the peaks for any new degradation products are well-resolved from the parent peak. This confirms the method is "stability-indicating."
-
The conditions under which degradation occurs provide critical insights into the compound's liabilities, guiding formulation and handling procedures.
-
By following these structured, evidence-based approaches, you can confidently assess the stability of this compound and ensure the integrity and reproducibility of your research.
References
-
PubChem. (n.d.). 4-Piperidineacetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
- Kubiak-Ossowska, K., & Mulkiewicz, E. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1546.
- Al-Dhfyan, A., & Al-Dosary, M. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
-
Virginia Tech. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved from [Link]
-
Human Metabolome Database. (2021). (R)-1-Methylpiperidine-2-carboxylic acid (HMDB0242107). Retrieved from [Link]
- Oszczapowicz, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(11), 17753-17767.
-
ResearchGate. (2011). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
- Gołdyń, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(30), 5431-5443.
-
Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Pharmaceutics. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
-
ResearchGate. (2002). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Retrieved from [Link]
-
PubChem. (n.d.). N-(piperidin-4-yl)pyridine-2-carboxamide dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Isonipecotic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride"
Welcome to the technical support center for the synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Reaction
Q: My reaction of a 4-halopyridine-2-carboxylic acid derivative with piperidine is resulting in a significantly lower yield than expected upon scale-up. What are the likely causes and how can I improve it?
A: Low yields in this SNAr reaction on a larger scale are often multifactorial. The primary suspects are mass and heat transfer limitations, incomplete reaction, and side reactions.
Potential Causes & Solutions:
-
Inadequate Mixing: On a larger scale, inefficient stirring can lead to localized concentration gradients, preventing the reactants from interacting effectively.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to create a homogenous reaction mixture. For viscous slurries, consider a higher torque motor and appropriately shaped impeller (e.g., anchor or turbine).
-
-
Poor Temperature Control: The SNAr reaction is often exothermic. Inefficient heat dissipation in a large reactor can lead to temperature spikes, promoting side reactions or degradation of starting materials and product.[1]
-
Solution: Utilize a jacketed reactor with a reliable temperature control unit. A slow, controlled addition of the nucleophile (piperidine) can help manage the exotherm.[1] Consider performing reaction calorimetry to better understand the thermal profile of your reaction.
-
-
Insufficient Reaction Time or Temperature: While high temperatures can be detrimental, the reaction may require sufficient thermal energy and time to proceed to completion, especially if a less reactive halo-pyridine (e.g., 4-chloro) is used.
-
Solution: Monitor the reaction progress closely using in-process controls like HPLC or TLC. If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary.
-
-
Base Equivalents and Type: The choice and amount of base are critical for neutralizing the hydrogen halide formed during the reaction and for deprotonating the piperidine to maintain its nucleophilicity.
-
Solution: An excess of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure at least two equivalents are present. In some cases, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, DMSO) can be more effective, but may introduce solubility challenges.
-
Problem 2: Difficulty in Product Isolation and Purification
Q: I'm struggling to isolate a pure sample of this compound. The crude product is oily, or I have persistent impurities after crystallization.
A: Isolation and purification challenges are common for zwitterionic compounds and their salts. The presence of the carboxylic acid and the basic pyridine and piperidine nitrogens can lead to complex solubility behavior.
Potential Causes & Solutions:
-
Incomplete Hydrolysis of Ester Precursor: If your synthesis starts from an ester (e.g., ethyl 4-chloropyridine-2-carboxylate), incomplete hydrolysis will leave a significant, structurally similar impurity that can be difficult to remove.
-
Solution: Ensure hydrolysis is complete by monitoring via HPLC. If necessary, increase the reaction time, temperature, or concentration of the base (e.g., NaOH or KOH).
-
-
Suboptimal pH for Precipitation/Crystallization: The isoelectric point (pI) of the free amino acid is crucial for its precipitation. For the hydrochloride salt, the pH must be carefully controlled to ensure protonation of the pyridine and piperidine nitrogens without forcing the carboxylic acid to remain fully protonated, which would increase solubility.
-
Solution: After hydrolysis and neutralization, carefully adjust the pH with concentrated HCl. The optimal pH for precipitating the hydrochloride salt is typically in the acidic range. Experiment with small aliquots to find the pH at which the product crashes out most effectively and with the highest purity.
-
-
Recrystallization Solvent System: The choice of solvent is paramount for effective purification.
-
Solution: A common and effective method is recrystallization from a mixed solvent system. For instance, dissolving the crude product in a minimal amount of a polar solvent like water or methanol, followed by the addition of a less polar co-solvent like isopropanol, ethanol, or acetone until turbidity is observed, can yield high-purity crystals upon cooling.[2] A water-N,N-dimethylformamide system has also been reported to be effective.[2]
-
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Methanol/Isopropanol | Good for dissolving the salt, with isopropanol acting as an anti-solvent. |
| Water/Ethanol | Similar to the above, leveraging the high polarity of water for dissolution. |
| Water/DMF | Effective for stubborn impurities, but DMF can be difficult to remove. |
Problem 3: Presence of a Decarboxylation Impurity
Q: My final product is contaminated with 4-(piperidin-1-yl)pyridine. How can I prevent this decarboxylation?
A: Decarboxylation of picolinic acids can be induced by excessive heat, particularly under acidic or basic conditions.[3] The electron-donating piperidine group at the 4-position can further facilitate this process.
Potential Causes & Solutions:
-
High Temperatures During Reaction or Work-up: Prolonged exposure to high temperatures, especially during distillation or drying, can lead to the loss of CO₂.
-
Solution: Maintain the lowest effective temperature throughout the synthesis. During work-up, use reduced pressure for solvent removal to keep temperatures low. Avoid aggressive heating when drying the final product.
-
-
Harsh pH Conditions: Strong acidic or basic conditions at elevated temperatures can promote decarboxylation.
-
Solution: Neutralize the reaction mixture carefully and avoid prolonged exposure to very low or high pH values, especially when heated.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid?
A1: The most prevalent synthetic routes start with a 4-substituted pyridine-2-carboxylic acid derivative. Common starting materials include:
-
4-Chloropyridine-2-carboxylic acid or its ethyl ester: This is a widely used precursor where the chlorine atom is displaced by piperidine in a nucleophilic aromatic substitution reaction.[2]
-
2,4-Dichloropyridine: This can be selectively reacted with piperidine at the 4-position, followed by conversion of a group at the 2-position (e.g., another chloro or cyano group) to the carboxylic acid.
Q2: What analytical techniques are recommended for monitoring the reaction and ensuring the purity of the final product?
A2: A combination of chromatographic and spectroscopic methods is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress and determining the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[4][5]
-
Thin-Layer Chromatography (TLC): A quick and convenient method for qualitative reaction monitoring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[2]
Q3: Are there any specific safety precautions I should take during the scale-up of this synthesis?
A3: Yes, several safety aspects require careful consideration.
-
Exothermic Reaction: As mentioned, the SNAr reaction can be exothermic. Ensure your reactor's cooling system is adequate for the scale of the reaction to prevent a thermal runaway.[1]
-
Handling of Reagents: Piperidine is a flammable and corrosive liquid. 4-Chloropyridine derivatives can be irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pressure Build-up: If the reaction is conducted in a sealed vessel at elevated temperatures, be aware of potential pressure build-up.[2] Ensure the reactor is appropriately rated for the intended temperature and pressure.
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction and Hydrolysis
This protocol is a generalized representation and should be optimized for your specific scale and equipment.
-
Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, temperature probe, and condenser, charge 4-chloropyridine-2-carboxylic acid ethyl ester (1.0 eq) and a suitable solvent (e.g., ethanol, water, or a mixture).[2]
-
Addition of Reagents: Add piperidine (1.1 - 1.5 eq) and a base such as triethylamine (2.0 - 2.5 eq).[2]
-
Reaction: Heat the mixture to reflux (or a target temperature, e.g., 150°C if in a sealed system) and monitor the reaction by HPLC until the starting material is consumed.[2]
-
Hydrolysis: Cool the reaction mixture and add an aqueous solution of NaOH or KOH (2.0 - 3.0 eq). Heat the mixture to facilitate the hydrolysis of the ester. Monitor by HPLC until the ester is fully converted to the carboxylate salt.
-
Work-up: Cool the mixture and remove the organic solvent under reduced pressure. Dilute with water and wash with a water-immiscible solvent (e.g., dichloromethane or ethyl acetate) to remove non-polar impurities.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and slowly add concentrated HCl to adjust the pH to the optimal level for precipitation.
-
Filtration and Drying: Collect the precipitated solid by filtration, wash with cold water and then with a suitable organic solvent (e.g., cold ethanol or acetone) to aid drying. Dry the product under vacuum at a moderate temperature (<50°C).
Protocol 2: Recrystallization for Purification
-
Dissolution: Place the crude, dried this compound in a clean flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., water or methanol) until all the solid dissolves.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a co-solvent in which the product is less soluble (e.g., isopropanol, ethanol, or acetone) until the solution becomes slightly cloudy.
-
Crystallization: Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Section 4: Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram outlines a decision-making process for addressing low reaction yields.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Diagram 2: Synthetic Pathway Overview
This diagram illustrates a common synthetic route.
Caption: General Synthetic Pathway.
References
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Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate. Available at: [Link]
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Piperidine Synthesis - DTIC. Available at: [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. Available at: [Link]
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Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available at: [Link]
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Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) - PMC - NIH. Available at: [Link]
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Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness.org. Available at: [Link]
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Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing. Available at: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL - Acta Poloniae Pharmaceutica. Available at: [Link]
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Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. Available at: [Link]
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- WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents.
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The preparation of pyridine‐4‐carboxylic acid and of piperidine‐4‐carboxylic acid by catalytic reduction of 2,6‐dichloropyridine‐4‐carboxylic acid - Sci-Hub. Available at: [Link]
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Syntheses, activity and modeling studies of 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine and piperidine-2-carboxylic acid derivatives as analogs of NMDA receptor antagonists - PubMed. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Robust Purity Validation of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride by HPLC
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride." It emphasizes the rationale behind experimental choices and presents supporting data to ensure scientific integrity and trustworthiness in analytical outcomes.
Introduction: The Critical Role of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound at the center of this guide, this compound, is a heterocyclic building block whose structural complexity hints at a variety of potential impurities. These can arise from starting materials, synthetic by-products, or degradation pathways.
An unassailable analytical method to quantify purity is therefore paramount. High-Performance Liquid Chromatography (HPLC) stands as the workhorse of the pharmaceutical industry for this task.[1] This guide moves beyond a simple recitation of protocol steps. It delves into the scientific reasoning for method development and validation, advocating for a dual, orthogonal HPLC approach to construct a self-validating system that ensures the highest degree of confidence in the reported purity value.
The Analytical Challenge: Understanding the Analyte and Potential Impurities
This compound possesses key structural features that inform our analytical strategy: a pyridine ring, a carboxylic acid group, and a piperidine moiety. This combination makes the molecule ionizable and moderately polar.[2]
Potential impurities could include:
-
Starting materials: e.g., 4-chloropyridine-2-carboxylic acid or piperidine.
-
Positional isomers: Formed during synthesis, where the piperidine group might attach at a different position on the pyridine ring.
-
Related substances: Molecules with minor structural differences, such as a missing or altered functional group.
-
Degradants: Arising from instability under specific pH, light, or temperature conditions.
A single chromatographic method, while powerful, can sometimes fail to resolve all impurities, a phenomenon known as co-elution. To mitigate this risk and build a truly robust purity assessment, employing two independent, or "orthogonal," HPLC methods is the gold standard.[3][4] Orthogonal methods utilize different separation mechanisms to increase the probability of detecting all potential impurities.[3][5][6]
Primary Method: Reversed-Phase HPLC (RP-HPLC)
Our primary method will be a stability-indicating Reversed-Phase HPLC (RP-HPLC) method. The term "stability-indicating" signifies that the method can resolve the main compound from its potential degradation products.
Rationale for Method Development Choices
-
Column: A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC due to its versatility in retaining nonpolar to moderately polar compounds.[7] The hydrophobic C18 stationary phase will interact with the carbon backbone of our analyte.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (acetonitrile) is selected.
-
Aqueous Buffer (Mobile Phase A): 0.1% Formic Acid in Water. The acidic pH ensures that the carboxylic acid group on the analyte is protonated (less polar), promoting retention on the C18 column. It is also compatible with mass spectrometry (MS) if further identification of impurities is needed.
-
Organic Solvent (Mobile Phase B): Acetonitrile. Its elution strength and UV transparency make it an excellent choice.
-
-
Detection: UV detection at a wavelength that provides a strong signal for the pyridine chromophore (e.g., 265 nm) is appropriate.
-
Gradient Elution: A gradient, where the percentage of acetonitrile increases over time, is necessary to elute any highly retained, more hydrophobic impurities while ensuring the main peak is sharp and well-resolved.
Detailed Experimental Protocol: Primary RP-HPLC Method
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 265 nm |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile, filtered (0.45 µm) |
Orthogonal Method: Phenyl-Hexyl Column for Alternative Selectivity
To build a self-validating system, we introduce an orthogonal method. The goal is to employ a different separation mechanism that will alter the elution order and potentially resolve impurities hidden under the main peak in the C18 method.[3]
Rationale for Orthogonal Choice
A Phenyl-Hexyl column provides an alternative selectivity based on pi-pi interactions between the phenyl groups of the stationary phase and the aromatic pyridine ring of the analyte. This is a fundamentally different retention mechanism than the hydrophobic interactions of a C18 column. This difference in selectivity makes it an excellent orthogonal choice.
Detailed Experimental Protocol: Orthogonal Phenyl-Hexyl Method
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Poroshell 120 Phenyl-Hexyl, 4.6 x 100 mm, 2.7 µm |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 80% B over 12 minutes, hold for 2 min, return to 10% B |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 265 nm |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile, filtered (0.45 µm) |
Method Validation: The Trustworthiness Pillar (ICH Q2(R1))
Both developed methods must be rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to prove they are suitable for their intended purpose.[8][9][10]
The validation process follows a clear, logical workflow:
Caption: ICH Q2(R1) Validation Workflow.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (impurities, degradants).[10] This is demonstrated by spiking the sample with known impurities and performing forced degradation studies (acid, base, peroxide, heat, light).
-
Linearity & Range: A series of dilutions of a standard are prepared and injected to demonstrate a linear relationship between concentration and detector response over a specified range (e.g., 80-120% of the target concentration).
-
Accuracy: The closeness of test results to the true value, determined by analyzing a sample with a known concentration (a certified reference material or a sample spiked with a known amount of pure analyte).
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval (e.g., six replicate injections).
-
Intermediate Precision: Assesses variations within a lab (different days, different analysts, different equipment).
-
-
Robustness: Deliberately varying method parameters (e.g., pH ±0.2, column temperature ±5°C) to measure the method's capacity to remain unaffected.
Comparative Data & Interpretation
The true power of the orthogonal approach is revealed when comparing the results. The following table presents hypothetical data from the validation of a single batch.
| Parameter | Primary Method (C18) | Orthogonal Method (Phenyl-Hexyl) | Commentary |
| Purity (% Area) | 99.65% | 99.58% | The purity values are in close agreement, building confidence. |
| Number of Impurities | 4 | 5 | The Phenyl-Hexyl method resolved an additional small impurity. |
| Largest Impurity | 0.15% (at RRT 1.2) | 0.15% (at RRT 0.8) | The change in Relative Retention Time (RRT) confirms different selectivity. |
| New Impurity | Not Detected | 0.07% (at RRT 1.5) | This impurity likely co-eluted with the main peak on the C18 column. |
| Precision (%RSD) | 0.2% | 0.3% | Both methods are highly precise. |
| Accuracy (% Recovery) | 99.8% | 100.1% | Both methods are highly accurate. |
Interpretation:
The data clearly demonstrates the value of the orthogonal method. While the primary C18 method indicated high purity, the Phenyl-Hexyl method provided a more accurate picture by resolving a previously hidden impurity. The close agreement in the overall purity percentage validates the primary result, but the second method provides a more complete impurity profile. This dual confirmation is essential for regulatory submissions and for ensuring product quality.
Conclusion and Recommendation
Validating the purity of a pharmaceutical intermediate like this compound demands more than a single analytical method. It requires a comprehensive strategy designed to instill confidence and ensure trustworthiness.
This guide has demonstrated that a primary RP-HPLC method using a C18 column provides a robust platform for purity determination. However, its true power is unlocked when it is challenged and confirmed by an orthogonal method, such as one employing a Phenyl-Hexyl column. This dual-methodology approach, grounded in the principles of ICH Q2(R1) and authoritative standards like the USP <621> on chromatography, creates a self-validating system.[8][11][12][13] It ensures that purity assessments are not just a number, but a scientifically-defended statement of quality, providing the highest level of assurance for researchers, scientists, and drug development professionals.
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- <621> CHROM
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
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- USP <621> Chrom
- HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chrom
- <621> Chrom
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Comparative Analysis of GABA Receptor Binding: 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride vs. Isonipecotic Acid
A Senior Application Scientist's Guide to Characterizing Novel Ligands
This guide provides a comprehensive framework for comparing the binding and functional characteristics of two compounds at γ-aminobutyric acid (GABA) receptors: the well-characterized GABA analog, isonipecotic acid, and the less-documented compound, 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride. Our focus will be on the methodologies required to generate robust, comparative data, reflecting a workflow applicable to the characterization of any novel compound against a known standard.
The central nervous system's primary inhibitory neurotransmitter is GABA, which exerts its effects through two main classes of receptors: GABA_A and GABA_B.[1] GABA_A receptors are ionotropic, ligand-gated chloride channels, forming a pentameric structure from a diverse array of subunits (e.g., α, β, γ).[2][3][4] This subunit heterogeneity creates a vast number of receptor subtypes, each with distinct pharmacology and physiological roles.[4][5] GABA_B receptors, in contrast, are metabotropic G-protein coupled receptors.[1] This guide will focus on the methodologies for characterizing ligands at the therapeutically significant GABA_A receptor.
Isonipecotic acid (piperidine-4-carboxylic acid) is a conformationally restricted analog of GABA.[6] It is well-established in scientific literature as a selective GABA_A receptor partial agonist, making it a valuable tool for probing GABAergic systems.[6][7][8] In contrast, this compound represents a novel chemical entity for which public-domain binding data is scarce. Therefore, this guide will detail the essential experiments required to determine its affinity and functional profile relative to isonipecotic acid.
Part 1: Determining Binding Affinity via Radioligand Competition Assays
The foundational experiment to determine a compound's affinity for a receptor is the competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor" or "test ligand") to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
Causality of Experimental Choice: We choose a competition assay over a saturation assay because our primary goal is comparative. By competing both isonipecotic acid and our novel compound against the same radioligand under identical conditions, we can directly and accurately compare their relative affinities (Ki values). For the GABA_A receptor, [³H]muscimol or [³H]GABA are commonly used radioligands that bind to the orthosteric GABA binding site.[9][10]
Comparative Binding Affinity Data (Hypothetical Data Presentation)
The ultimate output of the binding assays would be summarized in a table like the one below. The data would allow for a direct comparison of binding affinities (Ki). A lower Ki value signifies a higher binding affinity.
| Compound | Radioligand | Receptor Source | IC₅₀ (nM) | Kᵢ (nM) |
| Isonipecotic Acid | [³H]Muscimol | Rat Brain Cortex | Value | Value |
| 4-Piperidin-1-ylpyridine-2-carboxylic acid HCl | [³H]Muscimol | Rat Brain Cortex | Value | Value |
| GABA (Control) | [³H]Muscimol | Rat Brain Cortex | Value | Value |
Workflow for Competitive Radioligand Binding Assay
The following diagram outlines the critical steps in performing a competitive binding assay to determine the IC₅₀ and subsequent Ki values for the test compounds.
Caption: Functional states of the GABA_A ion channel.
Protocol Outline: Whole-Cell Patch-Clamp Recording
-
Cell Culture & Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with plasmids encoding the desired GABA_A receptor subunits (e.g., α1, β2, γ2 for the most common subtype).
-
Electrophysiology Setup: Transfer a coverslip with adherent cells to the recording chamber of an inverted microscope. Perfuse with an extracellular solution.
-
Patching: Using a glass micropipette filled with intracellular solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a single cell.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving electrical and chemical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a fixed value (e.g., -60 mV). [11]6. Compound Application:
-
To determine agonist activity: Apply increasing concentrations of the test compound (isonipecotic acid or 4-Piperidin-1-ylpyridine-2-carboxylic acid HCl) alone and record the elicited inward chloride current. [11]This allows for the generation of a dose-response curve and determination of efficacy (maximal response relative to GABA) and potency (EC₅₀).
-
To determine antagonist activity: Co-apply a fixed concentration of GABA (e.g., its EC₅₀) with increasing concentrations of the test compound. A competitive antagonist will cause a parallel rightward shift in the GABA dose-response curve.
-
-
Data Analysis: Measure the peak current amplitude at each concentration. Plot the normalized response against the log of the concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Conclusion and Path Forward
This guide outlines the essential, industry-standard methodologies for a head-to-head comparison of two ligands at the GABA_A receptor. While isonipecotic acid serves as a known benchmark—a partial agonist at the GABA_A receptor—the pharmacological profile of this compound remains to be empirically determined.
By executing the detailed radioligand binding and electrophysiological protocols, a researcher can definitively establish the binding affinity (Ki), functional efficacy (agonist vs. antagonist), and potency (EC₅₀) of this novel compound. This self-validating system, with its integrated controls, ensures that the resulting data is robust, reproducible, and provides a clear, objective comparison to the established profile of isonipecotic acid.
References
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Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]
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Wikipedia. (n.d.). GABA receptor. [Link]
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Simeone, T. A., Donevan, S. D., & Rho, J. M. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry, 158(1), 25-46. [Link]
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Burt, D. R. (2007). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology, Chapter 1, Unit 1.3. [Link]
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PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Martin, E. D., et al. (2016). Electrophysiological Assessment of Serotonin and GABA Neuron Function in the Dorsal Raphe during the Third Trimester Equivalent Developmental Period in Mice. eNeuro, 3(1), ENEURO.0125-15.2015. [Link]
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Zhang, D., et al. (2021). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega, 6(21), 13689–13698. [Link]
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Wu, J., et al. (2005). Electrophysiological Properties and Subunit Composition of GABAA Receptors in Patients With Gelastic Seizures and Hypothalamic Hamartoma. Journal of Neurophysiology, 93(4), 2043-2053. [Link]
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Goutman, J. D. (2017). Electrophysiology of ionotropic GABA receptors. Journal of Neurophysiology, 117(5), 1845-1856. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-(Piperidin-1-yl)pyridine-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in a vast number of FDA-approved drugs.[1][2] Its ability to form hydrogen bonds, coupled with its metabolic stability and aqueous solubility, makes it a privileged scaffold in drug design.[2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of pyridine derivatives: analogs of 4-(Piperidin-1-yl)pyridine-2-carboxylic acid. By systematically exploring the impact of structural modifications on biological activity, we aim to provide a comprehensive resource for the rational design of novel therapeutic agents.
The Core Scaffold: A Tripartite Analysis
The 4-(Piperidin-1-yl)pyridine-2-carboxylic acid scaffold can be dissected into three key pharmacophoric components, each offering a vector for modification and optimization:
-
Pyridine-2-carboxylic Acid: This portion of the molecule is crucial. The carboxylic acid at the 2-position often acts as a key interacting group, forming salt bridges or hydrogen bonds with biological targets. The pyridine nitrogen itself can also participate in hydrogen bonding and influences the overall electronic properties of the molecule.
-
The 4-Position Linker: The substitution at the 4-position of the pyridine ring is a critical determinant of activity. In our parent compound, this is a direct nitrogen linkage from the piperidine ring.
-
The Piperidine Moiety: This saturated heterocycle can influence solubility, lipophilicity, and conformational rigidity. Substitutions on the piperidine ring can explore the binding pocket of a target for additional favorable interactions.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
Direct and comprehensive SAR studies for a series of 4-(Piperidin-1-yl)pyridine-2-carboxylic acid analogs against a single biological target are not extensively available in the public domain. However, by synthesizing data from related pyridine and piperidine carboxylic acid derivatives, we can infer key trends and guide future design strategies.
Key Modifications and Their Impact:
-
The Carboxylic Acid is Key: Across numerous studies of pyridine-2-carboxylic acid derivatives, the carboxylic acid moiety is a strong driver of activity. For instance, in a study of lysine-specific demethylase 5B (KDM5B) inhibitors, pyridine-2-carboxylic acid derivatives showed pronounced inhibition, while pyridine-4-carboxylic acid derivatives were weaker.[1] This highlights the critical placement of the acidic group.
-
Substitution on the Pyridine Ring: The introduction of small, electron-donating groups can significantly enhance biological activity. For example, in a series of pyridine-2-carboxaldehyde thiosemicarbazones evaluated for antitumor activity, the introduction of an amino group at the 3-position, particularly with a methyl group at the 4-position, led to the most potent compounds.[3] This suggests that fine-tuning the electronic and steric properties of the pyridine ring is a fruitful strategy. Conversely, bulky groups or halogen atoms on the pyridine ring have been shown to decrease antiproliferative activity in some series.[2]
-
Modifying the 4-Position Substituent: The nature of the group at the 4-position dramatically influences activity. While our core topic focuses on a piperidinyl group, exploring other amino substituents is a common strategy. The basicity and nucleophilicity of this nitrogen are key.
-
Piperidine Ring Modifications: The piperidine ring itself offers a canvas for optimization. The addition of methyl groups can restrict conformational flexibility, which may be advantageous for binding to specific targets.[4] Furthermore, introducing polar groups like hydroxyls can create new hydrogen bonding opportunities and improve solubility.
Comparative Data of Related Analogs
To illustrate these principles, the following table summarizes SAR data from various studies on related pyridine and piperidine derivatives.
| Compound Class/ID | Core Scaffold | Modification | Biological Target/Activity | Key Finding |
| Pyridine-2-carboxylic acid analogs | Pyridine-2-carboxylic acid | Varied substituents | KDM5B Inhibition (IC50) | Derivatives showed potent inhibition (< 1.0 µM), indicating the importance of the 2-carboxylic acid scaffold.[1] |
| 3-Amino-4-methylpyridine derivative | Pyridine-2-carboxaldehyde thiosemicarbazone | 3-amino, 4-methyl | L1210 Leukemia (% T/C value of 255) | Small amino and methyl groups on the pyridine ring significantly enhanced antitumor activity.[3] |
| 4-(sulfomethyl)pyridine-2-carboxylic acid | Pyridine-2-carboxylic acid | 4-(sulfomethyl) | NMDA Receptor Antagonist (IC50 of 40 µM) | Demonstrates that larger, acidic groups at the 4-position can be tolerated and confer activity.[5] |
| Prolyl-4-piperidinylacetic Acid Derivatives | Piperidinylacetic acid | 4(S)-OH on a proline ring attached to the piperidine | VLA-4 Adhesion (IC50 of 0.8 nM) | A hydroxyl group in the correct stereochemical orientation on a ring attached to the piperidine can more than double potency.[4] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of SAR findings, standardized and well-described experimental protocols are essential. Below is a representative protocol for an in vitro enzyme inhibition assay, a common method for evaluating compounds of this class.
Protocol: In Vitro Enzyme Inhibition Assay (e.g., for KDM5B)
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare solutions of the enzyme (e.g., recombinant KDM5B), substrate (e.g., H3K4me3 peptide), and co-factors (e.g., α-ketoglutarate, ascorbic acid, Fe(II)).
-
-
Assay Procedure:
-
Serially dilute the test compound stock solution in assay buffer to create a range of concentrations.
-
In a 96-well plate, add the enzyme, substrate, and co-factors to each well.
-
Add the diluted test compounds to the appropriate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the product of the enzymatic reaction. This can be done using various methods, such as formaldehyde detection assays or antibody-based methods (e.g., ELISA).
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence or absorbance) in each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for determining the IC50 value of a test compound in an in vitro enzyme inhibition assay.
Mechanistic Insights and Future Directions
The pyridine-2-carboxylic acid scaffold is a versatile starting point for the development of inhibitors for a range of biological targets, including enzymes and receptors.[1][6] The SAR data suggests that the potency and selectivity of these compounds are highly sensitive to the nature and position of substituents on both the pyridine and piperidine rings.
Key Takeaways for Rational Drug Design:
-
The 2-Carboxylic Acid is a Critical Anchor: This group should generally be preserved, though bioisosteric replacements could be explored.
-
Systematic Scanning of the Pyridine Ring: Small, non-bulky substituents at the 3, 5, and 6 positions should be investigated to probe for additional interactions and to modulate the electronics of the ring.
-
Diversification of the 4-Position: While a piperidine at the 4-position is a good starting point, exploring other cyclic amines or even non-amine linkers could lead to novel activities.
-
Stereochemistry is Crucial: When introducing substituents on the piperidine ring, it is essential to synthesize and test individual stereoisomers, as biological activity can be highly dependent on the 3D arrangement of atoms.[4]
The continued exploration of the SAR of 4-(Piperidin-1-yl)pyridine-2-carboxylic acid analogs holds significant promise for the discovery of new therapeutic agents. By leveraging the insights gained from existing studies and employing rational design principles, researchers can efficiently navigate the chemical space to identify compounds with improved potency, selectivity, and drug-like properties.
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Biological activity of "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" derivatives
An In-Depth Comparative Guide to the Biological Activity of 4-Piperidin-1-ylpyridine-2-carboxylic Acid Derivatives
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, recognized for its presence in a multitude of clinically approved drugs targeting a wide array of diseases, including cancer, infections, and inflammatory conditions.[1][2][3] Its isomers—picolinic, nicotinic, and isonicotinic acids—have given rise to a plethora of therapeutic agents.[1][4] When fused with a piperidine moiety, another prevalent scaffold in drug discovery, the resulting "piperidinyl-pyridine-carboxylic acid" framework presents a compelling starting point for novel therapeutic development.[5][6]
This guide focuses on the prospective biological activities of "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" and its derivatives. As this appears to be a novel chemical entity with limited publicly available data, this document serves as a predictive and practical comparison guide for researchers. By examining structurally related compounds, we can infer potential biological activities and provide a roadmap for experimental validation. We will objectively compare the performance of analogous structures, supported by experimental data from existing literature, and provide detailed protocols to empower researchers in their investigation of this promising compound class.
A Comparative Analysis of Structurally Related Compounds and Their Biological Activities
The unique arrangement of a piperidine ring at the 4-position and a carboxylic acid at the 2-position of a pyridine core suggests potential interactions with a variety of biological targets. Literature on analogous structures points toward three primary therapeutic areas: neuroscience, oncology, and enzyme inhibition.
Potential in Neuroscience: Targeting Neurological Disorders
The pyridine and piperidine scaffolds are foundational in the development of agents active in the central nervous system (CNS).[7][8] Derivatives of 4-aminopyridine-2-carboxylic acid, a structural precursor, are noted for their use in developing drugs for neurological disorders.[9]
-
NMDA Receptor Antagonism: A series of pyridine and piperidine-2-carboxylic acid derivatives have been synthesized and evaluated as N-methyl-D-aspartate (NMDA) receptor antagonists.[10] For instance, 4-(sulfomethyl)pyridine-2-carboxylic acid demonstrated a modest IC50 of 40 microM in binding assays.[10] This suggests that the 2-carboxylic acid moiety on the pyridine ring is a key feature for interaction with the NMDA receptor. Derivatives of 2-piperidinecarboxylic acid have also shown anticonvulsant activity by interacting with the phencyclidine (PCP) binding site on the NMDA receptor.[11]
-
GABAergic System Modulation: Derivatives of nipecotic acid (piperidine-3-carboxylic acid) are known inhibitors of GABA reuptake and are being investigated for neurodegenerative diseases like Alzheimer's.[12][13] By combining the piperidine core with various carboxylic acids, researchers have developed multi-targeting agents with antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory activities.[12][13] This highlights the versatility of the piperidine-carboxylic acid scaffold in modulating neurotransmitter systems.
Potential in Oncology: A Framework for Anticancer Agents
Pyridine derivatives are a significant class of compounds in cancer research, with many exhibiting potent antiproliferative effects against various cancer cell lines.[2][14][15] The pyridine nucleus can be found in drugs that inhibit kinases, tubulin polymerization, and other key targets in cancer progression.[2]
-
Nitrosourea Derivatives: As an example of using the piperidine and pyridine rings as carriers for cytotoxic moieties, nitrosourea derivatives have been synthesized and evaluated for anticancer activity.[5] Specifically, N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea hydrogen maleate showed good activity against intracranial L1210 leukemia and the mouse ependymoblastoma brain tumor system.[5][16]
-
Tubulin Polymerization Inhibition: Certain pyridine derivatives have demonstrated the ability to inhibit tubulin polymerization, a validated anticancer mechanism.[14] Some novel synthesized pyridine compounds showed superior antiproliferative activities to Taxol against liver (Huh-7), lung (A549), and breast (MCF-7) cancer cell lines.[14]
Potential as Enzyme Inhibitors
The pyridine carboxylic acid framework is a versatile scaffold for designing enzyme inhibitors targeting a range of diseases.[1]
-
Trk Inhibitors: For example, pyridine carboxylic acid derivatives with a piperidine ring have been reported as potent Tropomyosin receptor kinase (Trk) inhibitors, with applications in cancer and pain management.[1] Fluorination at the 3-position of the piperidine ring led to compounds with IC50 values in the low nanomolar range (1.3-1.7 nM).[1]
-
COX-1/COX-2 Inhibition: Nicotinic acid (pyridine-3-carboxylic acid) derivatives are known cyclooxygenase (COX) inhibitors with anti-inflammatory properties.[1] This demonstrates that the positioning of the carboxylic acid group is critical in determining the specific enzyme inhibitory profile.
Comparative Data Summary
The table below summarizes the biological activity of selected comparator compounds featuring the piperidinyl-pyridine-carboxylic acid scaffold or related structures. This provides a baseline for evaluating the potential of "this compound" derivatives.
| Compound/Derivative Class | Biological Target/Activity | Reported Potency (IC50/PI) | Therapeutic Area | Reference |
| 4-(sulfomethyl)pyridine-2-carboxylic acid | NMDA Receptor Antagonist | IC50: 40 µM | Neuroscience | [10] |
| 2-Piperidinecarboxylic acid benzylamides | Anticonvulsant (MES test) | Protective Index (PI): 1.3 - 4.5 | Neuroscience | [11] |
| Nipecotic Acid Derivatives | Acetylcholinesterase Inhibition | IC50: as low as 47 µM | Neuroscience | [12][13] |
| N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea | Anticancer (L1210 leukemia) | Good in vivo activity | Oncology | [5] |
| Pyridine-based Tubulin Inhibitors | Tubulin Polymerization Inhibition | IC50: as low as 4.03 µM | Oncology | [14] |
| Fluorinated Piperidinyl Pyridine Carboxylic Acids | Trk Kinase Inhibition | IC50: 1.3 - 1.7 nM | Oncology/Pain | [1] |
| This compound | To Be Determined | To Be Determined | Potential: Neuroscience, Oncology | N/A |
Experimental Protocols for Biological Characterization
To ascertain the biological activity of "this compound," a systematic screening approach is necessary. The following are detailed, self-validating protocols for key assays.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay is a fundamental first step to screen for potential anticancer activity by measuring the metabolic activity of cells as an indicator of cell viability.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: NMDA Receptor Binding Assay
This competitive binding assay determines the affinity of the test compound for the NMDA receptor, suggesting potential as a neurological agent.
Causality: This protocol measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [3H]CGS-19755) from the NMDA receptor in brain tissue homogenates. The degree of displacement is indicative of the binding affinity.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize rat cortical tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane preparation in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([3H]CGS-19755 at a concentration near its Kd), and varying concentrations of the test compound ("this compound").
-
Nonspecific Binding: Include wells with an excess of a known non-radioactive NMDA antagonist (e.g., CGS-19755) to determine nonspecific binding.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 value of the test compound and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified NMDA receptor signaling pathway.
Conclusion
While direct biological data for "this compound" remains to be published, a comprehensive analysis of its structural components and related compounds strongly suggests its potential as a bioactive molecule, particularly in the fields of neuroscience and oncology. The piperidinyl-pyridine-carboxylic acid scaffold is a privileged structure that has given rise to numerous potent agents. This guide provides a comparative framework and robust experimental protocols to facilitate the investigation of this novel compound. The provided methodologies for cytotoxicity and receptor binding assays offer a clear path forward for researchers to elucidate its biological activity and therapeutic potential.
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Comparative Efficacy of Pyridine-2-Carboxylic Acid Derivatives as Bruton's Tyrosine Kinase (BTK) Inhibitors
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In vitro comparison of piperidine-2-carboxylic acid and piperidine-3-carboxylic acid isomers
An In Vitro Comparative Analysis of Piperidine-2-Carboxylic Acid and Piperidine-3-Carboxylic Acid Isomers: A Guide for Neuropharmacology Research
Authored by a Senior Application Scientist
This guide provides a detailed framework for the in vitro comparison of the structural isomers piperidine-2-carboxylic acid (pipecolic acid) and piperidine-3-carboxylic acid (nipecotic acid). As fundamental scaffolds in neuroscience and drug development, understanding the nuanced differences driven by the position of a single carboxylic acid group is paramount for researchers targeting the GABAergic system.[1] This document moves beyond a simple recitation of facts to explain the causality behind experimental design, ensuring a robust and self-validating approach to characterization.
Introduction: The Significance of a Single Carbon Shift
Piperidine-2-carboxylic acid (pipecolic acid) and piperidine-3-carboxylic acid (nipecotic acid) are cyclic amino acids that, despite sharing the same molecular formula and weight, exhibit distinct biological profiles.[1] Their primary divergence lies in their interaction with the gamma-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter network in the mammalian central nervous system.[2]
-
Piperidine-3-carboxylic acid (Nipecotic Acid): Widely recognized as a potent inhibitor of GABA transporters (GATs), particularly GAT1.[3][4] Its primary mechanism involves blocking the reuptake of GABA from the synaptic cleft, thereby prolonging GABAergic signaling. This action is foundational to its use in epilepsy and anxiety research.[3][5]
-
Piperidine-2-carboxylic acid (Pipecolic Acid): Primarily known as a metabolite of lysine.[6][7] While its role is less defined than nipecotic acid's, studies suggest it may act as a GABA receptor agonist and its accumulation is linked to several metabolic disorders affecting the central nervous system.[8][9]
Both compounds are chiral, existing as (R)- and (S)-enantiomers.[3][10] This stereochemistry is a critical determinant of biological activity, as interactions with protein binding pockets are highly specific.[2] This guide will delineate the in vitro methodologies required to precisely quantify these isomeric and stereochemical differences.
Physicochemical Properties Overview
Before delving into biological assays, understanding the fundamental physicochemical properties is essential for accurate experimental setup, such as preparing stock solutions and ensuring compound stability.
| Property | Piperidine-2-carboxylic Acid (Pipecolic Acid) | Piperidine-3-carboxylic Acid (Nipecotic Acid) | Rationale for Importance |
| Molecular Formula | C₆H₁₁NO₂[11][12] | C₆H₁₁NO₂[3] | Confirms isomeric relationship. |
| Molecular Weight | ~129.16 g/mol [11][12] | ~129.16 g/mol [3] | Essential for molar concentration calculations. |
| Appearance | White to off-white solid[13] | White to off-white powder[3] | Basic quality control check. |
| Melting Point | ~264-282 °C (decomposes)[11][13] | ~261 °C (decomposes)[3] | Indicator of purity. |
| Water Solubility | High (~314 mg/mL)[11] | High (~50 mg/mL)[3] | Crucial for preparing aqueous buffers for assays. |
Experimental Framework: A Two-Pronged Approach
To comprehensively compare these isomers, we must investigate two key mechanisms of action within the GABAergic synapse:
-
GABA Reuptake Inhibition: Does the compound block the transporters responsible for clearing GABA?
-
Direct Receptor Interaction: Does the compound bind directly to GABA receptors, mimicking the action of GABA itself?
This dual-assay strategy prevents misinterpretation of results. A compound that appears to enhance GABAergic tone could be acting at the transporter, the receptor, or both.
Logical Flow of In Vitro Comparison
Caption: Logical workflow for the comparative analysis of piperidine carboxylic acid isomers.
Experiment 1: GABA Transporter (GAT1) Inhibition Assay
Core Directive: To quantify the potency of each isomer in inhibiting the uptake of GABA into cells expressing the human GAT1 transporter. Nipecotic acid is the established positive control in this context.[14]
Expertise & Causality: We use a cell-based assay with a stably expressed transporter to mimic a physiological environment more closely than purified protein preparations. The use of radiolabeled GABA ([³H]GABA) provides a highly sensitive and direct measure of transporter function.[15][16] This method allows for the calculation of an IC₅₀ (half-maximal inhibitory concentration), a key parameter for comparing drug potency.
Experimental Protocol: [³H]GABA Uptake Assay
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GAT1 transporter (hGAT1) in 96-well plates until they form a confluent monolayer (~50,000 cells/well).[15]
-
Preparation of Compounds: Prepare stock solutions of (R)- and (S)- pipecolic acid and (R)- and (S)-nipecotic acid in assay buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 1 mM).
-
Assay Execution: a. Wash the cell monolayers gently with pre-warmed assay buffer. b. Pre-incubate the cells with the various concentrations of the test compounds (or vehicle control) for 10-20 minutes at room temperature. c. Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) to each well.[15] d. Incubate for a short period (e.g., 3-10 minutes) at room temperature.[15] This timeframe is kept brief to measure the initial rate of uptake and avoid saturation. e. Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.
-
Quantification: Lyse the cells in each well and transfer the lysate to a scintillation vial. Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: a. Determine non-specific uptake in wells containing a high concentration of a known GAT1 inhibitor (e.g., 1 mM nipecotic acid). b. Subtract non-specific CPM from all other measurements. c. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (defined as 0% inhibition). d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value for each isomer.
[³H]GABA Uptake Assay Workflow
Caption: Step-by-step workflow for the [³H]GABA uptake inhibition assay.
Anticipated Data Summary
The following table illustrates the expected outcome, highlighting the known stereoselectivity and isomeric differences.
| Compound | Target | Anticipated IC₅₀ (μM) | Interpretation |
| (R)-Nipecotic Acid | hGAT1 | 1 - 10 | Potent Inhibitor (High Potency) |
| (S)-Nipecotic Acid | hGAT1 | 50 - 200 | Moderate to Weak Inhibitor |
| (R)-Pipecolic Acid | hGAT1 | > 1000 | Negligible Activity |
| (S)-Pipecolic Acid | hGAT1 | > 1000 | Negligible Activity |
Experiment 2: GABA Receptor Binding Assay
Core Directive: To determine the binding affinity (Ki) of each isomer for the GABA-A receptor complex. This differentiates transporter inhibition from direct receptor agonism or antagonism.
Expertise & Causality: This is a classic competitive radioligand binding assay performed on isolated cell membranes, which are rich in the target receptor.[17] We use a high-affinity radiolabeled ligand that specifically binds to the target site (in this case, [³H]Muscimol for the GABA-A agonist site). The test compounds will compete with this radioligand for binding.[18] The amount of displaced radioligand is proportional to the affinity of the test compound. From the IC₅₀ generated in this assay, the equilibrium inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation, providing a true measure of binding affinity.[18]
Experimental Protocol: [³H]Muscimol Competitive Binding Assay
-
Membrane Preparation: Homogenize rat cortical tissue in an ice-cold buffer and prepare a crude membrane fraction through a series of centrifugation and resuspension steps.
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of [³H]Muscimol (e.g., 1-2 nM), and serial dilutions of the test compounds (or vehicle control).
-
Incubation: Incubate the plate at 4°C for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound/Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and any bound radioligand will be trapped on the filter, while the unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity.
-
Data Analysis: a. Define non-specific binding using a saturating concentration of unlabeled GABA (e.g., 1 mM). b. Calculate the specific binding for each well. c. Determine the IC₅₀ value for each isomer by plotting the percentage of specific binding against the log of the compound concentration. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Principle of Competitive Binding
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
In the landscape of modern drug discovery, particularly within the realm of kinase inhibitors, the adage "no drug is a silver bullet" holds profound truth. While the potency of a compound against its intended target is a cornerstone of its therapeutic potential, its selectivity across the broader kinome is what truly defines its clinical viability and safety profile. Off-target effects, stemming from unintended interactions with other kinases, can lead to unforeseen toxicities or even serendipitous therapeutic benefits. Therefore, a rigorous and comprehensive assessment of cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of preclinical drug development.
This guide provides an in-depth, comparative analysis of the cross-reactivity of a novel kinase inhibitor, "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" (herein referred to as Compound X). We will delve into the experimental design, methodologies, and data interpretation crucial for elucidating the selectivity profile of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust cross-reactivity studies.
Rationale for Cross-Reactivity Profiling: The "Why" Behind the "How"
The human kinome comprises over 500 protein kinases, many of which share structural similarities, particularly within the ATP-binding pocket, the primary target for most kinase inhibitors.[1][2] This homology presents a significant challenge in designing truly selective inhibitors. A compound that potently inhibits its intended target may also exhibit affinity for other kinases, leading to a cascade of unintended biological consequences.
A comprehensive cross-reactivity profile serves multiple critical purposes:
-
Safety Assessment: Identifying potential off-target interactions that could lead to adverse drug reactions.
-
Mechanism of Action Elucidation: Understanding the full spectrum of a compound's biological activity to better interpret in vivo efficacy and toxicity data.
-
Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce off-target binding.
-
Polypharmacology Exploration: Uncovering potential multi-targeting capabilities that could be therapeutically advantageous in complex diseases like cancer.[2][3]
Designing the Cross-Reactivity Study: A Strategic Approach
A well-designed cross-reactivity study begins with the strategic selection of a panel of kinases for screening. For Compound X, a hypothetical inhibitor of Serine/Threonine-Protein Kinase A (PKA) , the selection process should be multi-faceted.
Kinase Panel Selection
The choice of kinases for the screening panel is paramount. A common and effective strategy involves a tiered approach:
-
Tier 1: High-Homology Kinases: This includes kinases with the most similar ATP-binding sites to PKA, such as other members of the AGC kinase family (e.g., PKG, PKC).
-
Tier 2: Kinome-Wide Representative Panel: Screening against a broad, representative panel of kinases from different families of the human kinome provides a comprehensive overview of selectivity.[4] Several commercial services offer such panels.[5][6][7][8][9]
-
Tier 3: Known "Problematic" Kinases: This includes kinases that are frequently implicated in off-target toxicities (e.g., certain members of the SRC family, VEGFR2).
For this guide, we will consider a focused panel of kinases with varying degrees of homology to PKA to illustrate the principles of data comparison.
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged experimental approach is essential for a thorough cross-reactivity assessment. Combining in vitro biochemical assays with cell-based target engagement studies provides a more complete picture of a compound's selectivity profile.
In Vitro Biochemical Assay: Competitive Binding
Principle: Competitive binding assays are a robust method to quantify the affinity of a test compound for a panel of kinases.[10][11][12] These assays typically involve a labeled tracer that binds to the ATP-binding site of the kinase. The test compound competes with this tracer, and the displacement of the tracer is measured, allowing for the determination of the inhibitor constant (Ki).
Protocol: LanthaScreen™ Eu Kinase Binding Assay (Illustrative Example)
-
Reagent Preparation:
-
Prepare a serial dilution of Compound X in assay buffer.
-
Prepare a solution containing the kinase of interest, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive kinase tracer.
-
-
Assay Plate Setup:
-
Add the kinase/antibody/tracer mix to the wells of a low-volume 384-well plate.
-
Add the serially diluted Compound X to the assay wells. Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the Compound X concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its affinity for the kinase.[10]
-
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® is a powerful technique for verifying target engagement in a cellular context.[13][14][15][16][17] It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[15][17]
Protocol: Western Blot-Based CETSA®
-
Cell Treatment:
-
Culture cells that endogenously express the target kinases (e.g., PKA and a selected off-target).
-
Treat the cells with varying concentrations of Compound X or a vehicle control for a specified time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysates and heat them to a range of temperatures for 3 minutes.
-
-
Protein Fractionation:
-
Centrifuge the heated lysates to separate the soluble (non-denatured) and precipitated (denatured) protein fractions.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for the target kinases.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing the cross-reactivity profile of Compound X against the selected kinase panel.
Table 1: Comparative Cross-Reactivity Profile of Compound X
| Kinase Target | Kinase Family | In Vitro Binding Affinity (Ki, nM) | Cellular Target Engagement (CETSA® Shift, °C) |
| PKA | AGC | 15 | +4.2 |
| PKG | AGC | 250 | +1.5 |
| PKCα | AGC | 1,200 | Not significant |
| ROCK1 | AGC | >10,000 | Not detected |
| CDK2 | CMGC | 5,800 | Not detected |
| GSK3β | CMGC | >10,000 | Not detected |
| SRC | Tyrosine Kinase | 8,500 | Not detected |
| VEGFR2 | Tyrosine Kinase | >10,000 | Not detected |
Interpretation of Results:
The data in Table 1 indicates that Compound X is a potent inhibitor of its primary target, PKA, with a Ki of 15 nM. This is corroborated by a significant thermal shift of +4.2°C in the CETSA®, confirming robust target engagement in a cellular environment.
The compound exhibits moderate cross-reactivity with PKG, another member of the AGC family, with a Ki of 250 nM and a discernible, albeit smaller, thermal shift. This suggests some level of off-target activity against PKG.
Importantly, Compound X shows significantly weaker or no activity against kinases from other families, such as CMGC and Tyrosine Kinases, with Ki values in the micromolar range and no detectable target engagement in cells. This indicates a favorable selectivity profile for Compound X within the tested panel.
Visualizing Potential Off-Target Effects: A Signaling Pathway Perspective
Understanding the potential functional consequences of off-target interactions requires placing them in the context of cellular signaling pathways.
Figure 2 illustrates the distinct signaling pathways of PKA and PKG. While both are cyclic nucleotide-dependent kinases, they are activated by different second messengers (cAMP for PKA and cGMP for PKG) and regulate different downstream cellular processes. The moderate cross-reactivity of Compound X on PKG, as indicated by our hypothetical data, could lead to unintended modulation of cGMP-mediated signaling, a possibility that warrants further functional investigation.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of "this compound" (Compound X) reveals a promising selectivity profile, with high potency against its intended target, PKA, and significantly lower affinity for other tested kinases. The moderate off-target activity against PKG highlights the importance of such studies in identifying potential liabilities that require further characterization in functional assays.
Future studies should expand the kinase panel to provide a more global view of selectivity and employ functional cell-based assays to assess the downstream consequences of both on-target and off-target engagement. By integrating in vitro and cellular approaches, researchers can build a robust understanding of a compound's selectivity, paving the way for the development of safer and more effective kinase inhibitor therapeutics.
References
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Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target discovery and characterization. Nature Biotechnology, 30(10), 946-956. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]
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Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2439-2449. [Link]
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Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]
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Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature Chemical Biology, 6(3), 166-169. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]
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CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
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Creative Biolabs. (n.d.). Kinase Screening & Profiling Service. Creative Biolabs. [Link]
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Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron CRO Services. [Link]
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Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]
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Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Fluidic Sciences Ltd. [Link]
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Creative Biolabs. (n.d.). Cell based Binding Assay. Creative Biolabs. [Link]
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A Senior Application Scientist's Guide to Benchmarking "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" Against Other CNS Scaffolds
Authored by a Senior Application Scientist
Introduction
In the landscape of central nervous system (CNS) drug discovery, the identification of novel scaffolds with favorable pharmacological profiles is a critical endeavor. The molecule "4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride" presents an intriguing structural motif, combining a pyridine ring, a piperidine moiety, and a carboxylic acid group. Both pyridine and piperidine are considered "privileged scaffolds" in medicinal chemistry, frequently found in successful CNS drugs.[1][2][3] This guide provides a comprehensive framework for benchmarking this novel scaffold against established CNS-active compounds. We will explore a series of in vitro and in vivo assays designed to elucidate the compound's potential as a CNS therapeutic agent. Our approach is grounded in established methodologies to ensure scientific rigor and translatable results for researchers, scientists, and drug development professionals.
For the purpose of this guide, we will compare "this compound" (termed Test Scaffold ) against two comparators:
-
Comparator A: 4-Phenylpiperidine: A simple, well-characterized piperidine-based scaffold.
-
Comparator B: Donepezil: A marketed drug for Alzheimer's disease that contains a piperidine moiety, serving as a positive control.[4][5]
Phase 1: In Vitro Profiling - Assessing Fundamental CNS Drug-like Properties
The initial phase of our benchmarking focuses on fundamental physicochemical and biological properties crucial for any CNS drug candidate. The primary hurdle for CNS drugs is the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.[6]
Experimental Workflow: In Vitro Assessment
Caption: Workflow for in vitro profiling of CNS scaffolds.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is a prerequisite for interpreting its biological data.
Protocol:
-
Solubility: Determine the aqueous solubility of the hydrochloride salt of the Test Scaffold and comparators at a physiologically relevant pH (e.g., 7.4) using a standard shake-flask method or a high-throughput method like nephelometry.
-
Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient (LogP) and the distribution coefficient at pH 7.4 (LogD) using the shake-flask method or a validated chromatographic method.
-
pKa: Determine the acid dissociation constant(s) (pKa) by potentiometric titration or UV-spectrophotometry.
Illustrative Data Table 1: Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL at pH 7.4) | cLogP | LogD at pH 7.4 | pKa (basic) | pKa (acidic) |
| Test Scaffold | 242.70 | Hypothetical: 150 | Hypothetical: 1.8 | Hypothetical: 0.5 | Hypothetical: 8.5 | Hypothetical: 3.2 |
| Comparator A | 161.24 | >1000 | 2.6 | 1.9 | 9.2 | N/A |
| Comparator B | 379.50 | 250 | 4.1 | 3.5 | 8.9 | N/A |
Note: Data for comparators are representative values. Hypothetical data for the Test Scaffold is for illustrative purposes.
Expert Insights: The carboxylic acid moiety in the Test Scaffold is expected to increase its polarity, potentially lowering its LogD at physiological pH compared to the comparators. While high polarity can hinder BBB penetration, the presence of both acidic and basic centers might offer opportunities for prodrug strategies to enhance brain uptake.[7]
Blood-Brain Barrier (BBB) Permeability: PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the BBB.
Protocol:
-
A filter plate is coated with a lipid mixture (e.g., porcine brain polar lipid) to form an artificial membrane.
-
The donor compartment is filled with a solution of the test compound in a buffer at pH 7.4.
-
The acceptor compartment is filled with the same buffer.
-
The plate is incubated, and the concentration of the compound in both compartments is measured by LC-MS/MS.
-
The effective permeability (Pe) is calculated.
P-glycoprotein (P-gp) Efflux Liability: MDR1-MDCK Assay
P-glycoprotein is a key efflux transporter at the BBB that actively pumps xenobiotics out of the brain.[7] The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene is a standard model to assess P-gp liability.
Protocol:
-
MDR1-MDCK cells are seeded on a permeable membrane in a transwell plate and cultured to form a confluent monolayer.
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
After incubation, the concentration of the compound on the opposite side is measured.
-
The apparent permeability (Papp) is calculated for both directions (A to B and B to A).
-
The efflux ratio (ER) is calculated as Papp(B to A) / Papp(A to B). An ER > 2 is generally considered indicative of active efflux.
Illustrative Data Table 2: In Vitro BBB Penetration Potential
| Compound | PAMPA Pe (10⁻⁶ cm/s) | MDR1-MDCK Papp (A-B) (10⁻⁶ cm/s) | MDR1-MDCK Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Test Scaffold | Hypothetical: 2.5 | Hypothetical: 1.2 | Hypothetical: 3.6 | Hypothetical: 3.0 |
| Comparator A | 8.0 | 5.5 | 6.0 | 1.1 |
| Comparator B | 6.5 | 4.0 | 8.0 | 2.0 |
Note: Data for comparators are representative values. Hypothetical data for the Test Scaffold is for illustrative purposes.
Expert Insights: The hypothetical high efflux ratio for the Test Scaffold suggests it may be a substrate for P-gp, a significant challenge for CNS drug candidates. Structural modifications to reduce P-gp liability would be a key focus in a lead optimization campaign.
Phase 2: In Vivo Characterization - Bridging the Gap to Therapeutic Potential
Compounds that demonstrate promising in vitro profiles should be advanced to in vivo studies to assess their pharmacokinetic properties and CNS penetration in a physiological system.
Experimental Workflow: In Vivo Assessment
Caption: Workflow for in vivo profiling of CNS scaffolds.
Rodent Pharmacokinetics and Brain Penetration
This study will determine the pharmacokinetic profile and the extent of brain penetration of the test compounds in rodents (e.g., male Sprague-Dawley rats).
Protocol:
-
Administer the compounds to two groups of rats via intravenous (IV) and oral (PO) routes at a suitable dose.
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
At the final time point, euthanize the animals and collect the brains.
-
Analyze the plasma and brain homogenate concentrations of the compounds using LC-MS/MS.
-
Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability).
-
Determine the brain-to-plasma concentration ratio (Kp) and, if possible, the unbound brain-to-plasma ratio (Kp,uu).
Illustrative Data Table 3: Rat Pharmacokinetics and Brain Penetration
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | T1/2 (h) | F (%) | Kp |
| Test Scaffold | IV | 2 | 850 | 1200 | 2.5 | - | Hypothetical: 0.2 |
| PO | 10 | 400 | 1500 | 3.0 | Hypothetical: 25 | ||
| Comparator A | IV | 2 | 1200 | 1800 | 4.0 | - | 1.5 |
| PO | 10 | 900 | 4500 | 4.5 | 50 | ||
| Comparator B | IV | 1 | 500 | 900 | 6.0 | - | 2.5 |
| PO | 5 | 300 | 1200 | 6.5 | 40 |
Note: Data for comparators are representative values. Hypothetical data for the Test Scaffold is for illustrative purposes.
Expert Insights: The hypothetical low Kp value for the Test Scaffold is consistent with the in vitro prediction of high P-gp efflux and/or low passive permeability due to its polar nature. This reinforces the need to address BBB penetration in subsequent optimization efforts.
Phase 3: Preliminary Efficacy and Safety Assessment
Assuming the Test Scaffold shows adequate CNS exposure, preliminary in vivo studies in relevant animal models can provide early indications of its therapeutic potential and safety profile. The choice of model will depend on the hypothesized mechanism of action. Given the lack of a known target for the Test Scaffold, a battery of general behavioral tests can be employed.
Behavioral Phenotyping
A panel of behavioral tests can reveal potential effects on locomotion, anxiety, and cognition.
Protocols:
-
Open Field Test: Assesses locomotor activity and anxiety-like behavior.[8]
-
Elevated Plus Maze: A widely used test for anxiety-like behavior.[8]
-
Novel Object Recognition: Evaluates learning and memory.
Illustrative Data Table 4: Behavioral Phenotyping in Mice
| Compound (Dose) | Open Field (Total Distance) | Elevated Plus Maze (% Time in Open Arms) | Novel Object Recognition (Discrimination Index) |
| Vehicle | 100% | 25% | 0.6 |
| Test Scaffold (10 mg/kg) | Hypothetical: 85% | Hypothetical: 40% | Hypothetical: 0.55 |
| Comparator B (1 mg/kg) | 95% | 28% | 0.75 |
Note: Hypothetical data for the Test Scaffold is for illustrative purposes.
Expert Insights: The hypothetical increase in time spent in the open arms of the elevated plus maze could suggest an anxiolytic-like effect of the Test Scaffold, providing a potential therapeutic avenue to explore in more specific disease models.
Conclusion
This guide outlines a systematic approach to benchmarking the novel scaffold "this compound" against relevant comparators. The proposed workflow, from in vitro profiling to in vivo characterization, provides a robust framework for assessing its potential as a CNS drug candidate. The initial in vitro assays are critical for identifying potential liabilities, such as poor BBB penetration or P-gp efflux, which must be addressed through medicinal chemistry efforts. Subsequent in vivo studies are essential to confirm CNS exposure and to gain initial insights into the scaffold's pharmacological effects. By following this structured and data-driven approach, researchers can make informed decisions about the progression of this and other novel CNS scaffolds in the drug discovery pipeline.
References
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A Comparative Pharmacological Analysis of Piperidine Carboxylic Acid Isomers: Nipecotic Acid, Isonipecotic Acid, and Guvacine
For drug development professionals and researchers in neuroscience, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides an in-depth comparative analysis of the biological effects of three key piperidine carboxylic acid isomers: nipecotic acid, isonipecotic acid, and guvacine. These compounds, as analogs of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), serve as critical tools for modulating the GABAergic system. Their primary mechanism of action involves the inhibition of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft and terminating its inhibitory signal.[1][2] However, the positional variation of the carboxylic acid group on the piperidine ring dramatically alters their potency, selectivity, and even their primary biological target.
This document moves beyond a simple cataloging of properties to explain the causal relationships between structure and function, supported by experimental data, to provide a trustworthy and authoritative resource for your research.
The Central Role of GABA Transporters (GATs)
To appreciate the activity of these isomers, one must first understand their targets. GATs are membrane proteins that control the concentration and duration of GABA in the synaptic cleft.[3] Four main subtypes have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1).[1] GAT-1 is the most abundant subtype in the brain, found primarily on presynaptic neurons and some glial cells, making it a major target for therapeutic intervention in conditions like epilepsy.[4] GAT-2 and GAT-3 are predominantly located in glial cells.[1] By inhibiting these transporters, the extracellular concentration of GABA increases, enhancing GABAergic neurotransmission and producing an overall inhibitory effect on the central nervous system.
Figure 1: Mechanism of GABAergic neurotransmission and GAT inhibition.
Nipecotic Acid (Piperidine-3-carboxylic acid)
Nipecotic acid is the most extensively studied of the three isomers and serves as the foundational scaffold for the development of potent GAT inhibitors.[2][3]
Biological Activity & Selectivity
Nipecotic acid acts as a competitive inhibitor and a substrate for GABA transporters.[5] Its inhibitory profile shows a clear preference for GAT-1 and GAT-3/4 over GAT-2 and BGT-1. This selectivity is crucial, as targeting specific GAT subtypes can lead to more refined therapeutic effects. For instance, potent GAT-1 inhibition is the mechanism behind the anticonvulsant drug Tiagabine, a lipophilic derivative of nipecotic acid.[3][4]
A critical aspect of nipecotic acid's pharmacology is its stereoselectivity. The molecule exists as (R)- and (S)-enantiomers, which exhibit different affinities for GAT subtypes. Research on nipecotic acid derivatives has consistently shown that the (R)-enantiomer is significantly more potent at inhibiting GAT-1, whereas derivatives of the (S)-enantiomer tend to be more active at GAT-4. This stereochemical preference is a key consideration in drug design, allowing for the development of subtype-selective inhibitors.
Off-Target Effects
At high concentrations (in the millimolar range), nipecotic acid can directly activate GABA-A receptors, the primary postsynaptic target of GABA.[6] This agonistic activity, with an EC50 of approximately 300 µM, is significantly less potent than its GAT inhibition (IC50 ~10 µM) but must be considered in experimental design to avoid confounding results.[5]
Limitations
The primary drawback of nipecotic acid as a therapeutic agent is its hydrophilic, zwitterionic nature at physiological pH.[2] This characteristic severely limits its ability to cross the blood-brain barrier (BBB), rendering it inactive when administered systemically.[2] This limitation is the principal driver for the synthesis of lipophilic prodrugs and derivatives, such as Tiagabine, which attach a lipid-soluble moiety to the nipecotic acid backbone to facilitate BBB penetration.[3]
Guvacine (1,2,5,6-Tetrahydropyridine-3-carboxylic acid)
Guvacine, a natural alkaloid found in the areca nut, is structurally similar to nipecotic acid but features a double bond in its piperidine ring.
Biological Activity & Selectivity
Like nipecotic acid, guvacine functions as a competitive inhibitor of GABA uptake.[1] Experimental data from rat brain synaptosomes indicate that guvacine also shows a preference for GAT-1 and GAT-2 over GAT-3. Its potency at GAT-1 is comparable to that of nipecotic acid, making it another valuable scaffold for developing GAT-1 selective inhibitors.[7]
Comparative Profile
The subtle structural difference between guvacine and nipecotic acid—the presence of a double bond—does not drastically alter its fundamental mechanism as a GAT inhibitor. It maintains a similar potency profile for GAT-1 but appears to be a more effective inhibitor of GAT-2 and a less effective inhibitor of GAT-3 compared to nipecotic acid. This highlights how minor changes in the ring structure can subtly tune selectivity across GAT subtypes. Like nipecotic acid, guvacine's utility as a CNS therapeutic is limited by its poor BBB permeability, necessitating the development of lipophilic derivatives.[3]
Isonipecotic Acid (Piperidine-4-carboxylic acid)
Isonipecotic acid, where the carboxylic acid group is at the 4-position, presents a significantly different pharmacological profile from its isomers.
Biological Activity & Selectivity
The most striking difference is that isonipecotic acid's primary target is not the GABA transporter. Instead, it acts as a moderately potent GABA-A receptor partial agonist .[8] Its effect varies depending on the subunit composition of the GABA-A receptor, showing moderate agonism at receptors containing α1, α2, α3, and α5 subunits, but acting as a near-full agonist at receptors with α4 and α6 subunits.[8]
While it is a structural isomer of nipecotic acid, its affinity for GABA transporters is significantly lower. This dramatic shift in activity underscores the stringent structural requirements of the GAT binding pocket. The repositioning of the carboxylic acid group from the 3- to the 4-position is sufficient to disrupt effective binding and inhibition of the transporter, while favoring interaction with the GABA-A receptor.
Limitations
Similar to its isomers, isonipecotic acid is unable to cross the blood-brain barrier, limiting its direct application for CNS disorders.[8]
Comparative Data Summary
The following table summarizes the quantitative inhibitory potency of the three isomers on various GAT subtypes. The data clearly illustrates the functional consequences of the positional isomerism.
| Compound | Transporter Subtype | Species | Potency (IC₅₀ in µM) | Primary Mechanism | Reference(s) |
| (±)-Nipecotic Acid | hGAT-1 | Human | 8 | GAT Inhibition | [9] |
| rGAT-2 | Rat | 38 | GAT Inhibition | [9] | |
| hGAT-3 | Human | 106 | GAT Inhibition | [9] | |
| hBGT-1 | Human | 2370 | GAT Inhibition | [9] | |
| Guvacine | rGAT-1 | Rat | 39 | GAT Inhibition | [7] |
| rGAT-2 | Rat | 58 | GAT Inhibition | [7] | |
| rGAT-3 | Rat | 378 | GAT Inhibition | [7] | |
| Isonipecotic Acid | All GATs | - | Very Low (Not a primary target) | GABA-A Receptor Agonism | [8] |
Note: IC₅₀ is the half-maximal inhibitory concentration. Lower values indicate higher potency. Data for different species are presented as available in the literature.
Figure 2: Chemical structures of the piperidine carboxylic acid isomers.
Experimental Protocols: Assessing GAT Inhibition
The quantitative data presented in this guide are typically generated using in vitro GABA uptake assays. Understanding this methodology is crucial for interpreting the data and designing further experiments.
Protocol: [³H]GABA Uptake Assay in Transfected Cells
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into a cell line engineered to express a specific GAT subtype.
1. Rationale for Experimental Choices:
-
Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used because they do not endogenously express GATs, providing a "clean" background to study the activity of a single, transfected GAT subtype.
-
Radioligand: [³H]GABA is used as it is chemically identical to native GABA, ensuring it is a true substrate for the transporter. The tritium label allows for highly sensitive detection via liquid scintillation counting.
-
Competitive Inhibition: The assay is designed to measure competitive inhibition by co-incubating a fixed concentration of [³H]GABA with varying concentrations of the inhibitor (e.g., nipecotic acid).
2. Step-by-Step Methodology:
-
Cell Culture & Transfection:
-
Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Transfect cells with a plasmid vector containing the cDNA for the human GAT subtype of interest (e.g., hGAT-1). Use a standard transfection reagent and select for stable expression if required.
-
Plate the transfected cells into 96-well microplates and allow them to grow to confluence.
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with a pre-warmed Krebs-Ringer-HEPES buffer (pH 7.4).
-
Prepare serial dilutions of the test compounds (nipecotic acid, guvacine) in the assay buffer.
-
Add the test compounds to the wells, along with a fixed concentration of [³H]GABA (typically at or below its Km value for the transporter). Include control wells with no inhibitor (total uptake) and wells with a saturating concentration of a known potent inhibitor to determine non-specific binding.
-
Incubate the plate for a short period (e.g., 10-20 minutes) at room temperature or 37°C to allow for GABA uptake. The time is kept short to measure the initial rate of transport.
-
-
Termination and Detection:
-
Terminate the uptake by rapidly aspirating the assay solution.
-
Immediately wash the cells three times with ice-cold assay buffer to remove extracellular [³H]GABA. The cold temperature is critical to stop all transporter activity instantly.
-
Lyse the cells by adding a scintillation cocktail to each well.
-
Seal the plate and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding CPM from all other values.
-
Plot the percentage of specific uptake versus the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the inhibitor that blocks 50% of the specific GABA uptake.
-
This self-validating system, through the inclusion of positive and negative controls, ensures that the observed inhibition is a direct result of the compound's interaction with the specific GABA transporter expressed in the cells.
Conclusion and Future Directions
The comparative analysis of nipecotic acid, guvacine, and isonipecotic acid reveals a striking lesson in structure-activity relationships. While nipecotic acid and guvacine are both moderately potent GAT inhibitors with distinct selectivity profiles, a simple shift of the carboxylic acid group in isonipecotic acid changes the primary pharmacological target to the GABA-A receptor.
Key Insights for Researchers:
-
Scaffold Importance: Nipecotic acid and guvacine are validated scaffolds for developing potent and selective GAT inhibitors. The key challenge remains the addition of lipophilic moieties to improve BBB penetration without losing affinity for the target.[3]
-
Stereochemistry is Critical: For nipecotic acid-based compounds, resolving enantiomers is essential, as biological activity is often confined to one isomer, particularly for achieving GAT-subtype selectivity.
-
Target Specificity: Researchers using these compounds must be aware of their full pharmacological profile. High concentrations of nipecotic acid may produce confounding effects via GABA-A receptor activation, while isonipecotic acid should be used as a GABA-A agonist, not a GAT inhibitor.
Future research should focus on developing GAT inhibitors with improved subtype selectivity, particularly for GAT-2 and GAT-3, to better dissect the specific physiological roles of these transporters. The insights provided by these fundamental piperidine carboxylic acid isomers continue to guide the rational design of novel therapeutics for epilepsy, anxiety, and other neurological disorders.
References
-
Isonipecotic acid. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link].
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Latka, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(15), e110328. Available from: [Link]
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Tiagabine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link].
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Barrett-Jolley, R. (2001). Nipecotic acid directly activates GABA(A)-like ion channels. British Journal of Pharmacology, 133(5), 714–718. Available from: [Link]
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Singh, P., & Kaur, R. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]
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Wong, C. G., et al. (2014). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Bio-Rad. Available from: [Link]
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Soudijn, W., & van Wijngaarden, I. (2000). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 7(10), 1063-1079. Available from: [Link]
-
PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved January 17, 2026, from [Link]
- Ruiz, F., et al. (1994). Although nipecotic acid is frequently used as an uptake blocker at concentrations of 1 mM, it actually inhibits GABA uptake with a IC50 of approximately 10 microM. Journal of Neurochemistry.
-
ResearchGate. (n.d.). Examples of N-substituted nipecotic acid derivatives for the inhibition... Retrieved January 17, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
Introduction: Beyond the Bench
For researchers and professionals in drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper management, from initial handling to final disposal, is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride.
While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, its structure—containing a pyridine ring, a carboxylic acid group, and a piperidine moiety as a hydrochloride salt—allows us to extrapolate a robust safety and disposal protocol based on well-documented hazards of analogous chemical classes.[1][2] This document is designed to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Section 1: Hazard Profile and Risk Assessment
Understanding the "why" behind a protocol is critical. The primary driver for stringent disposal procedures is the compound's inherent hazard profile. Based on its constituent functional groups, this compound must be treated as hazardous chemical waste. Pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin, and many are classified as skin and eye irritants.[1][3][4] The hydrochloride salt form suggests it may be corrosive or irritating, particularly to mucous membranes.[5][6]
A comprehensive risk assessment mandates that until proven otherwise, any novel or uncharacterized compound should be handled with the highest degree of caution. All waste generated from its use is, by extension, hazardous.
| Parameter | Guideline / Inferred Hazard | Justification (Based on Analogous Compounds) |
| Waste Classification | Hazardous Chemical Waste | Pyridine and piperidine derivatives are regulated as hazardous materials.[3] |
| Primary Physical Form | Solid (Crystalline Powder) | Typical for hydrochloride salts of organic compounds. |
| Potential Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion | Fine powders can become airborne; incidental contact is possible during handling.[5] |
| Primary Health Hazards | Eye, Skin, and Respiratory Irritant. Potential for toxicity if ingested. | Analogous compounds like (S)-Piperidine-2-carboxylic acid hydrochloride and other pyridine derivatives show these classifications.[5][7][8] |
| Environmental Hazards | Potentially harmful to aquatic life. | Unneutralized release into waterways can alter pH and introduce nitrogenous compounds. Do not allow the product to enter drains.[6][9] |
Section 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Before generating or managing waste, ensure all engineering controls are functioning and appropriate PPE is worn. The causality is simple: preventing exposure eliminates risk.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling, and preparation of solutions involving this compound must be conducted inside a certified chemical fume hood to prevent the inhalation of fine powders or aerosols.[5]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common standard, but it is best practice to consult a manufacturer's glove compatibility chart. Double-gloving is recommended when handling the pure solid.
-
Body Protection: A fully buttoned laboratory coat must be worn to protect skin and clothing.
-
Respiratory Protection: Not typically required if work is performed within a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be necessary, though this is not a recommended work practice.
Section 3: Disposal Workflow and Step-by-Step Protocols
The proper disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA), which mandate a "cradle-to-grave" management system for hazardous waste.[10][11][12]
The following diagram illustrates the decision-making process for waste segregation and disposal.
Caption: Waste Disposal Decision Workflow.
Protocol 1: Disposal of Unused/Expired Solid Compound
-
Containment: Keep the chemical in its original, clearly labeled container where possible. If repackaging is necessary, use a high-density polyethylene (HDPE) container with a screw-top lid.
-
Labeling: The container must be labeled with a hazardous waste tag as soon as the material is designated for disposal. The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "this compound".
-
An indication of the hazards (e.g., "Irritant," "Toxic").
-
The date waste accumulation began.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation and under the control of the laboratory personnel.[14] Ensure it is stored away from incompatible materials like strong bases or oxidizing agents.
-
Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this chemical via standard trash or sewer systems. Final disposal will likely be through high-temperature incineration by a licensed hazardous waste facility.[3][5]
Protocol 2: Disposal of Contaminated Labware and PPE
-
Segregation: All disposable items that have come into direct contact with the compound—gloves, weigh paper, pipette tips, contaminated paper towels—must be treated as hazardous solid waste.[15]
-
Containment: Collect these items in a dedicated hazardous waste container. This is typically a sturdy cardboard box lined with a durable polyethylene bag. Keep the container closed when not in use.
-
Labeling: Label the container or bag clearly as "Hazardous Waste" with the name of the primary chemical contaminant.
-
Disposal: Once the container is full, seal the bag and close the box. Arrange for pickup through your EHS office.
Protocol 3: Disposal of Aqueous or Solvent Solutions
-
Segregation: Never mix this waste stream with other types of waste, particularly those that are incompatible (e.g., strong acids, bases, or oxidizers). Halogenated and non-halogenated solvent waste should also be kept separate.
-
Containment: Collect all solutions containing the compound in a designated, leak-proof hazardous liquid waste container, typically made of glass or chemically resistant plastic. The container must have a secure, tight-fitting cap. Do not overfill containers; leave at least 10% headspace for vapor expansion.[15]
-
Neutralization Warning: Do not attempt to neutralize acidic solutions in the laboratory without a specific, validated protocol and approval from your EHS department. Improper neutralization can generate heat or toxic fumes.
-
Labeling & Storage: Label and store the liquid waste container in the SAA following the same procedures outlined in Protocol 1.
-
Disposal: Arrange for pickup via your EHS office for disposal by a licensed contractor.
Section 4: Spill Management
Immediate and correct response to a spill is vital for safety.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab and contact EHS.
-
Don PPE: Before cleaning, don the full PPE described in Section 2.
-
Contain Spill: For a small spill of the solid powder, gently cover it with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water or ethanol), followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup (absorbent, cloths, gloves) must be disposed of as hazardous solid waste.[1]
References
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
RCRA Regulations Explained. National Environmental Trainers. [Link]
-
EPA Rules For Hazardous Waste Management: A Primer on RCRA. Triumvirate Environmental. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Key Differences Between RCRA and EPA Regulations for Hazardous Waste. AllSource Environmental. [Link]
-
Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]
-
What it Really Means to be RCRA Compliant with Hazardous Waste. Clean Management Environmental Group, Inc. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
